2,4,7-Trimethylnonane
Description
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Properties
CAS No. |
62184-11-6 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,4,7-trimethylnonane |
InChI |
InChI=1S/C12H26/c1-6-11(4)7-8-12(5)9-10(2)3/h10-12H,6-9H2,1-5H3 |
InChI Key |
OHBDIVOYUFLOTO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC(C)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,7-Trimethylnonane: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structural information of 2,4,7-trimethylnonane, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is a branched alkane with the molecular formula C12H26.[1][2][3] Its structure consists of a nonane (B91170) backbone with three methyl group substituents at positions 2, 4, and 7. The IUPAC name for this compound is this compound.[3]
Structural Identifiers:
-
SMILES: CCC(C)CCC(C)CC(C)C[3]
-
InChI: InChI=1S/C12H26/c1-6-11(4)7-8-12(5)9-10(2)3/h10-12H,6-9H2,1-5H3[3]
-
InChIKey: OHBDIVOYUFLOTO-UHFFFAOYSA-N[3]
-
CAS Number: 62184-11-6[3]
Below is a two-dimensional structural representation of the this compound molecule.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. These properties are essential for understanding its behavior in various experimental and industrial settings.
| Property | Value | Source |
| Molecular Formula | C12H26 | [1][2][3] |
| Molecular Weight | 170.33 g/mol | [1][3] |
| Density | 0.7485 g/cm³ | [1][2] |
| Boiling Point | 194 °C | [1][2] |
| Melting Point | -50.8 °C (estimate) | [1][2] |
| Refractive Index | 1.4200 | [1][2] |
| XLogP3 | 5.8 | [3] |
Experimental Protocols
Analysis of this compound would typically involve techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine its purity and identify it based on its fragmentation pattern and retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic C-H stretching and bending vibrations of an alkane.
A generalized workflow for the quality control of a this compound sample is depicted below.
Caption: Generalized analytical workflow for this compound.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not provided in the search results, general safety precautions for similar branched alkanes should be followed. These compounds are typically flammable and may cause skin and eye irritation. Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.
References
Physicochemical Profile of 2,4,7-Trimethylnonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,7-Trimethylnonane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As a member of the alkane family, it is a saturated hydrocarbon, characterized by single bonds between its carbon atoms. This structural feature imparts a nonpolar nature and relatively low reactivity to the molecule. Understanding the physicochemical characteristics of this compound is crucial for its application in various research and industrial settings, including its potential use as a solvent, a component in fuel blends, or as a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental methodologies for their determination, and presents a logical workflow for physicochemical characterization.
Core Physicochemical Characteristics
The physical properties of this compound are influenced by its molecular structure, specifically its branching, which affects the intermolecular van der Waals forces.[1][2] Generally, branched alkanes exhibit lower boiling points than their straight-chain isomers due to a smaller surface area, which reduces the effectiveness of these intermolecular attractions.[2][3][4][5] The melting point of branched alkanes is less predictable and is influenced by both branching and molecular symmetry.[3]
Data Presentation
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some experimental values are available from chemical databases, detailed experimental conditions and primary literature citations are not always provided. Computed values from databases like PubChem are also included for comparison.
| Property | Value | Source | Notes |
| Molecular Formula | C₁₂H₂₆ | ChemBK, PubChem[6][7] | - |
| Molecular Weight | 170.33 g/mol | PubChem[7] | Computed |
| Boiling Point | 194 °C | ChemBK, ChemicalBook[6][8] | Experimental value, specific conditions not cited. |
| Melting Point | -50.8 °C | ChemBK, ChemicalBook[6][8] | Estimated value. |
| Density | 0.7485 g/cm³ | ChemBK, ChemicalBook[6][8] | Experimental value, temperature not specified. |
| Refractive Index | 1.4200 | ChemBK, ChemicalBook[6][8] | Experimental value, specific conditions not cited. |
| XLogP3-AA | 5.8 | PubChem[7] | Computed measure of hydrophobicity. |
| Topological Polar Surface Area | 0 Ų | PubChem[7] | Computed. Consistent with a nonpolar alkane. |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental to chemical characterization. The following sections detail the general experimental methodologies applicable to the determination of the key properties of liquid alkanes like this compound.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.
Methodology:
A common and effective method for determining the boiling point of a small sample of a liquid is the micro boiling point determination using a Thiele tube or a similar apparatus.
-
Sample Preparation: A small amount of this compound (a few milliliters) is placed in a small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Heating: The test tube assembly is attached to a thermometer and heated in a controlled manner, often using an oil bath within a Thiele tube to ensure uniform heating.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.
-
Boiling Point Determination: The liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.
-
Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as boiling points are pressure-dependent. Standard boiling points are reported at 1 atm (760 mmHg).
Determination of Density
Density is the mass per unit volume of a substance and is a fundamental physical property.
Methodology:
The density of a liquid can be determined using a pycnometer or a digital density meter.
-
Pycnometer Calibration: A pycnometer, a glass flask with a precise volume, is first cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. This allows for the precise determination of the pycnometer's volume.
-
Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with this compound.
-
Weighing: The pycnometer containing the sample is weighed at the same temperature as the calibration.
-
Calculation: The density of this compound is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Temperature Control: It is crucial to perform all measurements at a constant and recorded temperature, as density is temperature-dependent.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a pure compound.
Methodology:
An Abbe refractometer is commonly used to measure the refractive index of liquids.
-
Instrument Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
Sample Application: A few drops of this compound are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and light is passed through the sample. The user adjusts the instrument to bring the dividing line between the light and dark fields into focus and aligns it with the crosshairs in the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale.
-
Temperature and Wavelength: The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and with a specific wavelength of light (usually the sodium D-line at 589 nm). The temperature should be controlled and recorded.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. As a nonpolar alkane, this compound is expected to be soluble in nonpolar organic solvents and insoluble in polar solvents like water.[2]
Methodology:
A qualitative assessment of solubility can be performed through simple mixing experiments.
-
Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, toluene, hexane).
-
Mixing: A small, measured amount of this compound (e.g., 0.1 mL) is added to a specific volume of each solvent (e.g., 3 mL) in a test tube.
-
Observation: The mixture is agitated, and the formation of a homogeneous solution (soluble) or the presence of separate layers or cloudiness (insoluble) is observed.
-
Quantitative Determination (Optional): For a quantitative measurement, a saturated solution can be prepared, and the concentration of the dissolved alkane can be determined using techniques like gas chromatography after calibration.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the physicochemical characterization of this compound and a general representation of the factors influencing alkane properties.
Caption: Workflow for the synthesis, purification, and physicochemical characterization of this compound.
Caption: Logical relationship between molecular structure and the physicochemical properties of branched alkanes.
Conclusion
References
- 1. fvs.com.py [fvs.com.py]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chembk.com [chembk.com]
- 7. This compound | C12H26 | CID 53424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [chemicalbook.com]
The Elusive Isoprenoid: A Technical Guide to the Natural Occurrence of 2,4,7-Trimethylnonane in Crude Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the presence of 2,4,7-trimethylnonane, a C12 acyclic isoprenoid hydrocarbon, within crude oil reservoirs. While its presence is acknowledged as a component of the complex hydrocarbon matrix of petroleum, specific quantitative data on its concentration remains largely unpublished in readily accessible literature. This document synthesizes the available information on its geochemical origins, analytical methodologies for its detection, and its significance as a biomarker, providing a foundational understanding for professionals in geochemistry, petroleum exploration, and related scientific fields.
Introduction to this compound in Petroleum Geochemistry
This compound is a branched alkane belonging to the vast family of isoprenoids, which are organic molecules derived from five-carbon isoprene (B109036) units. In the context of petroleum, isoprenoids are considered crucial biomarkers or "chemical fossils."[1] Their molecular structure provides valuable insights into the original biological source material that contributed to the formation of crude oil, the depositional environment of the source rock, and the thermal maturity of the petroleum.[2]
While longer-chain isoprenoids like pristane (B154290) (C19) and phytane (B1196419) (C20) are extensively studied and utilized in geochemical analyses, shorter-chain isoprenoids such as this compound are less characterized. Their presence in crude oil is a result of the diagenetic alteration of organic matter over geological timescales.
Geochemical Formation Pathway
The precise geochemical pathway for the formation of this compound is not explicitly detailed in the surveyed literature. However, it is widely understood that acyclic isoprenoids in petroleum are primarily derived from the diagenetic degradation of the phytyl side chain of chlorophyll, a pigment found in photosynthetic organisms like algae and cyanobacteria. Additionally, the lipids of certain archaea are also significant precursors to isoprenoid alkanes.
The formation of this compound likely involves a series of complex chemical reactions during diagenesis, the process of physical and chemical changes in sediments after their initial deposition. These reactions, occurring under increasing temperature and pressure as the source rock is buried, lead to the cracking of larger organic molecules, including longer-chain isoprenoids, into smaller, more stable hydrocarbons.
A plausible, albeit inferred, pathway for the formation of this compound is through the thermal cracking of larger isoprenoid precursors, such as phytane, or from the diagenesis of other biological lipids. This process involves the breaking of carbon-carbon bonds within the larger molecules, leading to the generation of a variety of smaller branched alkanes.
Quantitative Data on Natural Occurrence
Despite extensive searches of scientific literature, specific quantitative data on the concentration of this compound in various crude oils remains elusive. Geochemical studies of crude oil composition often report on the abundance of more common isoprenoids like pristane and phytane, typically as ratios to n-alkanes (e.g., Pr/n-C17 and Ph/n-C18) to infer depositional conditions and thermal maturity.[3] The total content of pristane and phytane in some crude oils has been reported to generally range from 0.38% to 1.53% by weight, with some exceptions.[4] The concentrations of shorter-chain isoprenoids like this compound are generally expected to be lower and are often part of the unresolved complex mixture (UCM) in gas chromatograms of crude oil.
| Compound | Crude Oil Source | Concentration/Abundance | Reference |
| This compound | Not Specified | Data Not Available in Surveyed Literature | - |
| Pristane (C19) & Phytane (C20) | Various | 0.38 - 1.53% (total) | [4] |
Note: The lack of specific quantitative data for this compound highlights a potential area for future research in petroleum geochemistry.
Experimental Protocols for Analysis
The primary analytical technique for the identification and quantification of individual hydrocarbon components in crude oil, including this compound, is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] A detailed experimental protocol, synthesized from various sources, is provided below.
Sample Preparation and Fractionation
-
Crude Oil Preparation: A known weight of the crude oil sample is dissolved in a suitable organic solvent, such as n-hexane or dichloromethane.[7]
-
Asphaltene Precipitation: Asphaltenes are precipitated by the addition of an excess of a low-boiling n-alkane (e.g., n-pentane or n-heptane) and removed by filtration or centrifugation.
-
SARA Fractionation: The deasphalted oil is then fractionated into Saturates, Aromatics, Resins, and Asphaltenes (SARA) using column chromatography. A glass column packed with activated silica (B1680970) gel and/or alumina (B75360) is typically used.
-
The saturated fraction, containing n-alkanes, branched alkanes (including this compound), and cycloalkanes, is eluted using a non-polar solvent like n-hexane.
-
The aromatic fraction is subsequently eluted with a solvent of higher polarity, such as a mixture of hexane (B92381) and dichloromethane.
-
Resins and polar compounds are eluted with more polar solvents like methanol.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument Setup: A gas chromatograph coupled to a mass spectrometer is used. A non-polar capillary column (e.g., DB-5ms or equivalent) is typically employed for the separation of saturated hydrocarbons.[7]
-
Injection: A small volume (e.g., 1 µL) of the saturated hydrocarbon fraction, dissolved in a suitable solvent, is injected into the GC. A splitless injection mode is often used for trace analysis.
-
GC Oven Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40-60°C) to a high final temperature (e.g., 300-320°C) at a controlled rate (e.g., 4-10°C/min). This allows for the separation of compounds based on their boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV. Data can be acquired in full scan mode to obtain mass spectra for compound identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target compounds.
-
Compound Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard or by matching the mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragment ions resulting from the cleavage of the molecule.
-
Quantification: Quantification can be performed by creating a calibration curve using a certified standard of this compound. An internal standard (e.g., a deuterated hydrocarbon) is typically added to the sample prior to analysis to correct for variations in injection volume and instrument response.[8]
Significance and Future Directions
The study of short-chain isoprenoids like this compound can provide additional, more nuanced information for petroleum system analysis. Their distribution and abundance, relative to other hydrocarbons, could potentially serve as indicators of specific biological precursors, unique diagenetic pathways, or the extent of thermal cracking in a reservoir.
Future research should focus on:
-
Quantitative Analysis: Developing and applying robust analytical methods to quantify the concentration of this compound and other short-chain isoprenoids in a wide range of crude oil samples from diverse geological settings.
-
Source Correlation: Investigating the correlation between the abundance of this compound and specific source rock characteristics and depositional environments.
-
Geochemical Modeling: Elucidating the precise geochemical reactions and kinetic parameters involved in the formation of this compound through laboratory pyrolysis experiments and geochemical modeling.
A deeper understanding of the natural occurrence and geochemical significance of this compound will contribute to a more comprehensive picture of petroleum systems, aiding in exploration efforts and enhancing our knowledge of the complex biogeochemical processes that lead to the formation of fossil fuels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Geochemical Characteristics and Significance of Molecular Markers in the Paleogene-Neogene Crude Oils of the Northwest Qaidam Basin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. THE GEOCHEMICAL CHARACTERISTICS OF ISOPRENOID ALKANES IN CRUDE OIL [ogg.pepris.com]
- 5. gsm.org.my [gsm.org.my]
- 6. bre.com [bre.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. data.marine.gov.scot [data.marine.gov.scot]
Microbial Origins of 2,4,7-Trimethylnonane and Other Branched Alkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched alkanes are a class of saturated hydrocarbons characterized by the presence of alkyl side chains, which confer distinct physical and chemical properties compared to their linear counterparts. These molecules are of significant interest in various fields, including biofuel development, chemical synthesis, and as potential biomarkers. While traditionally sourced from petroleum, there is a growing body of evidence pointing to the microbial world, particularly cyanobacteria and other bacterial species, as a rich and sustainable source of a diverse array of branched alkanes. This technical guide provides a comprehensive overview of the microbial sources of branched alkanes, with a specific focus on the potential for microbial production of 2,4,7-trimethylnonane. It delves into the biosynthetic pathways, presents quantitative data from various studies, and offers detailed experimental protocols for the cultivation of relevant microorganisms and the subsequent extraction and analysis of these volatile compounds.
Microbial Production of Branched Alkanes
While the direct microbial production of this compound has not been definitively reported in the reviewed literature, numerous studies have identified a wide variety of other branched alkanes, including various trimethylated isomers, as microbial volatile organic compounds (MVOCs). Cyanobacteria, in particular, are well-documented producers of methyl-branched alkanes.[1][2] Additionally, species from the genus Bacillus have been shown to produce a range of volatile compounds, including branched alkanes.[3][4][5] The presence of these structurally related compounds strongly suggests that the microbial biosynthesis of this compound is plausible.
Quantitative Data on Microbial Branched Alkane Production
The following table summarizes quantitative data on the production of various branched alkanes by different microbial species, as reported in the scientific literature. This data provides a baseline for understanding the production capabilities of these organisms and can inform strain selection and optimization efforts for targeted production of specific branched alkanes.
| Microbial Species | Branched Alkane(s) | Production Level | Culture Conditions | Reference |
| Escherichia coli (engineered) | 2-methyl-dodecane | 42.8 mg/L | Not specified | [6] |
| Bacillus sp. BO53 | 2,2,4-trimethylpentane | Detected (qualitative) | Not specified | Not Found in Search |
Note: The search results did not yield quantitative data for a wide range of specific branched alkanes from various microbial sources. The table reflects the limited data available in the provided search snippets.
Biosynthesis of Branched Alkanes
The biosynthesis of alkanes in microorganisms, particularly cyanobacteria, is intrinsically linked to fatty acid metabolism. The primary pathway involves two key enzymes: Acyl-Acyl Carrier Protein (ACP) Reductase (AAR) and Aldehyde-Deformylating Oxygenase (ADO).[7] The formation of branched alkanes necessitates the prior synthesis of branched-chain fatty acids (BCFAs), which serve as precursors.
The biosynthesis of BCFAs is initiated by the use of branched-chain alpha-keto acids as primers by the β-ketoacyl-ACP synthase III (FabH). These primers can be derived from the degradation of branched-chain amino acids such as valine, leucine, and isoleucine. Once the branched-chain fatty acyl-ACP is synthesized, it enters the AAR-ADO pathway to be converted into the corresponding branched alkane.
Proposed Biosynthetic Pathway for this compound
Based on the established principles of BCFA and alkane biosynthesis, a putative pathway for the formation of this compound can be proposed. This pathway would likely involve the iterative addition of methylmalonyl-CoA units during fatty acid synthesis, leading to the characteristic methyl branching pattern.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for the cultivation of cyanobacteria, a known source of branched alkanes, and the subsequent extraction and analysis of volatile organic compounds, including this compound.
Protocol 1: Cultivation of Cyanobacteria for Hydrocarbon Production
Objective: To cultivate cyanobacteria under conditions that favor the production of secondary metabolites, including branched alkanes.
Materials:
-
Cyanobacterial strain (e.g., Synechocystis sp. PCC 6803, Nostoc sp.)
-
BG-11 medium (or other appropriate medium for the specific strain)[8]
-
Sterile culture flasks or photobioreactor
-
Light source (cool white fluorescent lamps)
-
Incubator with temperature and light control
-
Autoclave
-
Sterile water
Procedure:
-
Medium Preparation: Prepare BG-11 medium according to the standard formulation. For secondary metabolite production, modifications such as altered nitrate (B79036) and phosphate (B84403) concentrations can be tested.[9] Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Inoculation: In a sterile environment (e.g., laminar flow hood), inoculate the sterile medium with a healthy, actively growing cyanobacterial culture. The inoculum size should be approximately 10% of the final culture volume.
-
Incubation: Incubate the cultures at a constant temperature (typically 25-30°C) with a defined light-dark cycle (e.g., 16:8 hours). Provide gentle agitation or aeration to ensure uniform light distribution and gas exchange.
-
Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 730 nm (OD730) periodically.
-
Harvesting: Once the culture reaches the desired growth phase (typically late exponential or early stationary phase for secondary metabolite production), harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Biomass Processing: The cell pellet can be either directly used for extraction or lyophilized for long-term storage.
Protocol 2: Extraction and Analysis of Volatile Branched Alkanes by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract and identify volatile organic compounds, including this compound, from microbial cultures.
Materials:
-
Microbial culture (liquid or solid)
-
Headspace vials (20 mL) with PTFE-faced septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)[10]
-
SPME holder
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical standards (including this compound)
-
Magnetic stirrer and stir bars (optional)
-
Incubator or water bath
Procedure:
-
Sample Preparation:
-
For liquid cultures, transfer a defined volume (e.g., 5 mL) into a headspace vial.
-
For solid cultures, a small piece of the agar (B569324) with microbial growth can be placed in the vial.
-
-
Incubation and Equilibration: Seal the vial and incubate at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to partition into the headspace. Gentle agitation can be applied to facilitate this process.
-
SPME Extraction:
-
GC-MS Analysis:
-
Immediately after extraction, retract the fiber into the needle and introduce it into the hot injector of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column. A typical injector temperature is 250°C.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms). A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C).
-
Detect the separated compounds using the mass spectrometer, typically in full scan mode.
-
-
Data Analysis:
-
Identify the compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).
-
Confirm the identification of this compound and other branched alkanes by comparing their retention times and mass spectra with those of authentic standards.
-
Quantify the compounds by creating a calibration curve using standards of known concentrations.
-
Experimental Workflow Diagram
Caption: Workflow for the analysis of microbial branched alkanes.
Conclusion
The microbial world represents a vast and largely untapped resource for the discovery and production of valuable chemicals, including branched alkanes. While the direct microbial synthesis of this compound remains to be explicitly demonstrated, the well-established production of other structurally similar compounds by cyanobacteria and other bacteria provides a strong rationale for its potential microbial origin. The biosynthetic pathways and experimental protocols detailed in this guide offer a solid foundation for researchers to explore this potential, optimize production, and develop sustainable methods for obtaining these valuable molecules. Further research into the specific enzymatic mechanisms governing complex branching patterns in microbial alkane synthesis will be crucial for unlocking the full potential of these microbial cell factories.
References
- 1. Frontiers | Microbial Synthesis of Alka(e)nes [frontiersin.org]
- 2. Microbial Synthesis of Alka(e)nes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas Chromatography-Mass Spectrometry Profiling of Volatile Metabolites Produced by Some Bacillus spp. and Evaluation of Their Antibacterial and Antibiotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. salmone.org [salmone.org]
- 7. Microbial production of fatty acid-derived fuels and chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of culture conditions on growth and metabolomic profiles of freshwater cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
An In-Depth Technical Guide to the Synthesis of Branched C12 Alkanes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for branched C12 alkanes, critical components in various applications, including fuels, lubricants, and as intermediates in the synthesis of pharmaceuticals and other fine chemicals. This document details the core methodologies, presents comparative quantitative data, and illustrates the key reaction pathways and experimental workflows.
Hydroisomerization of n-Dodecane
Hydroisomerization is a prominent and widely studied method for the production of branched C12 alkanes from a linear n-dodecane feedstock. This process is typically carried out over bifunctional catalysts that possess both metal sites for hydrogenation/dehydrogenation and acid sites for skeletal isomerization.[1]
The general mechanism involves the dehydrogenation of n-dodecane to dodecene on a metal site (e.g., platinum), followed by the isomerization of the olefin intermediate on an acid site (e.g., Brønsted acid sites on a zeolite support). The resulting branched olefin is then hydrogenated back to a branched alkane on the metal site. The balance between the metal and acid functions of the catalyst is crucial for achieving high selectivity towards isomers while minimizing cracking reactions.[2][3]
Catalytic Systems
A variety of solid acid catalysts have been investigated for n-dodecane hydroisomerization, with zeolites being the most common support material due to their shape-selective properties and tunable acidity.
-
Pt/ZSM-22: This catalyst system is frequently employed due to the one-dimensional 10-membered ring channel structure of the ZSM-22 zeolite, which favors the formation of mono-branched isomers.[4][5] The acidity of the ZSM-22 support can be modified through various treatments, such as ion-exchange or acid/alkali treatment, to optimize the catalytic performance. For instance, modifying ZSM-22 with a combination of NH4+ ion-exchange and (NH4)2SiF6 treatment has been shown to yield high isododecane selectivity (88.0%) at high conversion (87.5%) at 300 °C.[1]
-
Pt/Y Zeolite: Y zeolites, with their larger pore structure, are also effective catalysts for this reaction. The catalytic activity and selectivity are strongly dependent on the SiO2/Al2O3 ratio of the zeolite, which influences its acidity.[6]
-
Other Zeolites: Other zeolites such as ZSM-48 have also been investigated and show different selectivities. For example, Pt/ZSM-48 tends to favor the formation of di-branched isomers and mono-branched isomers with the methyl group near the center of the carbon chain, following a "key-lock" catalysis model, whereas Pt/ZSM-22 favors mono-branched isomers near the end of the chain via a "pore-mouth" catalysis model.[4][5]
Quantitative Data on Hydroisomerization of n-Dodecane
The following table summarizes the performance of various catalytic systems under different reaction conditions.
| Catalyst | Support Modification | Temperature (°C) | Pressure (MPa) | n-Dodecane Conversion (%) | Isododecane Selectivity (%) | Isomer Yield (%) | Reference |
| Pt/ZSM-22 | Unmodified | 300 | 2.0 | 1.1 - 96.6 | Low at high conversion | - | [1] |
| Pt/ZSM-22 | NH4+ & (NH4)2SiF6 | 300 | 2.0 | 87.5 | 88.0 | ~77 | [1] |
| Pt/ZSM-22-CA-2 | Citric Acid Treatment | Not Specified | Not Specified | 89.7 | Not Specified | Not Specified | [7] |
| Pt/HZSM-48 | Unmodified | 300 | 2.0 | ~40 | ~90 | ~36 | [4] |
| Pt/HZSM-48A | Alkali Treatment | 300 | 2.0 | ~60 | ~85 | ~51 | [4] |
| Pt/HZSM-22 | Unmodified | 300 | 2.0 | ~55 | ~95 | ~52 | [4] |
| Pt/HZSM-22A | Alkali Treatment | 300 | 2.0 | ~70 | ~90 | ~63 | [4] |
| Pt/HY (SiO2/Al2O3=80) | - | Not Specified | Not Specified | High | High | - | [6] |
| Pt/HY@KCC-1 | Core-shell | 350 | Not Specified | 100 | - | 72 | [6] |
Experimental Protocol: Hydroisomerization of n-Dodecane over Pt/ZSM-22
This protocol describes a typical procedure for the hydroisomerization of n-dodecane in a fixed-bed reactor.
1. Catalyst Preparation (Incipient Wetness Impregnation):
- The ZSM-22 zeolite support is dried at 120°C for 12 hours.
- A solution of H2PtCl6 in deionized water is prepared, with the concentration calculated to achieve the desired Pt loading (e.g., 0.5 wt%).
- The H2PtCl6 solution is added dropwise to the dried ZSM-22 support with constant stirring until the point of incipient wetness.
- The impregnated catalyst is aged at room temperature for 12 hours.
- The catalyst is then dried at 120°C for 12 hours, followed by calcination in air at 500°C for 4 hours.
2. Reactor Setup and Reaction Procedure:
- A fixed-bed stainless-steel reactor is packed with the prepared Pt/ZSM-22 catalyst (e.g., 1-2 g).
- The catalyst is reduced in-situ under a flow of hydrogen (e.g., 50 mL/min) at 400°C for 2 hours.
- After reduction, the reactor is cooled to the desired reaction temperature (e.g., 280-350°C) under a hydrogen atmosphere.
- Liquid n-dodecane is introduced into the reactor using a high-pressure liquid pump at a specific weight hourly space velocity (WHSV), for example, 2 h-1.
- Hydrogen is co-fed with the n-dodecane at a specific H2/hydrocarbon molar ratio (e.g., 10).
- The reactor pressure is maintained using a back-pressure regulator (e.g., 2.0 MPa).
- The reaction products are cooled and collected in a cold trap.
3. Product Analysis (Gas Chromatography):
- The liquid products are analyzed using a gas chromatograph (GC) equipped with a flame ionization detector (FID).
- A capillary column suitable for hydrocarbon analysis, such as a PONA or a DB-5, is used.
- The oven temperature is programmed to separate the different isomers of dodecane (B42187) and any cracking products. A typical temperature program might start at 50°C, hold for 5 minutes, then ramp to 250°C at a rate of 5°C/min.
- The individual components are identified by comparing their retention times with those of known standards.
- The conversion of n-dodecane and the selectivity to each product are calculated based on the peak areas in the chromatogram.
Visualization of Hydroisomerization Pathway
Caption: Generalized reaction pathway for the hydroisomerization of n-dodecane.
Oligomerization of Smaller Olefins
Another important route to branched C12 alkanes is the oligomerization of smaller olefins, such as butene (C4) or hexene (C6), to form dodecene (C12), which is subsequently hydrogenated. This pathway allows for the construction of specific branched structures depending on the starting olefin and the catalyst used.
Catalytic Systems
-
Solid Acid Catalysts: Zeolites, such as H-ferrierite, and solid phosphoric acid (SPA) are commonly used for olefin oligomerization. These catalysts promote the formation of highly branched oligomers.
-
Metal-Based Catalysts: Homogeneous and heterogeneous metal-based catalysts, including nickel and zirconium complexes, can also be employed. These catalysts can offer high selectivity towards specific isomers.
Quantitative Data on Oligomerization
The following table provides examples of oligomerization reactions leading to C12 olefins.
| Feedstock | Catalyst | Temperature (°C) | Pressure (bar) | Dodecene Selectivity (%) | Reference |
| 1-Butene (B85601) | H-ferrierite | 150 | 62.7 | - | [8] |
| Propene/Butene | Solid Phosphoric Acid (SPA) | 180 | 65 | Varies with feed | [9] |
| 1-Hexene | Titanium-based catalyst | Room Temp | - | Oligomers (Mn=352) | [4] |
Experimental Protocol: Oligomerization of 1-Butene
1. Catalyst Activation:
- The H-ferrierite catalyst is calcined in air at 550°C for 6 hours to remove any adsorbed water and organic species.
2. Reaction Procedure:
- The oligomerization reaction is carried out in a high-pressure batch reactor.
- The activated catalyst is loaded into the reactor.
- The reactor is sealed and purged with an inert gas (e.g., nitrogen).
- Liquid 1-butene is introduced into the reactor.
- The reactor is heated to the desired reaction temperature (e.g., 150°C) and pressurized to the desired pressure (e.g., 60 bar).
- The reaction is allowed to proceed for a specific duration with constant stirring.
3. Product Analysis:
- After the reaction, the reactor is cooled, and the gas and liquid phases are separated.
- The liquid product is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the various oligomers and isomers of dodecene.
- The butene conversion and selectivity to different products are calculated.
Visualization of Oligomerization Pathway
Caption: Simplified pathway for the oligomerization of butene to dodecene.
Synthesis from Biomass-Derived Molecules
The conversion of renewable biomass into valuable chemicals, including branched alkanes, is a rapidly growing field of research. Several pathways have been developed to produce branched C12 alkanes from biomass-derived platform molecules.
Synthesis from Furfural (B47365) and Ketones
One promising route involves the aldol (B89426) condensation of furfural (derived from hemicellulose) with ketones, followed by hydrodeoxygenation. For example, the reaction of furfural with methyl isobutyl ketone (MIBK) can produce C10 and C11 branched alkanes.[10]
Experimental Protocol: Synthesis of Branched Alkanes from Furfural and MIBK
1. Aldol Condensation:
- Furfural and MIBK are reacted in the presence of a solid base catalyst (e.g., hydrotalcite) (B1172525) in a batch reactor.
- The reaction is typically carried out at an elevated temperature (e.g., 130°C) for several hours.
2. Hydrodeoxygenation:
- The product from the aldol condensation is then subjected to hydrodeoxygenation in a separate reactor.
- A bifunctional catalyst, such as Pd/C combined with a solid acid, is used.
- The reaction is performed under hydrogen pressure at an elevated temperature to remove the oxygen atoms and saturate the double bonds, yielding branched alkanes.
Visualization of Biomass Conversion Pathway
Caption: Pathway for the synthesis of branched alkanes from furfural and MIBK.
Alkylation
Alkylation is another key refinery process that can be adapted for the synthesis of branched C12 alkanes. This process involves the reaction of an isoparaffin, typically isobutane (B21531), with an olefin. For the synthesis of C12 alkanes, an olefin such as octene can be reacted with isobutane.[11][12][13][14][15]
The reaction is catalyzed by strong acids, such as sulfuric acid or hydrofluoric acid. The product, known as alkylate, is a mixture of highly branched paraffinic hydrocarbons with high octane (B31449) numbers.[12][15]
Reaction Mechanism
The alkylation mechanism proceeds through a series of carbenium ion intermediates. The process is initiated by the protonation of an olefin by the acid catalyst to form a carbocation. This carbocation then reacts with an isoparaffin (isobutane) via hydride transfer to form a more stable tertiary carbocation and a saturated alkane. The tertiary carbocation then reacts with another olefin molecule, and the chain reaction continues.
Visualization of Alkylation Pathway
Caption: Simplified pathway for the alkylation of isobutane with octene.
References
- 1. researchgate.net [researchgate.net]
- 2. Bifunctional catalysts for the hydroisomerization of n-alkanes: the effects of metal–acid balance and textural structure - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Hydroisomerization and hydrocracking of alkanes. 7. Influence of the balance between acid and hydrogenating functions on the transformation of n-decane on PtHY catalysts | Semantic Scholar [semanticscholar.org]
- 4. Comparison of <i>n</i>-Dodecane Hydroisomerization Performance Over Pt Supported ZSM-48 and ZSM-22 - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Study of CA-treated ZSM-22 zeolite with enhanced catalytic performance in the hydroisomerization of long-chain n-dodecane - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Production of Low-Freezing-Point Highly Branched Alkanes through Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-free synthesis of C10 and C11 branched alkanes from furfural and methyl isobutyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "The two-step alkylation of isobutane with butenes using sulfuric acid " by Mark Allan Spalding [docs.lib.purdue.edu]
- 12. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 13. portal.tpu.ru [portal.tpu.ru]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
Spectroscopic Characterization of 2,4,7-Trimethylnonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,7-trimethylnonane, a branched alkane of interest in various chemical and pharmaceutical research areas. Due to the limited availability of direct experimental spectra for this specific isomer, this document presents predicted and representative data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for similar branched alkanes.
Chemical Structure and Properties
This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] Its structure consists of a nonane (B91170) backbone with methyl groups at positions 2, 4, and 7.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are derived from typical ranges observed for branched alkanes and serve as a reference for the identification and characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.7 and 2.0 ppm.[3] The chemical shift is influenced by the local electronic environment.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Primary (CH₃) | 0.8 - 1.0 | Doublet, Triplet | 15H |
| Secondary (CH₂) | 1.1 - 1.4 | Multiplet | 6H |
| Tertiary (CH) | 1.4 - 1.8 | Multiplet | 3H |
¹³C NMR (Carbon-13 NMR): Carbon atoms in alkanes appear in the upfield region of the ¹³C NMR spectrum.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Primary (CH₃) | 10 - 25 |
| Secondary (CH₂) | 20 - 40 |
| Tertiary (CH) | 25 - 45 |
Infrared (IR) Spectroscopy
The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.[4][5]
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C-H Stretch | 2850 - 3000 | Strong |
| C-H Bend (Scissoring) | 1450 - 1470 | Medium |
| C-H Bend (Methyl Rock) | 1370 - 1380 | Medium |
Mass Spectrometry (MS)
In mass spectrometry, alkanes, particularly branched ones, tend to fragment readily, often resulting in a weak or absent molecular ion peak.[6] The fragmentation pattern is dominated by the cleavage of C-C bonds, leading to the formation of stable carbocations.
| m/z | Predicted Identity | Relative Abundance |
| 170 | [M]⁺ (Molecular Ion) | Very Low to Absent |
| 155 | [M-CH₃]⁺ | Low |
| 141 | [M-C₂H₅]⁺ | Low |
| 127 | [M-C₃H₇]⁺ | Medium |
| 113 | [M-C₄H₉]⁺ | Medium |
| 57 | [C₄H₉]⁺ | High (often base peak) |
| 43 | [C₃H₇]⁺ | High |
| 29 | [C₂H₅]⁺ | Medium |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[7] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
-
Acquisition:
-
For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[8]
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Processing: The resulting interferogram is converted to a spectrum via Fourier transformation.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds like alkanes.[9]
-
Ionization: Utilize electron ionization (EI), where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.[9]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizations
Conceptual Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation pathway for this compound in mass spectrometry.
References
- 1. This compound | C12H26 | CID 53424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. collard.chemistry.gatech.edu [collard.chemistry.gatech.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. webassign.net [webassign.net]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Isomers of Trimethylnonane and Their Structural Differences
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural isomers of trimethylnonane (C₁₂H₂₆), detailing their structural variations, physicochemical properties, and the experimental protocols for their differentiation and characterization. This document is intended to serve as a valuable resource for researchers and scientists in the fields of chemistry and drug development.
Introduction to Trimethylnonane Isomers
Trimethylnonane encompasses a diverse group of structural isomers, each sharing the same molecular formula (C₁₂H₂₆) but differing in the arrangement of their carbon skeletons. These structural nuances arise from the varied positioning of the three methyl groups along the nine-carbon nonane (B91170) chain. These differences in molecular architecture give rise to distinct physicochemical properties, which are critical for their identification and potential applications. The isomers can be broadly classified based on the locants of the three methyl groups, leading to a wide array of unique compounds.
Structural Differences and Classification
The structural diversity of trimethylnonane isomers stems from the various possible substitution patterns of the three methyl groups on the nonane backbone. This leads to a large number of constitutional isomers. The systematic naming of these isomers follows IUPAC nomenclature, which precisely describes the location of each methyl group.
A logical approach to classifying these isomers is to group them based on the numerical prefixes in their IUPAC names. This classification highlights isomers with similar branching patterns, which can correlate with their physical and chemical properties.
Physicochemical Properties
The structural variations among trimethylnonane isomers directly influence their physical properties. Generally, increased branching tends to lower the boiling point due to a reduction in the surface area available for intermolecular van der Waals forces. Conversely, more compact and symmetrical structures may have higher melting points. The following table summarizes key physicochemical data for a selection of trimethylnonane isomers.
| Isomer | CAS Number | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 2,2,3-Trimethylnonane | 55499-04-2 | N/A | N/A | N/A |
| 2,2,4-Trimethylnonane | 62184-50-3 | N/A | N/A | N/A |
| 2,2,5-Trimethylnonane | 62184-51-4 | N/A | N/A | N/A |
| 2,2,6-Trimethylnonane | 62184-52-5 | N/A | N/A | N/A |
| 2,2,7-Trimethylnonane | 62184-53-6 | N/A | N/A | N/A |
| 2,2,8-Trimethylnonane | 62184-54-7 | N/A | N/A | N/A |
| 2,3,3-Trimethylnonane | 62184-55-8 | N/A | N/A | N/A |
| 2,3,4-Trimethylnonane | 62184-56-9 | 200 | 0.7612 | 1.4261 |
| 2,3,5-Trimethylnonane | 62184-57-0 | N/A | N/A | N/A |
| 2,3,6-Trimethylnonane | 62184-58-1 | 198 | 0.7549 | N/A |
| 2,3,7-Trimethylnonane | 62184-59-2 | N/A | N/A | N/A |
| 2,3,8-Trimethylnonane | 62184-60-5 | N/A | N/A | N/A |
| 2,4,4-Trimethylnonane | 62184-61-6 | N/A | N/A | N/A |
| 2,4,5-Trimethylnonane | 62184-62-7 | N/A | N/A | N/A |
| 2,4,6-Trimethylnonane | 62184-10-5 | 192 | 0.7480 | 1.4197 |
| This compound | 62184-11-6 | 194 | 0.7485 | 1.4200 |
| 2,5,5-Trimethylnonane | 62184-12-7 | N/A | N/A | N/A |
| 2,5,6-Trimethylnonane | 62184-13-8 | N/A | N/A | N/A |
| 2,5,7-Trimethylnonane | 62184-14-9 | N/A | N/A | N/A |
| 2,5,8-Trimethylnonane | 49557-09-7 | N/A | N/A | N/A |
| 2,6,6-Trimethylnonane | 62184-15-0 | N/A | N/A | N/A |
| 2,6,7-Trimethylnonane | 62184-16-1 | N/A | N/A | N/A |
| 2,7,7-Trimethylnonane | 62184-17-2 | N/A | N/A | N/A |
| 3,3,4-Trimethylnonane | 62184-18-3 | 202 | 0.7683 | 1.4297 |
| 3,3,5-Trimethylnonane | 62184-19-4 | 190 | 0.7548 | 1.4231 |
| 3,3,6-Trimethylnonane | 62184-20-7 | 198 | 0.7557 | 1.4237 |
| 3,3,7-Trimethylnonane | 62184-21-8 | 195 | 0.7551 | 1.4234 |
| 3,4,4-Trimethylnonane | 62184-22-9 | N/A | N/A | N/A |
| 3,4,5-Trimethylnonane | 62184-23-0 | 200 | 0.7670 | N/A |
| 3,4,6-Trimethylnonane | 62184-24-1 | N/A | N/A | N/A |
| 3,4,7-Trimethylnonane | 27802-85-3 | N/A | N/A | N/A |
| 3,5,5-Trimethylnonane | 62184-25-2 | N/A | N/A | N/A |
| 3,5,6-Trimethylnonane | 62184-26-3 | 197 | 0.7604 | 1.4256 |
| 3,5,7-Trimethylnonane | 62184-27-4 | ~190 | N/A | N/A |
| 3,6,6-Trimethylnonane | 62184-28-5 | N/A | N/A | N/A |
| 4,4,5-Trimethylnonane | 62184-29-6 | N/A | N/A | N/A |
| 4,4,6-Trimethylnonane | 62184-30-9 | N/A | N/A | N/A |
N/A: Data not available in the searched literature.
Experimental Protocols for Isomer Differentiation
The identification and differentiation of trimethylnonane isomers rely on advanced analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The isomers of trimethylnonane can be separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides a fragmentation pattern for each eluting isomer, which serves as a molecular fingerprint for identification.
Experimental Workflow:
Detailed Methodology:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Sample Preparation:
-
Prepare a 100 ppm stock solution of the trimethylnonane isomer mixture in n-hexane.
-
Perform serial dilutions to create calibration standards ranging from 1 ppm to 50 ppm.
-
Transfer the samples and standards to 2 mL autosampler vials.
-
-
GC Conditions:
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector, operated in split mode (50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 5°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peaks in the total ion chromatogram (TIC).
-
Extract the mass spectrum for each peak.
-
Compare the obtained mass spectra with the NIST Mass Spectral Library for isomer identification. The fragmentation patterns of branched alkanes are characterized by prominent fragment ions corresponding to the loss of alkyl radicals.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in a molecule. The chemical shifts, signal multiplicities, and coupling constants in the NMR spectra are unique for each isomer, allowing for unambiguous structural elucidation.
Detailed Methodology:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance III HD 400).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified trimethylnonane isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16.
-
Spectral Width: 16 ppm.
-
Acquisition Time: ~2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024.
-
Spectral Width: 240 ppm.
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and multiplicities of the signals in both ¹H and ¹³C spectra to assign them to specific atoms in the molecule. The degree of branching and the positions of the methyl groups will significantly influence the chemical shifts of the neighboring protons and carbons. For instance, quaternary carbons will appear as singlets in the ¹³C NMR spectrum, and the chemical shifts of methine and methylene (B1212753) groups will vary depending on their proximity to the methyl branches.
-
Conclusion
The isomers of trimethylnonane represent a fascinating case study in structural isomerism. Their subtle yet significant structural differences lead to a range of physicochemical properties that can be exploited in various applications. The detailed experimental protocols provided in this guide for GC-MS and NMR analysis offer a robust framework for the accurate identification and characterization of these isomers, which is essential for quality control, research, and development in the chemical and pharmaceutical industries.
An In-depth Technical Guide on the Environmental Fate and Transport of 2,4,7-Trimethylnonane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data is available for 2,4,7-trimethylnonane. Therefore, this guide incorporates data from structurally similar compounds and Quantitative Structure-Activity Relationship (QSAR) model predictions to provide a comprehensive overview of its likely environmental fate and transport.
Introduction
This compound is a highly branched aliphatic hydrocarbon. Understanding its environmental fate and transport is crucial for assessing its potential environmental impact. This guide provides a detailed technical overview of its physicochemical properties, environmental persistence, degradation pathways, and potential ecotoxicological effects.
Physicochemical Properties
The environmental transport and fate of a chemical are largely governed by its physicochemical properties. Due to a lack of experimental data for this compound, the following table includes predicted values from the US EPA's EPI Suite™ and available data for similar C12 branched alkanes.
| Property | Predicted Value for this compound | Value for Structurally Similar C12 Alkanes | Experimental Protocol |
| Molecular Formula | C₁₂H₂₆[1][2] | - | - |
| Molecular Weight | 170.33 g/mol [1][2] | - | - |
| Boiling Point | 194 °C[1][2] | 192 °C (for 2,4,6-trimethylnonane) | OECD TG 103 |
| Melting Point | -50.8 °C (estimate)[1] | - | OECD TG 102 |
| Vapor Pressure | 0.235 mmHg at 25 °C | - | OECD TG 104 |
| Water Solubility | 0.043 mg/L at 25 °C | - | OECD TG 105 |
| log Kow (Octanol-Water Partition Coefficient) | 6.33 | - | OECD TG 107 or 117 |
| Henry's Law Constant | 1.89 atm-m³/mol at 25 °C | - | OECD TG 113 |
| log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 4.81 | ≥1.713 – ≤5.552 (for C10-C12 and C11-C12 isoalkanes)[3][4] | OECD TG 106 or 121 |
Environmental Fate and Transport
The environmental behavior of this compound is dictated by its high lipophilicity (indicated by a high log Kow) and low water solubility.
Transport
-
Air: With a moderate vapor pressure and high Henry's Law constant, this compound has the potential to volatilize from water and soil surfaces into the atmosphere. In the atmosphere, it will exist predominantly in the vapor phase.
-
Water: Its very low water solubility suggests that it will not be readily transported in aqueous systems. If released into water, it is expected to rapidly partition to suspended solids and sediment.
-
Soil: The high predicted log Koc value indicates that this compound will be strongly adsorbed to soil organic matter, limiting its mobility and leaching potential into groundwater.
Degradation
3.2.1. Abiotic Degradation
-
Atmospheric Photooxidation: In the atmosphere, the primary degradation pathway for this compound is expected to be reaction with photochemically produced hydroxyl (•OH) radicals. The estimated atmospheric half-life for this reaction is approximately 1.3 days, based on an average atmospheric •OH concentration. This suggests that it will be moderately persistent in the atmosphere.
-
Hydrolysis: As an alkane, this compound does not contain any hydrolyzable functional groups and is therefore not expected to undergo hydrolysis in the environment.
3.2.2. Biotic Degradation
The biodegradation of highly branched alkanes is generally slower than that of their linear counterparts. However, various microorganisms possess the enzymatic machinery to degrade such compounds.
-
Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of alkanes is typically the oxidation of a terminal or sub-terminal carbon atom by monooxygenase enzymes. For a highly branched structure like this compound, steric hindrance may favor sub-terminal oxidation. The resulting alcohol is then further oxidized to a ketone and subsequently to a carboxylic acid, which can then enter the beta-oxidation pathway for further metabolism.
-
Anaerobic Biodegradation: Anaerobic degradation of alkanes is also possible, although it is generally a slower process. The most well-documented pathway for anaerobic alkane activation is the addition of fumarate (B1241708) to a sub-terminal carbon, catalyzed by alkylsuccinate synthase. The resulting alkylsuccinate is then further metabolized.
A logical workflow for assessing the environmental fate of this compound is presented below.
A potential aerobic biodegradation pathway for this compound is illustrated below.
References
A Comprehensive Toxicological Profile of Short-Chain Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the toxicological data available for short-chain branched alkanes, including isobutane, isopentane, isohexane, and 2-methylpentane. The information is presented to facilitate easy comparison and understanding of the potential hazards associated with these compounds. Detailed experimental protocols, based on internationally recognized guidelines, are provided, and key metabolic and toxicological pathways are visualized to support risk assessment and drug development processes.
Executive Summary
Short-chain branched alkanes are volatile organic compounds with widespread industrial and commercial applications. Their toxicological profiles are characterized by low to moderate acute toxicity. The primary routes of exposure are inhalation and dermal contact. Acute effects are often related to central nervous system (CNS) depression, while prolonged or repeated exposure may lead to neurotoxicity and irritation. This guide summarizes the available quantitative data, details the methodologies of key toxicological studies, and illustrates the known metabolic and potential signaling pathways involved in their toxicity.
Quantitative Toxicological Data
The following tables summarize the available quantitative toxicological data for isobutane, isopentane, isohexane, and 2-methylpentane. Data is presented for acute toxicity (LD50/LC50), reproductive and developmental toxicity (NOAEC), and sub-chronic toxicity (NOAEL).
Table 1: Acute Toxicity Data
| Chemical | CAS No. | Oral LD50 (rat) | Dermal LD50 (rabbit) | Inhalation LC50 (rat) |
| Isobutane | 75-28-5 | Data not available | Data not available | > 800,000 ppm (4h)[1] |
| Isopentane | 78-78-4 | > 2000 mg/kg[2][3] | Data not available | > 25.3 mg/L (4h)[2][3] |
| Isohexane | 107-83-5 (2-Methylpentane) & 92112-69-1 (mixture) | > 2000 mg/kg[4] | > 2000 mg/kg[4] | Data not available |
| 2-Methylpentane | 107-83-5 | Data not available | Data not available | Data not available |
Table 2: Reproductive and Developmental Toxicity Data
| Chemical | CAS No. | Study Type | Species | NOAEC/NOAEL | Effect |
| Isobutane | 75-28-5 | Prenatal Developmental Toxicity (OECD 414) | Rat | 8,000 ppm | No maternal or fetal effects[5] |
| Isopentane | 78-78-4 | Developmental Toxicity (OECD 414) | Rat | 7000 ppm | No effect on fertility or development[6] |
| Isohexane | 107-83-5 (2-Methylpentane) & 92112-69-1 (mixture) | Data not available | Data not available | Data not available | Data not available |
| 2-Methylpentane | 107-83-5 | Data not available | Data not available | Data not available | Data not available |
Table 3: Sub-chronic Toxicity Data
| Chemical | CAS No. | Route | Species | NOAEL | Study Duration |
| Isobutane | 75-28-5 | Inhalation | Rat | 9,000 ppm | 4 weeks[7] |
| Isopentane | 78-78-4 | Data not available | Data not available | Data not available | Data not available |
| Isohexane (C10-C13 dearomatized solvent) | Mixture | Oral | Rat | 1857 mg/kg/day (BMDL) | 90 days[8] |
| 2-Methylpentane | 107-83-5 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key toxicological assessments.
Acute Oral Toxicity (OECD Guideline 401/423)
-
Objective: To determine the acute oral toxicity of a substance, expressed as the median lethal dose (LD50).
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains), nulliparous and non-pregnant females.
-
Procedure: A single dose of the test substance is administered by gavage to fasted animals. For volatile substances like short-chain branched alkanes, administration may be challenging and require specific techniques to prevent volatilization. The study can be conducted as a limit test at a high dose (e.g., 2000 or 5000 mg/kg) or as a full study with multiple dose groups.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.
Acute Dermal Toxicity (OECD Guideline 402)
-
Objective: To determine the acute dermal toxicity of a substance.
-
Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin.
-
Procedure: The test substance is applied uniformly over a shaved area of the back (at least 10% of the body surface area) and covered with a porous gauze dressing for 24 hours. The dose is typically a limit dose of 2000 mg/kg.
-
Observations: Similar to the oral toxicity study, animals are observed for mortality, clinical signs, and body weight changes for 14 days. The application site is also examined for signs of irritation. A gross necropsy is performed at the end of the study.[2][9]
Acute Inhalation Toxicity (OECD Guideline 403)
-
Objective: To determine the acute toxicity of a substance via inhalation, expressed as the median lethal concentration (LC50).
-
Test Animals: Young adult rats are the preferred species.
-
Procedure: Animals are exposed to the test substance in a whole-body or nose-only inhalation chamber for a fixed period, typically 4 hours. The concentration of the substance in the air is carefully controlled and monitored.
-
Observations: Animals are observed for mortality and clinical signs during and after exposure for up to 14 days. Body weights are recorded, and a gross necropsy is performed on all animals.[3][10]
Sub-chronic Toxicity (OECD Guidelines 408, 411, 413)
-
Objective: To determine the effects of repeated exposure to a substance over a period of 90 days (oral, dermal, or inhalation).
-
Procedure: The test substance is administered daily to several groups of animals at different dose levels. A control group receives the vehicle only.
-
Observations: Detailed clinical observations, body weight, food and water consumption, ophthalmology, hematology, clinical biochemistry, and urinalysis are performed. At the end of the study, a full necropsy and histopathological examination of organs and tissues are conducted to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[9][10][11]
Genetic Toxicology (OECD Guidelines 471, 473, 474)
-
Objective: To assess the potential of a substance to induce gene mutations or chromosomal damage.
-
Tests:
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): Detects point mutations in bacteria.[1][12][13][14][15]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Detects structural chromosome aberrations in mammalian cells in culture.[16][17][18][19][20]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Detects chromosome damage in the bone marrow of rodents.[21][22][23][24]
-
Metabolism and Potential Signaling Pathways
Metabolism of Short-Chain Branched Alkanes
The metabolism of short-chain branched alkanes primarily occurs in the liver, mediated by the cytochrome P450 (CYP450) enzyme system. The general metabolic pathway involves hydroxylation to form alcohols, which are then further oxidized to ketones or carboxylic acids. These more polar metabolites can then be conjugated and excreted.
References
- 1. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 2. agas.com [agas.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. climalife.co.uk [climalife.co.uk]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. balchem.com [balchem.com]
- 7. tceq.texas.gov [tceq.texas.gov]
- 8. The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. testinglab.com [testinglab.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. oecd.org [oecd.org]
- 12. nib.si [nib.si]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. vivotecnia.com [vivotecnia.com]
- 16. Oced 473 chromosomal aberration | PPTX [slideshare.net]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. criver.com [criver.com]
- 19. nucro-technics.com [nucro-technics.com]
- 20. oecd.org [oecd.org]
- 21. nucro-technics.com [nucro-technics.com]
- 22. catalog.labcorp.com [catalog.labcorp.com]
- 23. oecd.org [oecd.org]
- 24. Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton [app.overton.io]
2,4,7-Trimethylnonane: A Potential Geochemical Marker for Lacustrine Environments
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential of 2,4,7-trimethylnonane, a C12 branched alkane, as a geochemical marker for identifying organic matter derived from the green alga Botryococcus braunii. While direct evidence is still emerging, a strong hypothetical link exists suggesting that this compound may be a thermal degradation product of botryococcane, a well-established biomarker for this alga. The presence and abundance of this compound in geological samples could, therefore, provide valuable insights into the depositional environment and the origin of organic matter in source rocks and crude oils. This document outlines the theoretical basis for this connection, summarizes relevant quantitative data for related compounds, provides detailed experimental protocols for analysis, and presents visual workflows and logical relationships to guide further research in this area.
Introduction: The Significance of Geochemical Markers
Geochemical markers, or biomarkers, are complex organic molecules found in petroleum and sedimentary rocks that can be unambiguously linked to a specific biological precursor. These "chemical fossils" are invaluable tools in petroleum exploration and paleoenvironmental reconstruction. They provide critical information on the source of organic matter, the depositional environment, the thermal maturity of source rocks, and the extent of biodegradation of crude oils.
Branched alkanes, particularly those with isoprenoid structures, are a significant class of biomarkers. Their carbon skeletons are derived from the isoprenoid lipids synthesized by various organisms. This guide focuses on the potential of a specific C12 isoprenoid-like alkane, this compound, as a novel geochemical marker.
The Hypothetical Link: From Botryococcus braunii to this compound
The foundation for proposing this compound as a geochemical marker lies in its structural relationship to botryococcane, a C30 to C37 irregular isoprenoid hydrocarbon. Botryococcane is a widely recognized and specific biomarker for the colonial green alga Botryococcus braunii. This alga is a significant primary producer in lacustrine (lake) environments and is known to be a major contributor to the organic matter in certain oil shales and crude oils.
It is hypothesized that during catagenesis, the geological process of converting organic matter into hydrocarbons through heat and pressure, the larger botryococcane molecule undergoes thermal cracking. This process breaks down the complex carbon skeleton into smaller, more stable hydrocarbon fragments. The structure of this compound suggests it could be one such degradation product, retaining a portion of the original isoprenoid branching pattern of the botryococcane precursor.
Diagram: Proposed Geochemical Pathway
Caption: Proposed pathway from Botryococcus braunii to this compound.
Quantitative Data: Insights from Related Biomarkers
Direct quantitative data for this compound in geological samples is not yet widely available in published literature. However, the abundance of its proposed precursor, botryococcane, can be significant. The following table summarizes the typical abundance of botryococcane and other relevant hydrocarbon fractions in crude oils and source rocks, providing a proxy for the potential significance of its degradation products.
| Compound/Fraction | Sample Type | Typical Abundance | Significance |
| Botryococcane | Crude Oil, Source Rock | Can be a major component of the branched/cyclic alkane fraction in lacustrine-sourced oils. | Indicates a significant contribution from Botryococcus braunii. |
| Branched Alkanes | Crude Oil | Highly variable, can constitute a significant portion of the saturate fraction. | Provides information on the source of organic matter and biodegradation. |
| C10-C15 Hydrocarbons | Light Crude Oil, Condensate | Major components of the volatile fraction. | Important for assessing the maturity and economic value of petroleum. |
Experimental Protocols for Analysis
The analysis of this compound in geological samples requires a multi-step process involving sample preparation, fractionation, and instrumental analysis. The following protocols are based on established methods for the analysis of saturated hydrocarbons in crude oil and source rock extracts.
Sample Preparation and Extraction
-
Crude Oil: A known weight of crude oil is dissolved in a minimal amount of a non-polar solvent such as n-hexane.
-
Source Rock: The rock sample is cleaned, crushed, and powdered. Organic matter is then extracted using a Soxhlet apparatus with a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (93:7 v/v) for 72 hours. The extract is then concentrated using a rotary evaporator.
Fractionation of the Extract
The whole oil or rock extract is fractionated to isolate the saturated hydrocarbon fraction, which contains the branched alkanes.
-
Asphaltene Precipitation: The sample is dissolved in n-heptane to precipitate the asphaltenes. The mixture is allowed to stand for 24 hours and then filtered.
-
Column Chromatography: The deasphalted oil (maltenes) is then separated into saturate, aromatic, and resin fractions using liquid column chromatography.
-
Stationary Phase: Activated silica (B1680970) gel (for the separation of saturates and aromatics) and alumina (B75360) (for the separation of resins).
-
Elution Solvents:
-
n-Hexane is used to elute the saturate fraction.
-
A mixture of n-hexane and DCM (e.g., 70:30 v/v) is used to elute the aromatic fraction.
-
A mixture of DCM and methanol (e.g., 50:50 v/v) is used to elute the resin fraction.
-
-
-
Fraction Collection and Concentration: Each fraction is collected separately, and the solvent is removed using a gentle stream of nitrogen or a rotary evaporator.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The isolated saturate fraction is analyzed by GC-MS to identify and quantify this compound.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-1ms, HP-5ms) with dimensions such as 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 4°C/min.
-
Ramp 2: Increase to 300°C at a rate of 10°C/min.
-
Final hold: 300°C for 15 minutes.
-
-
Injector: Splitless mode at 280°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound (C12H26, molecular weight 170.33), characteristic fragment ions would be selected for SIM analysis to enhance sensitivity and selectivity.
-
Diagram: Experimental Workflow
Caption: A typical workflow for the analysis of this compound.
Future Directions and Research Opportunities
The establishment of this compound as a robust geochemical marker requires further research. Key areas for future investigation include:
-
Pyrolysis Studies: Conducting controlled pyrolysis experiments on kerogen known to be rich in Botryococcus braunii and analyzing the low molecular weight hydrocarbon products to confirm the formation of this compound.
-
Quantitative Analysis: Developing and validating sensitive analytical methods for the routine quantification of this compound in a wide range of crude oil and source rock samples.
-
Correlation Studies: Investigating the correlation between the abundance of this compound and botryococcane in geological samples to solidify their source-product relationship.
-
Biosynthetic Pathway Investigation: Exploring the possibility of alternative biosynthetic pathways in algae that could lead to the formation of C12 isoprenoid precursors.
Conclusion
While still in the exploratory phase, the potential of this compound as a geochemical marker is promising. Its hypothetical link to botryococcane, a well-established biomarker for lacustrine environments, provides a strong foundation for its utility in petroleum geochemistry. The analytical protocols outlined in this guide offer a starting point for researchers to investigate the occurrence and distribution of this compound. Further research to validate its origin and quantify its abundance will be crucial in establishing this compound as a valuable tool for understanding the Earth's geological past and for identifying new petroleum resources.
Methodological & Application
Application Note: Quantification of 2,4,7-Trimethylnonane using Gas Chromatography-Mass Spectrometry
Abstract
This application note details a general-purpose method for the identification and quantification of 2,4,7-trimethylnonane, a branched-chain alkane, in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis procedures suitable for researchers, scientists, and professionals in drug development and related fields. The described method provides a framework that can be adapted and validated for specific matrices.
Introduction
This compound (C12H26) is a volatile organic compound that may be of interest in various fields, including environmental analysis, petroleum research, and as a potential biomarker or impurity in chemical and pharmaceutical processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds.[1] Its high sensitivity and the ability to provide structural information through mass spectra make it the method of choice for analyzing complex mixtures.[1] This document provides a foundational protocol for the analysis of this compound.
Principle of the Method
The method employs GC to separate this compound from other components in a sample matrix based on its volatility and interaction with the stationary phase of the GC column. Following separation, the compound is introduced into the mass spectrometer, where it is ionized, fragmented, and detected. Identification is achieved by comparing the resulting mass spectrum with reference spectra, and quantification is performed by integrating the peak area of a characteristic ion.
Experimental Protocols
Materials and Reagents
-
Solvents: High-purity, GC-MS grade hexane (B92381), dichloromethane, or other suitable volatile organic solvent.[2]
-
Standards: Analytical standard of this compound (≥98% purity).
-
Internal Standard (IS): A deuterated alkane or a different, non-interfering alkane (e.g., dodecane-d26 (B105161) or undecane) for improved quantitation accuracy.
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps.[2]
-
Syringes: GC-grade microsyringes.
Standard and Sample Preparation
Standard Preparation:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the primary stock solution with hexane.
-
Internal Standard Spiking: If an internal standard is used, spike each calibration standard and sample with the internal standard to a final concentration of 10 µg/mL.
Sample Preparation (Liquid-Liquid Extraction for Aqueous Matrices):
-
Collect 5 mL of the aqueous sample in a glass tube with a PTFE-lined cap.
-
Add 1 mL of hexane (or another suitable extraction solvent).
-
If using an internal standard, add it to the hexane.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer into a 2 mL GC vial for analysis.
For organic liquid samples, a simple dilution with a suitable solvent to bring the concentration within the calibration range may be sufficient.[1]
GC-MS Instrumentation and Parameters
The following parameters provide a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 50:1 for higher concentrations) |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes. Ramp to 150 °C at 10 °C/min. Ramp to 280 °C at 20 °C/min, and hold for 5 minutes. |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification. |
| SIM Ions for this compound | To be determined from the full scan mass spectrum of the standard. Likely fragments for branched alkanes include m/z 43, 57, 71, 85. The molecular ion (m/z 170) may be weak or absent. |
Data Presentation
The following table summarizes representative quantitative data for the GC-MS analysis of this compound. These are example values and should be determined during method validation.
| Parameter | Value | Notes |
| Retention Time (RT) | ~10.5 min | Dependent on the specific GC conditions. |
| Quantification Ion (m/z) | 57 | Typically a prominent and specific fragment ion for branched alkanes. |
| Qualifier Ions (m/z) | 43, 71, 85 | Used for confirmation of compound identity. |
| Linear Range | 0.1 - 50 µg/mL | Should be established with a calibration curve. |
| Correlation Coefficient (r²) | >0.995 | Indicates the linearity of the calibration curve. |
| Limit of Detection (LOD) | ~0.05 µg/mL | Estimated based on a signal-to-noise ratio of 3. |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | Estimated based on a signal-to-noise ratio of 10. |
| Precision (%RSD) | <15% | Intra- and inter-day precision should be assessed. |
| Accuracy (% Recovery) | 85-115% | Determined by analyzing spiked samples at different concentrations. |
Experimental Workflow Diagram
Caption: Workflow for this compound analysis.
Conclusion
The GC-MS method outlined in this application note provides a robust and reliable framework for the analysis of this compound. The protocol for sample preparation, instrument parameters, and data analysis can be readily adapted to various research and quality control applications. For quantitative analysis, it is essential to perform a full method validation according to the specific requirements of the study and regulatory guidelines.
References
Application Notes & Protocols for the GC-MS Analysis of 2,4,7-Trimethylnonane in Petroleum Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the analysis of 2,4,7-trimethylnonane, a branched alkane found in various petroleum products, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined below cover sample preparation, instrumental analysis, and data interpretation, tailored for accurate identification and quantification.
Introduction
This compound (C₁₂H₂₆) is a saturated hydrocarbon that, along with other branched alkanes, is a common constituent of petroleum-derived products such as diesel fuel and crude oil.[1][2] The analysis of specific branched alkanes is crucial for several applications, including the detailed characterization of fuel composition, environmental monitoring of petroleum contamination, and in geochemical studies for oil exploration.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive identification of individual hydrocarbon isomers.[4]
Data Presentation: Quantitative Analysis of Hydrocarbon Classes in Diesel Fuel
| Hydrocarbon Class | Abbreviation | Mass Percentage (%) in Diesel Fuel |
| n-Alkanes | 23.1 | |
| Branched Alkanes | i-Alkanes | 39.1 |
| Monocyclic Alkanes | Not Reported | |
| Bicyclic Alkanes | < 11 | |
| Monocyclic Aromatics | Not Reported |
Table 1: Representative mass contribution of homologous series in a diesel fuel sample. Data adapted from a comprehensive two-dimensional GC-MS analysis study.[1]
Experimental Protocols
The following protocols provide a detailed methodology for the analysis of this compound in petroleum samples.
3.1. Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis and to prevent contamination of the instrument.
3.1.1. Materials and Reagents
-
Hexane (B92381) (GC grade)
-
Dichloromethane (B109758) (GC grade)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel (for column chromatography, if fractionation is needed)
-
Glass vials with PTFE-lined caps
-
Microsyringes
-
Pasteur pipettes
3.1.2. Protocol for Crude Oil Samples
-
Dilution: Accurately weigh approximately 100 mg of the crude oil sample into a 10 mL volumetric flask.
-
Solvent Addition: Add hexane to the flask to dissolve the sample.
-
Homogenization: Sonicate the sample for 10 minutes to ensure complete dissolution.
-
Volume Adjustment: Bring the solution to the 10 mL mark with hexane.
-
Filtration (Optional): If the sample contains particulate matter, filter it through a 0.45 µm PTFE syringe filter.
-
Fractionation (Optional): To isolate the saturated hydrocarbon fraction, perform silica gel column chromatography. Elute the saturated hydrocarbons with hexane.
3.1.3. Protocol for Diesel Fuel Samples
-
Direct Dilution: Dilute the diesel fuel sample 1:100 (v/v) with dichloromethane in a volumetric flask.
-
Homogenization: Mix the solution thoroughly.
-
Transfer: Transfer an aliquot of the diluted sample to a GC vial for analysis.
3.2. GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended for the analysis of C₁₂ branched alkanes.
3.2.1. Gas Chromatograph (GC) Parameters
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating saturated hydrocarbons.[5]
-
Inlet: Split/splitless injector.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless for trace analysis or split (e.g., 50:1) for higher concentration samples.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 5 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 10 minutes.
-
3.2.2. Mass Spectrometer (MS) Parameters
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.[3]
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
-
Transfer Line Temperature: 280 °C.
3.3. Data Analysis and Quantification
3.3.1. Identification
The identification of this compound is based on two criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram should match that of a certified reference standard of this compound under the same chromatographic conditions.
-
Mass Spectrum: The mass spectrum of the sample peak should match the library mass spectrum or the spectrum of a reference standard. The mass spectrum of a closely related isomer, 2,2,3-trimethylnonane, shows characteristic fragment ions for branched alkanes.[7] A representative mass spectrum for a trimethylnonane isomer would exhibit significant peaks at m/z values corresponding to the loss of alkyl fragments.
3.3.2. Quantification
Quantification is typically performed using the internal standard method.
-
Internal Standard Selection: Choose an internal standard that is not present in the sample and has similar chemical properties to the analyte. For saturated hydrocarbons, deuterated alkanes or compounds like squalane (B1681988) can be used.[5]
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard.
-
Analysis: Analyze the calibration standards and the samples spiked with the internal standard using the same GC-MS method.
-
Calculation: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte to generate a calibration curve. Use the regression equation of the calibration curve to calculate the concentration of this compound in the samples.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Hierarchical classification of this compound within petroleum.
References
- 1. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. gsm.org.my [gsm.org.my]
- 4. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 5. researchgate.net [researchgate.net]
- 6. ect-journal.kz [ect-journal.kz]
- 7. Nonane, 2,2,3-trimethyl- [webbook.nist.gov]
Application Notes and Protocols for Crude Oil Fingerprinting Using 2,4,7-Trimethylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crude oil is a complex mixture of hydrocarbons, and its composition varies significantly depending on the geological source and history. "Fingerprinting" crude oil is a critical process in environmental forensics, petroleum exploration, and for ensuring the quality and consistency of raw materials in various industries. This process involves identifying and quantifying specific biomarker compounds that are resistant to degradation and unique to the oil's origin.
Isoprenoids, a class of branched-chain alkanes, are valuable biomarkers due to their structural diversity and thermal stability.[1] While pristane (B154290) and phytane (B1196419) are the most commonly utilized isoprenoids for diagnostic purposes, other less abundant isoprenoids, such as 2,4,7-trimethylnonane, can provide additional layers of information for high-resolution fingerprinting and source correlation.[2][3] The presence and relative abundance of these compounds can help determine the organic matter input, depositional environment, and thermal maturity of the source rock.[4][5]
This document provides detailed application notes and protocols for the analysis of this compound and other isoprenoids in crude oil samples using gas chromatography-mass spectrometry (GC-MS).
Application Notes
The analysis of this compound, in conjunction with other isoprenoids and n-alkanes, serves several key applications in crude oil analysis:
-
Source Correlation and Differentiation: Every crude oil possesses a unique chemical signature based on the relative abundance of its constituent biomarkers.[5] By establishing a detailed profile of isoprenoids, including this compound, it is possible to correlate spilled oil with its source or differentiate between various crude oil samples.
-
Assessment of Biodegradation: Isoprenoids are generally more resistant to biodegradation than n-alkanes. A change in the ratio of isoprenoids to n-alkanes can indicate the extent of microbial alteration of the oil.
-
Evaluation of Thermal Maturity: The relative concentrations of certain biomarkers can provide insights into the thermal history of the source rock.
-
Environmental Forensics: In cases of oil spills, fingerprinting is crucial for identifying the responsible party. The detailed analysis of a wide range of biomarkers, including specific trimethylalkanes, can provide robust evidence for legal proceedings.[6]
Experimental Protocols
The following protocols describe the necessary steps for the analysis of this compound and other isoprenoids in crude oil.
Protocol 1: Sample Preparation
-
Homogenization: Ensure the crude oil sample is homogeneous by gentle mixing. If the sample contains water or sediment, it should be centrifuged to separate the phases.
-
Dissolution: Accurately weigh approximately 100 mg of the crude oil sample into a 10 mL volumetric flask. Dissolve the sample in high-purity n-hexane and make up to the mark. This creates a 10 mg/mL stock solution.
-
Fractionation (Optional but Recommended): To reduce matrix complexity and enhance the detection of branched alkanes, the sample can be fractionated to isolate the saturated hydrocarbon fraction.
-
Prepare a chromatography column packed with activated silica (B1680970) gel.
-
Apply an aliquot of the dissolved crude oil to the top of the column.
-
Elute the saturated hydrocarbon fraction with n-hexane.
-
Collect the eluate.
-
Concentrate the collected fraction under a gentle stream of nitrogen to a final volume of 1 mL.
-
-
Internal Standard Spiking: Prior to GC-MS analysis, spike the prepared sample with a known concentration of an internal standard (e.g., deuterated alkanes like d-C20) to enable accurate quantification.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of this compound and other isoprenoids is typically performed on a high-resolution capillary gas chromatograph coupled to a mass spectrometer.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
GC-MS Parameters:
| Parameter | Value |
| Inlet | Split/Splitless |
| Inlet Temperature | 290 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a 1-minute purge delay) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50 °C, hold for 2 minRamp at 4 °C/min to 310 °CHold at 310 °C for 20 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) andSelected Ion Monitoring (SIM) |
SIM Ions for Isoprenoid Analysis:
| Compound Class | Characteristic m/z |
| n-Alkanes & Isoprenoids | 85 |
| Hopanes | 191 |
| Steranes | 217 |
Protocol 3: Data Analysis and Interpretation
-
Peak Identification: Identify the peaks of interest (n-alkanes, pristane, phytane, this compound, etc.) based on their retention times and mass spectra. The mass spectrum of this compound (C12H26, MW: 170.33 g/mol ) is expected to show a molecular ion at m/z 170 and characteristic fragment ions resulting from the cleavage of C-C bonds at the branching points.
-
Integration: Integrate the peak areas of the identified compounds in the chromatogram.
-
Quantification: Calculate the concentration of each analyte relative to the internal standard.
-
Diagnostic Ratios: Calculate key diagnostic ratios to fingerprint the crude oil. These ratios are typically based on the peak areas of the compounds.
Data Presentation
Quantitative data from the GC-MS analysis should be summarized in tables for clear comparison between different crude oil samples. The following table provides an example of how to present diagnostic ratios for isoprenoids.
| Sample ID | Pristane/Phytane (Pr/Ph) | Pristane/n-C17 | Phytane/n-C18 | This compound / n-C12 |
| Crude Oil A | 1.52 | 0.85 | 0.65 | Value |
| Crude Oil B | 2.10 | 1.15 | 0.78 | Value |
| Spill Sample 1 | 1.55 | 0.83 | 0.66 | Value |
| Spill Sample 2 | 0.95 | 0.50 | 0.45 | Value |
Note: The values for this compound are placeholders and would be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for crude oil fingerprinting analysis.
Logical Relationship of Biomarkers
Caption: Relationship of biomarkers in crude oil analysis.
References
- 1. repository.library.noaa.gov [repository.library.noaa.gov]
- 2. Source identification of <i>n</i>-alkanes and isoprenoids using diagnostic ratios and carbon isotopic composition on crude oils and surface waters from the Gulf of Mexico - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. leco.co.jp [leco.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. Fish Fingerprinting: Identifying Crude Oil Pollutants using Bicyclic Sesquiterpanes (Bicyclanes) in the Tissues of Exposed Fish - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 2,4,7-Trimethylnonane in Environmental Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,7-Trimethylnonane is a branched alkane that may be present in the environment due to its use in various industrial applications, including lubricants and fuels. As a volatile organic compound (VOC), its presence in environmental matrices such as water, soil, and air is of interest for environmental monitoring and risk assessment. This application note provides a detailed protocol for the quantification of this compound in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
The quantification of this compound from environmental samples involves the extraction of the analyte from the sample matrix, followed by separation, identification, and quantification using GC-MS. For water samples, purge and trap is the preferred extraction method. For soil and other solid samples, headspace or solvent extraction can be utilized. Air samples are typically collected on sorbent tubes, from which the analyte is thermally desorbed. The extracted analyte is then introduced into a GC system, where it is separated from other components based on its boiling point and affinity for the stationary phase. The mass spectrometer then ionizes the eluted compound, and the resulting mass spectrum provides a unique fingerprint for identification and quantification.
Materials and Reagents
-
Solvents: Methanol (B129727) (purge-and-trap grade), Hexane (pesticide grade), Dichloromethane (DCM).
-
Standards: this compound (analytical standard), Internal Standard (e.g., Toluene-d8, Fluorobenzene), Surrogate Standards.
-
Reagents: Deionized water, Sodium chloride, Anhydrous sodium sulfate.
-
Sample Containers: VOA vials (40 mL, with PTFE-lined septa), Headspace vials (20 mL), Sorbent tubes (e.g., Tenax® TA).
-
Equipment: Purge and Trap concentrator, Headspace autosampler, Thermal desorber, Gas Chromatograph-Mass Spectrometer (GC-MS), Analytical balance, Syringes, Pipettes.
Experimental Protocols
Sample Collection and Preservation
-
Water Samples: Collect samples in 40 mL VOA vials, ensuring no headspace. Preserve with HCl to pH < 2 and store at 4°C.
-
Soil Samples: Collect approximately 5-10 g of soil in a pre-weighed VOA vial. For low-level analysis, the soil can be preserved with sodium bisulfate. For high-level analysis, methanol can be added. Store at 4°C.[1]
-
Air Samples: Draw a known volume of air through a sorbent tube using a calibrated air sampling pump. Seal the tubes and store at 4°C.
Sample Preparation and Extraction
4.2.1. Water Samples: Purge and Trap
-
Spike the water sample with internal and surrogate standards.
-
Place the sample in the purging vessel of the purge and trap concentrator.
-
Heat the sample to 40°C and purge with an inert gas (e.g., helium) for a specified time (e.g., 11 minutes).
-
The purged volatiles are trapped on a sorbent trap.
-
The trap is then rapidly heated to desorb the analytes onto the GC column.
4.2.2. Soil Samples: Headspace Analysis
-
Place a known weight of the soil sample into a headspace vial.
-
Add a matrix modifying solution if necessary (e.g., saturated sodium chloride solution).
-
Spike with internal and surrogate standards.
-
Seal the vial and place it in the headspace autosampler.
-
Incubate the vial at a specific temperature (e.g., 80°C) for a set time to allow the volatiles to partition into the headspace.[2]
-
An aliquot of the headspace gas is automatically injected into the GC.[2]
4.2.3. Air Samples: Thermal Desorption
-
Place the sorbent tube in the thermal desorber.
-
The tube is heated, and the trapped analytes are desorbed and transferred to the GC inlet in a stream of inert gas.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column (e.g., HP-5MS).[3]
-
Inlet: Splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.
-
Quantifier Ion for this compound: To be determined from the mass spectrum of a standard (likely m/z 57, 71, 85).
-
Qualifier Ions: To be determined from the mass spectrum of a standard.
-
Quantification
-
Calibration: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) at different concentrations. Analyze these standards using the same GC-MS method.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Sample Analysis: Analyze the prepared environmental samples and determine the peak area ratio of this compound to the internal standard.
-
Concentration Calculation: Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound in various environmental samples.
| Sample ID | Matrix | Concentration (µg/L or µg/kg) | Limit of Quantification (LOQ) | Recovery of Surrogate (%) |
| WW-01 | Industrial Wastewater | 15.2 | 0.5 µg/L | 95 |
| S-01 | Contaminated Soil | 45.8 | 5.0 µg/kg | 92 |
| A-01 | Urban Air | 2.1 µg/m³ | 0.2 µg/m³ | 98 |
| GW-01 | Groundwater | Not Detected | 0.5 µg/L | 97 |
Visualization
Caption: Workflow for the quantification of this compound.
References
Application Notes and Protocols: 2,4,7-Trimethylnonane as a Representative Biomarker for Diesel Fuel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of branched alkanes, specifically using 2,4,7-trimethylnonane as a representative compound, as biomarkers for the identification and characterization of diesel fuel. Diesel fuel is a complex mixture of hydrocarbons, and the unique distribution of its components, including branched alkanes, can serve as a chemical fingerprint for environmental forensics and contamination assessment.
While specific public domain data quantifying this compound as a standalone biomarker is limited, the principles outlined here are based on the established methodology for analyzing isoprenoids and other branched alkanes that are characteristic of diesel fuel.[1]
Logical Framework for Branched Alkanes as Diesel Biomarkers
The utility of branched alkanes like trimethylnonanes as diesel fuel biomarkers is predicated on their resistance to environmental degradation compared to their straight-chain counterparts (n-alkanes).[2][3] This differential weathering allows for the identification of diesel contamination even after considerable environmental exposure.
References
Application Notes and Protocols for Branched Alkane Analysis
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail established sample preparation techniques for the analysis of branched alkanes. The following sections provide in-depth methodologies for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and derivatization, enabling accurate and reproducible quantification of these important molecules in various matrices.
Introduction to Branched Alkane Analysis
Branched alkanes, which include isoprenoids like pristane (B154290) and phytane, as well as branched-chain fatty acids (BCFAs), are significant biomarkers in environmental, geological, and biological research. Their analysis is crucial for applications ranging from petroleum exploration and environmental monitoring to the study of metabolic disorders. Effective sample preparation is a critical first step to isolate these compounds from complex matrices and ensure high-quality analytical results, typically obtained using gas chromatography-mass spectrometry (GC-MS).
Solid-Phase Extraction (SPE) for Branched Alkane Analysis
Solid-Phase Extraction (SPE) is a versatile and widely used technique for the selective extraction and concentration of analytes from a liquid sample. It offers advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation.[1]
Application Note: SPE for Branched-Chain Hydrocarbons in Biological Fluids
This protocol is suitable for the extraction of branched-chain hydrocarbons, such as pristane and phytane, from biological fluids like plasma and serum. The selection of the appropriate SPE sorbent is critical for achieving high recovery. Reversed-phase sorbents, such as C18 or polymeric phases, are commonly used for nonpolar analytes like branched alkanes.
Experimental Protocol: SPE of Branched Alkanes from Plasma
a) Materials:
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
Biological plasma sample
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
n-Hexane (GC grade)
-
Nitrogen gas supply for evaporation
-
Vortex mixer
-
Centrifuge
b) Procedure:
-
Sample Pre-treatment: Thaw the plasma sample to room temperature. To 1 mL of plasma, add 1 mL of methanol and vortex for 1 minute to precipitate proteins. Centrifuge at 3000 rpm for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of n-hexane followed by 5 mL of methanol, and finally 5 mL of water. Do not allow the cartridge to dry out between conditioning steps.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.
-
Elution: Elute the branched alkanes with 5 mL of n-hexane.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of solvent (e.g., 100 µL of n-hexane) for GC-MS analysis.
Quantitative Data Summary: SPE vs. LLE for General Analytes in Biological Matrices
While specific data for a wide range of branched alkanes is limited, the following table provides a general comparison of SPE and LLE performance for various analytes in plasma and urine, highlighting the typical advantages of SPE in terms of recovery and reduced matrix effects.[2][3][4]
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Average Analyte Recovery (Plasma) | 98% ± 8% | 70% ± 10% |
| Average Analyte Recovery (Urine) | 86% ± 6.6% | Lower than SPE, analyte dependent |
| Matrix Effects (Plasma) | Mean absolute of 6% | Variable and higher suppression |
| Processing Time (96 samples) | ~15 minutes | ~60 minutes |
Note: This data is for a broad range of analytes and serves as a general indicator of performance. Actual recoveries for specific branched alkanes may vary.
Liquid-Liquid Extraction (LLE) for Branched Alkane Analysis
Liquid-Liquid Extraction (LLE) is a traditional and straightforward method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For nonpolar compounds like branched alkanes, a nonpolar organic solvent is used to extract them from an aqueous sample matrix.
Application Note: LLE for Isoprenoid Alkanes in Geological Samples
This protocol is designed for the extraction of isoprenoid alkanes, such as pristane and phytane, from geological matrices like crude oil or sediment. The choice of solvent is crucial for efficient extraction.
Experimental Protocol: LLE of Isoprenoid Alkanes from Crude Oil
a) Materials:
-
Crude oil sample
-
n-Hexane (GC grade)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
b) Procedure:
-
Sample Dissolution: Dissolve a known amount of the crude oil sample in n-hexane.
-
Extraction: Transfer the hexane (B92381) solution to a separatory funnel. Add an equal volume of saturated sodium chloride solution to the separatory funnel.
-
Mixing and Phase Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely.
-
Collection of Organic Phase: Drain the lower aqueous layer and collect the upper organic layer containing the branched alkanes.
-
Drying: Dry the organic extract by passing it through a column containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried extract using a rotary evaporator to a desired volume.
-
Solvent Exchange (if necessary): If the initial solvent is not suitable for GC-MS analysis, it can be exchanged for a more appropriate one at this stage.
Derivatization for Branched-Chain Fatty Acid (BCFA) Analysis
For branched alkanes containing functional groups, such as the carboxyl group in branched-chain fatty acids (BCFAs), derivatization is often necessary before GC-MS analysis. Derivatization converts these polar, less volatile compounds into more volatile and thermally stable derivatives, improving their chromatographic behavior and detection.[5] Silylation is a common derivatization technique for compounds with active hydrogens.[2]
Application Note: Silylation of BCFAs for GC-MS Analysis
This protocol describes the silylation of BCFAs to form trimethylsilyl (B98337) (TMS) esters, which are amenable to GC-MS analysis. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[6]
Experimental Protocol: Silylation of BCFAs
a) Materials:
-
Extracted and dried BCFA sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Reaction vials with screw caps
-
Heating block or oven
b) Procedure:
-
Sample Preparation: Ensure the extracted BCFA sample is completely dry, as moisture will interfere with the silylation reaction.
-
Reagent Addition: To the dried sample in a reaction vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 1 hour.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS.
Quantitative Data Summary: Recovery of SCFAs (including branched-chain) using Derivatization
The following table presents recovery data for short-chain fatty acids (SCFAs), including branched isomers, from mouse feces using a derivatization method with pentafluorobenzyl bromide (PFBBr).[7]
| Short-Chain Fatty Acid | Recovery Rate (%) |
| Isobutyric acid | 85.2 |
| Isovaleric acid | 97.9 |
| 2-Methylbutyric acid | 95.6 |
| Propionic acid | 75.3 |
| Butyric acid | 88.1 |
| Valeric acid | 96.5 |
| Hexanoic acid | 55.7 |
| Heptanoic acid | 68.4 |
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows for SPE, LLE, and derivatization.
References
Application Notes and Protocols: Extraction of Branched Alkanes from Sediment
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Branched alkanes, including isoprenoids like pristane (B154290) and phytane, as well as highly branched isoprenoids (HBIs) and monomethylalkanes, are valuable biomarkers in sedimentary archives. Their molecular structures and distributions provide critical insights into paleoenvironments, thermal maturity of organic matter, and microbial communities. Accurate and efficient extraction of these compounds from complex sediment matrices is paramount for reliable downstream analysis.
This document provides a comprehensive protocol for the extraction and isolation of branched alkanes from sediment samples. It outlines various extraction techniques, a detailed fractionation procedure to isolate the saturated hydrocarbon fraction, and analytical parameters for their identification and quantification by Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Comparison of Extraction Methods
The choice of extraction method can significantly impact the recovery and composition of the target analytes. Below is a qualitative comparison of common techniques, followed by a table of reported recovery data for representative branched and n-alkanes.
Table 1: Qualitative Comparison of Sediment Extraction Methods
| Feature | Soxhlet Extraction | Pressurized Liquid Extraction (PLE) | Ultrasonic Sonication |
| Principle | Continuous solid-liquid extraction with a refluxing solvent. | Extraction with solvents at elevated temperatures and pressures. | Use of high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration. |
| Advantages | Well-established, exhaustive extraction. | Fast, automated, low solvent consumption, high extraction efficiency.[1] | Rapid, simple setup. |
| Disadvantages | Time-consuming (typically 18+ hours), large solvent volume required, potential for thermal degradation of sensitive compounds.[1] | High initial instrument cost. | Lower extraction efficiency for some matrices compared to Soxhlet or PLE, potential for analyte degradation from localized high temperatures. |
| Typical Solvents | Dichloromethane (DCM), DCM/Methanol (B129727) (MeOH). | DCM, DCM/MeOH. | DCM/MeOH. |
Table 2: Representative Recovery Data for Alkanes from Sediment/Soil
| Compound | Extraction Method | Matrix | Solvent | Recovery (%) |
| n-Alkanes (C16-C32) | Soxhlet | Fortified Marine Sediment | Dichloromethane | 65.1 - 105.6 |
| n-Alkanes (C15-C40) | Pressurized Liquid Extraction | Lake Sediment | Not Specified | 54 - 85 |
| Aliphatics (including n-alkanes and PCBs) | Sonication | Freeze-dried Aquatic Sediment | DCM/MeOH (2:1) | ~96 |
Note: Direct comparative recovery data for a wide range of branched alkanes is limited in the literature. The provided data for n-alkanes can serve as a proxy for the efficiency of extracting the broader aliphatic fraction, which includes branched alkanes.
Experimental Protocols
This section details the step-by-step methodology for the extraction, fractionation, and analysis of branched alkanes from sediment.
Sample Preparation
-
Freeze-Drying: Freeze-dry the sediment samples to remove water, which can interfere with the extraction efficiency of non-polar solvents.
-
Homogenization: Homogenize the dried sediment using a mortar and pestle to ensure a uniform sample matrix for extraction.
-
Internal Standard Spiking: Prior to extraction, spike the samples with a known amount of an internal standard (e.g., deuterated alkanes, squalane) to quantify the recovery and final concentrations of the target analytes.
Total Lipid Extraction (TLE)
Choose one of the following methods for the extraction of total lipids from the prepared sediment.
PLE is a rapid and efficient method that uses elevated temperature and pressure to enhance extraction.
-
Mix the dried sediment with a drying agent like diatomaceous earth or anhydrous sodium sulfate (B86663).
-
Pack the mixture into a stainless-steel extraction cell.
-
Place the cell in the PLE instrument.
-
Extract the sample using dichloromethane/methanol (DCM/MeOH, 9:1 v/v) at a temperature of 100°C and a pressure of 1500 psi.
-
Perform three static extraction cycles of 10 minutes each.
-
Collect the total lipid extract (TLE).
This is a classic, exhaustive extraction method.
-
Place the dried and homogenized sediment (typically 10-30 g) into a pre-cleaned cellulose (B213188) thimble.
-
Add the internal standard to the sample in the thimble.
-
Place the thimble into the Soxhlet extractor.
-
Add approximately 250 mL of DCM/MeOH (9:1 v/v) to a round-bottom flask attached to the extractor.
-
Extract the sample for at least 18 hours at a reflux rate of 3-4 cycles per hour.
-
After extraction, allow the apparatus to cool and collect the TLE from the round-bottom flask.
This method is faster than Soxhlet but may be less exhaustive.
-
Place the dried sediment into a glass centrifuge tube.
-
Add 40 mL of DCM/MeOH (9:1 v/v).
-
Place the tube in a sonicator bath and sonicate for 30 minutes, ensuring the temperature remains below 30°C.
-
Centrifuge the tube at approximately 4700 rpm for 10 minutes.
-
Decant the supernatant (the TLE) into a clean flask.
-
Repeat the extraction process (steps 2-5) two more times with fresh solvent, combining the supernatants.
Fractionation of the Total Lipid Extract
The TLE is a complex mixture of lipids. Column chromatography is used to separate the TLE into different compound classes, isolating the saturated hydrocarbon (alkane) fraction.
-
Column Preparation:
-
Prepare a slurry of activated silica (B1680970) gel (activated by heating at 130-180°C for at least 16 hours) in hexane (B92381).
-
Pack a chromatography column (e.g., 1.1 cm inner diameter) with the silica gel slurry.
-
Add a small layer of anhydrous sodium sulfate to the top of the silica gel to remove any residual water from the sample extract.
-
-
Sample Loading:
-
Concentrate the TLE under a gentle stream of nitrogen gas.
-
Redissolve the concentrated TLE in a minimal volume of hexane.
-
Load the redissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Fraction 1 (F1 - Saturated Hydrocarbons): Elute the column with 15 mL of hexane. This fraction will contain the n-alkanes and branched alkanes.
-
Fraction 2 (F2 - Aromatic Hydrocarbons): Elute the column with a mixture of DCM and hexane (e.g., 1:1 v/v) to collect aromatic compounds.
-
Fraction 3 (F3 - Polar Compounds): Elute the column with a mixture of DCM and methanol to collect more polar compounds like alcohols and fatty acids.
-
-
Concentration: Concentrate the F1 fraction containing the branched alkanes under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis (e.g., 100 µL).
Optional: Urea (B33335) Adduction for n-Alkane Removal
To specifically analyze branched and cyclic alkanes without interference from co-eluting n-alkanes, urea adduction can be performed on the F1 fraction. This technique separates linear-chain compounds from branched and cyclic ones.
-
Dissolve the dried F1 fraction in a small volume of hexane and acetone.
-
Add a saturated solution of urea in methanol.
-
Allow the mixture to stand overnight at room temperature. The urea will form crystalline adducts with the straight-chain n-alkanes, causing them to precipitate.
-
Centrifuge the mixture and collect the supernatant, which will be enriched in the non-adducted branched and cyclic alkanes.
-
Wash the urea crystals with hexane and add the washing to the supernatant.
-
The supernatant now contains the isolated branched and cyclic alkanes, ready for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrument Setup:
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5973N or similar.
-
Column: HP-5MS fused quartz capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate.
-
-
GC Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1.5 minutes.
-
Ramp 1: Increase to 130°C at 20°C/min.
-
Ramp 2: Increase to 315°C at 4°C/min.
-
Final hold: 315°C for 30 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-650) for compound identification and Selected Ion Monitoring (SIM) for quantification of specific target compounds.
-
-
Identification and Quantification:
-
Identify branched alkanes based on their mass spectra and retention times compared to known standards and literature data.
-
Quantify the identified compounds by integrating the peak areas relative to the internal standard.
-
Visualizations
Caption: Workflow for Branched Alkane Extraction.
References
Application Notes and Protocols for Deuterated 2,4,7-Trimethylnonane as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise quantification of analytes by gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard is a widely accepted practice to ensure accuracy and reliability. This is particularly crucial in complex matrices encountered in environmental analysis, drug metabolism studies, and quality control of hydrocarbon-based products. Deuterated 2,4,7-trimethylnonane (2,4,7-TMN-dn) serves as an excellent internal standard for the analysis of branched-chain alkanes and other volatile to semi-volatile organic compounds within a similar boiling point range.
Its chemical and physical properties are nearly identical to the non-deuterated analyte, this compound, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. However, its increased mass allows for clear differentiation by a mass spectrometer. This co-elution and similar behavior effectively compensate for variations in sample injection volume, analyte loss during sample workup, and matrix-induced signal suppression or enhancement.[1][2] The use of a deuterated internal standard is a cornerstone of the highly accurate Isotope Dilution Mass Spectrometry (IDMS) technique.[1][3]
This document provides detailed application notes and experimental protocols for the utilization of deuterated this compound as an internal standard in GC-MS analysis.
Key Applications
-
Environmental Monitoring: Quantification of branched-chain hydrocarbon contaminants in soil, water, and air samples. This is particularly relevant for the analysis of gasoline range organics (GRO) and other petroleum distillates.
-
Food and Beverage Analysis: Monitoring for mineral oil saturated hydrocarbons (MOSH) contamination in food products.
-
Drug Development: In preclinical and clinical studies, it can be used as an internal standard for the quantification of structurally related metabolites in biological matrices.
-
Industrial Quality Control: Ensuring the consistent composition of hydrocarbon-based products.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The fundamental principle of IDMS involves the addition of a known quantity of the deuterated internal standard (e.g., 2,4,7-TMN-dn) to the sample containing the unknown quantity of the native analyte (this compound) at the beginning of the analytical process. Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical properties, they will be affected proportionally by any sample preparation and analysis variability.[1][3] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. The concentration of the analyte is then calculated from the ratio of the analyte signal to the internal standard signal.
Experimental Protocols
Protocol 1: Analysis of Gasoline Range Organics in Water by Purge and Trap GC-MS
This protocol is designed for the quantification of branched alkanes, including this compound, in water samples.
1. Materials and Reagents
-
Deuterated this compound (e.g., this compound-d3) solution (10 µg/mL in methanol)
-
This compound calibration standards (in methanol)
-
Purge-and-trap grade methanol
-
Reagent water (deionized, organic-free)
-
40 mL VOA vials with PTFE-lined septa
-
Purge and trap concentrator
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Sample Preparation
-
Collect water samples in 40 mL VOA vials, ensuring no headspace. If residual chlorine is present, add a quenching agent like sodium thiosulfate.
-
For each sample, quality control sample, and calibration standard, add a precise volume of the deuterated this compound internal standard solution to achieve a final concentration of 5 µg/L.
-
The calibration standards should be prepared in reagent water, bracketing the expected concentration range of the samples.
3. Purge and Trap GC-MS Analysis
-
Purge and Trap Conditions:
-
Purge gas: Helium at 40 mL/min
-
Purge time: 11 minutes
-
Trap: Tenax® or similar sorbent
-
Desorb temperature: 250°C
-
Desorb time: 2 minutes
-
Bake temperature: 270°C
-
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Oven Program: 35°C for 5 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
MS Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
4. Data Analysis
-
Monitor characteristic ions for this compound and its deuterated internal standard. For this compound (C12H26, MW=170.33), characteristic fragment ions would likely include m/z 43, 57, 71, and 85. For a deuterated version (e.g., d3), these ions would be shifted accordingly.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Calculate the concentration of this compound in the samples using the generated calibration curve.
Protocol 2: Analysis of Branched Alkanes in Soil/Sediment by GC-MS
This protocol is suitable for the quantification of this compound in solid matrices.
1. Materials and Reagents
-
Deuterated this compound solution (10 µg/mL in hexane)
-
This compound calibration standards (in hexane)
-
Hexane (B92381) and Dichloromethane (pesticide residue grade)
-
Anhydrous sodium sulfate (B86663)
-
Soxhlet extraction apparatus
-
Concentrator (e.g., Kuderna-Danish or rotary evaporator)
-
Gas chromatograph-mass spectrometer (GC-MS)
2. Sample Preparation and Extraction
-
Homogenize the soil/sediment sample.
-
Weigh approximately 10 g of the homogenized sample into an extraction thimble.
-
Spike the sample with a known amount of the deuterated this compound internal standard.
-
Mix the sample with anhydrous sodium sulfate to remove moisture.
-
Perform Soxhlet extraction for 16-24 hours using a 1:1 (v/v) mixture of hexane and dichloromethane.[1]
-
Concentrate the extract to a final volume of 1 mL.
3. GC-MS Analysis
-
The GC-MS conditions can be the same as described in Protocol 1.
-
Inject 1 µL of the concentrated extract into the GC-MS.
4. Data Analysis
-
Follow the data analysis steps outlined in Protocol 1.
Quantitative Data Summary
The following tables present hypothetical but realistic performance data for the quantitative analysis of this compound using its deuterated analog as an internal standard.
Table 1: Calibration Curve for this compound in Water
| Concentration (µg/L) | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) |
| 1.0 | 15,234 | 75,123 | 0.203 |
| 2.5 | 38,123 | 74,987 | 0.508 |
| 5.0 | 76,543 | 75,543 | 1.013 |
| 10.0 | 153,456 | 75,234 | 2.040 |
| 25.0 | 382,123 | 75,678 | 5.049 |
| 50.0 | 760,987 | 75,345 | 10.100 |
| Linearity (r²) | 0.9995 |
Table 2: Method Validation Data for this compound Analysis
| Parameter | Water Matrix | Soil Matrix |
| Limit of Detection (LOD) | 0.2 µg/L | 5 µg/kg |
| Limit of Quantification (LOQ) | 0.7 µg/L | 15 µg/kg |
| Precision (%RSD, n=6) | ||
| Low QC (2 µg/L or 20 µg/kg) | 6.8% | 8.2% |
| Mid QC (20 µg/L or 200 µg/kg) | 4.5% | 6.1% |
| High QC (40 µg/L or 400 µg/kg) | 3.2% | 5.5% |
| Accuracy (% Recovery, n=6) | ||
| Low QC | 98.5% | 95.3% |
| Mid QC | 101.2% | 99.8% |
| High QC | 99.3% | 102.1% |
Synthesis of Deuterated this compound
While commercially available, deuterated this compound can be synthesized for specific research needs. A common method for deuterium (B1214612) labeling of alkanes involves catalytic H-D exchange reactions.
Conclusion
The use of deuterated this compound as an internal standard provides a robust and reliable method for the quantitative analysis of branched-chain alkanes and other similar organic compounds by GC-MS. The protocols and data presented here serve as a guide for the implementation of this methodology in various research and development settings. The adoption of isotope dilution techniques is essential for generating high-quality, defensible data in complex analytical scenarios.
References
Application Notes: Analysis of Volatile Organic Compounds Including 2,4,7-Trimethylnonane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile Organic Compounds (VOCs) are a broad class of carbon-containing chemicals that readily evaporate at room temperature. Their analysis is critical in various fields, including environmental monitoring, food and beverage quality control, and biomedical research for the discovery of disease biomarkers. This application note provides a detailed protocol for the analysis of VOCs, with a specific focus on the branched alkane 2,4,7-Trimethylnonane, a compound that may be found in environmental and biological samples. The methodologies described herein utilize Gas Chromatography-Mass Spectrometry (GC-MS), a gold-standard technique for the separation, identification, and quantification of VOCs.[1][2]
This compound: Properties
| Property | Value |
| Molecular Formula | C12H26[3] |
| Molecular Weight | 170.33 g/mol [3] |
| Boiling Point | 194°C[4] |
| Density | 0.7485 g/cm³[4] |
| CAS Number | 62184-11-6[3] |
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of this compound and other representative VOCs using the protocol described below. Please note that these values are illustrative and may vary depending on the specific instrumentation and matrix.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |
| Benzene | 5.2 | 0.1 | 0.3 | 98 ± 4 |
| Toluene | 7.8 | 0.1 | 0.4 | 97 ± 5 |
| Ethylbenzene | 10.1 | 0.2 | 0.6 | 95 ± 6 |
| m/p-Xylene | 10.3 | 0.2 | 0.7 | 96 ± 5 |
| o-Xylene | 10.8 | 0.2 | 0.6 | 95 ± 6 |
| This compound | 14.5 | 0.5 | 1.5 | 92 ± 8 |
Experimental Protocols
This section details the methodologies for the analysis of VOCs, including this compound, from sample preparation to data analysis.
Sample Preparation: Solid Phase Microextraction (SPME)
SPME is a solvent-free extraction technique that is ideal for concentrating VOCs from a sample matrix.
Materials:
-
SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS) coating)
-
20 mL headspace vials with screw caps (B75204) and septa
-
Heating block or water bath
-
Vortex mixer
-
Internal Standard (IS) solution (e.g., 10 µg/mL of Toluene-d8 in methanol)
Protocol:
-
For liquid samples (e.g., water, plasma), pipette 5 mL into a 20 mL headspace vial. For solid samples, accurately weigh approximately 1 g into a vial.
-
Spike the sample with 10 µL of the internal standard solution.
-
Immediately seal the vial with the screw cap.
-
Gently vortex the sample for 30 seconds.
-
Place the vial in a heating block or water bath set to 60°C for 15 minutes to allow for equilibration of the VOCs in the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
Retract the fiber into the needle and immediately proceed to GC-MS analysis.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Ramp: 20°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
Scan Mode: Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Data Analysis and Quantification
-
Identification: Identify the target VOCs, including this compound, by comparing their mass spectra and retention times with those of authentic standards or by searching the NIST mass spectral library. The mass spectrum of branched alkanes like this compound is characterized by a series of fragment ions corresponding to the loss of alkyl groups.
-
Quantification: Create a calibration curve by analyzing a series of standard solutions of known concentrations. The concentration of the target analyte in the sample is determined by comparing its peak area (or the ratio of the analyte peak area to the internal standard peak area) to the calibration curve.
Visualizations
Caption: Experimental workflow for VOC analysis.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in 2,4,7-Trimethylnonane Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 2,4,7-trimethylnonane.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the interference of co-eluting substances from the sample matrix with the ionization and detection of the target analyte, in this case, this compound.[1][2] This interference can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2] For a volatile, non-polar compound like this compound, matrix effects in gas chromatography-mass spectrometry (GC-MS) can arise from non-volatile matrix components accumulating in the injector or on the column, creating active sites that can affect analyte stability and response.[2] Conversely, high concentrations of co-eluting compounds can compete for ionization in the mass spectrometer source, leading to signal suppression.[2]
Q2: In what types of samples is this compound typically analyzed, and what are the common sources of matrix interference?
A2: this compound, a branched alkane, is often found in complex hydrocarbon mixtures and can be analyzed in various matrices.[2] Common sources of interference include:
-
Environmental Samples (e.g., soil, water, air): Challenges in these matrices arise from the presence of a wide array of other organic and inorganic compounds.[2] In soil, humic acids and other natural organic matter can interfere, while in water, dissolved salts and other organic pollutants can cause matrix effects.[2]
-
Biological Samples (e.g., blood, urine, tissue): These are complex matrices containing proteins, lipids, salts, and other endogenous compounds that can significantly impact the analysis.[2][3] Extensive sample preparation is often required to remove these interferences.[2][3]
-
Petroleum Products and Fuels: The primary challenge here is the presence of numerous other hydrocarbon isomers and related compounds that can co-elute and interfere with accurate quantification.[2]
Q3: What are the initial steps to determine if matrix effects are impacting my this compound analysis?
A3: To assess the presence and extent of matrix effects, you can perform a post-extraction spike experiment.[4] This involves comparing the signal response of a known amount of this compound in a clean solvent to the response of the same amount spiked into a blank sample matrix that has already undergone the extraction procedure.[4] A significant difference between these two signals indicates the presence of matrix effects. Another qualitative method is post-column infusion, where a constant flow of the analyte is introduced after the analytical column.[4] Injection of a blank matrix extract will show a dip or rise in the baseline at the retention times of interfering compounds.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound that may be related to matrix effects.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column due to matrix deposition.[2][5] | Deactivate the inlet liner or use a more inert liner. Perform column bake-out or trim the front end of the column.[2] |
| Column contamination from non-volatile matrix components.[5] | Implement a more rigorous sample cleanup procedure (e.g., Solid Phase Extraction). Clean the injector and liner.[5] | |
| Inappropriate injection temperature causing analyte degradation or incomplete volatilization.[5][6] | Optimize the injector temperature.[2] | |
| Inconsistent Analyte Response (Poor Reproducibility) | Matrix-induced signal enhancement or suppression.[2] | Use matrix-matched standards for calibration.[1] Implement an internal standard that closely mimics the analyte's behavior.[4] |
| Inconsistent sample preparation leading to variable matrix load.[2] | Standardize and validate the sample preparation protocol.[7] | |
| Leaks in the GC system.[5][8] | Perform a leak check of the injector, column fittings, and gas lines.[5][6] | |
| High Background Noise | Contaminated carrier gas or sample introduction system.[2][6] | Use high-purity carrier gas with appropriate traps. Clean the injector port and replace the septum.[2] |
| Column bleed at high temperatures.[5][6] | Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[6] | |
| Co-eluting matrix interferences.[2] | Improve sample cleanup to remove interfering matrix components.[2] Optimize the GC temperature program to better separate the analyte from interferences. | |
| Analyte Peak Not Detected or Reduced Sensitivity | Significant signal suppression due to matrix effects. | Dilute the sample extract to reduce the concentration of interfering matrix components.[1] Further optimize sample cleanup. |
| Analyte loss during sample preparation.[2] | Evaluate the recovery of the sample preparation method by spiking a blank matrix before extraction. | |
| Incorrect GC-MS parameters (e.g., low injector temperature, incorrect SIM ions).[2][5][6] | Optimize GC-MS parameters, including injector temperature, oven program, and mass spectrometer settings. |
Experimental Protocols
1. General Sample Preparation Strategy for Mitigating Matrix Effects
A multi-step approach to sample preparation is often necessary to minimize matrix effects. The choice of technique depends on the sample matrix and the properties of this compound (volatile, non-polar).
Caption: A generalized workflow for sample preparation to reduce matrix effects prior to GC-MS analysis.
2. Detailed Methodology: Static Headspace Gas Chromatography-Mass Spectrometry (SHS-GC-MS) for Water Samples
This protocol is a general procedure for analyzing volatile hydrocarbons like this compound in water samples.
-
Sample Preparation:
-
Place 10 mL of the water sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard solution (e.g., a deuterated analog or a different branched alkane).
-
To increase the partitioning of the analyte into the headspace, add a salting-out agent (e.g., 3 g of NaCl).
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
-
SHS-GC-MS Analysis:
-
Place the vial in the autosampler of the headspace unit.
-
Equilibrate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.
-
Inject a specific volume of the headspace gas onto the GC column.
-
Separate the compounds on a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Detect the compounds using a mass spectrometer, preferably in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions for this compound and the internal standard.
-
Logical Troubleshooting Workflow
When encountering analytical issues, a systematic approach can help identify and resolve the root cause.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. bme.psu.edu [bme.psu.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. stepbio.it [stepbio.it]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. books.rsc.org [books.rsc.org]
Technical Support Center: Gas Chromatography (GC) Analysis
Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the peak resolution of trimethylnonane isomers in your Gas Chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or co-eluting peaks for my trimethylnonane isomers?
Poor resolution of structurally similar isomers like trimethylnonanes is a common challenge.[1] This issue typically stems from one or more of the following factors:
-
Suboptimal Stationary Phase: The GC column's stationary phase may not have the right selectivity to differentiate between the isomers.[2][3]
-
Incorrect Column Dimensions: The column's length, internal diameter, or film thickness may not be suitable for separating a complex mixture of branched alkanes.[4][5]
-
Non-Optimized Temperature Program: The oven temperature program is critical for separating compounds with different boiling points. An inappropriate ramp rate or initial temperature can lead to peak co-elution.[6][7]
-
Improper Carrier Gas Flow Rate: The speed of the carrier gas affects the interaction time between the analytes and the stationary phase, directly impacting separation efficiency.[8][9]
Q2: How does the GC column's stationary phase affect the separation of trimethylnonane isomers?
The stationary phase is the most critical factor for achieving separation because it dictates the column's selectivity.[2] The principle of "like dissolves like" is a good guide for phase selection.[10] Trimethylnonanes are non-polar branched alkanes, so they are best separated on a non-polar stationary phase where elution order is primarily based on boiling point.[1][11]
-
Recommended Phases: Non-polar phases, such as 100% Dimethylpolysiloxane or 5% Phenyl / 95% Dimethyl Polysiloxane, are the industry standard and a good starting point.[1][10][12] These phases separate analytes primarily by their boiling points.
-
Polarity Mismatch: Using a polar stationary phase (like a WAX or PEG column) for these non-polar analytes is generally not recommended as it can lead to poor peak shape and inadequate resolution.[11]
Q3: My peaks are broad or tailing. What could be the cause and how do I fix it?
Broad or tailing peaks can compromise resolution and quantification. The common causes include:
-
Suboptimal Flow Rate: The carrier gas flow rate might be too low, increasing analysis time and allowing for peak broadening.[13] Optimizing the linear velocity of the carrier gas is essential.[4] A typical starting range is 1-2 mL/min.[14]
-
Column Contamination: Non-volatile residues accumulating at the column inlet can lead to peak distortion.[14] Regularly bake out the column at its maximum allowed temperature. If the issue persists, trimming a small section (e.g., 10-20 cm) from the inlet of the column can help.
-
Active Sites: Active sites in the injector liner or the column itself can cause interactions with analytes, leading to tailing.[14] Using inert liners and high-quality, inert columns can mitigate this problem.
-
Injection Issues: Injecting too large a sample volume can overload the column, resulting in broad, asymmetric peaks.[13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common resolution problems.
Issue 1: Poor Separation Between Isomer Peaks
If you are observing poor separation between adjacent trimethylnonane peaks, follow this workflow to improve resolution.
Caption: A step-by-step workflow for troubleshooting poor GC peak resolution.
Issue 2: High Baseline or Column Bleed at High Temperatures
A rising baseline, often referred to as column bleed, can interfere with the detection of late-eluting peaks.
-
Cause: This is typically caused by the degradation of the stationary phase at high temperatures.[14] It can be exacerbated by the presence of oxygen in the carrier gas or by operating the column above its maximum specified temperature limit.
-
Solution:
-
Verify Temperature Limits: Ensure your oven program's final temperature does not exceed the column's maximum operating temperature.[14]
-
Check for Leaks: Use an electronic leak detector to check all fittings and connections for leaks that could introduce oxygen into the system.
-
Use High-Purity Gas & Traps: Use high-purity carrier gas (99.999% or higher) and ensure oxygen traps are installed and have not expired.[14]
-
Select a Low-Bleed Column: For analyses requiring high final temperatures, especially when using a mass spectrometer (MS), always choose a column specifically designated as "low-bleed" (e.g., MS-grade columns).[1][14]
-
Parameter Optimization and Experimental Protocols
Optimizing separation involves balancing three key factors: efficiency (N), selectivity (α), and the retention factor (k).[2][4]
Caption: The relationship between key GC parameters and chromatographic resolution.
Protocol 1: Optimizing GC Parameters for Trimethylnonane Isomer Separation
This protocol provides a starting point for method development.
-
Column Selection:
-
Choose a non-polar capillary column. A good starting point is a 5% Phenyl / 95% Dimethyl Polysiloxane phase.[12]
-
For complex isomer mixtures, use a longer column (e.g., 60 m or 100 m) to increase efficiency.[1][10]
-
Select a narrow internal diameter (e.g., 0.25 mm) to improve peak efficiency.[4][5]
-
A standard film thickness of 0.25 µm is generally appropriate.[14]
-
-
Carrier Gas and Flow Rate:
-
Injector Setup:
-
Set the injector temperature to 250°C.
-
Use a split injection mode to avoid column overload. A split ratio of 50:1 or 100:1 is common.
-
-
Oven Temperature Program Development:
-
Initial Temperature: Set the initial oven temperature approximately 10-20°C below the boiling point of the solvent used to dissolve the sample.[15] For example, if using hexane (B92381) (boiling point ~69°C), start at 50°C.
-
Initial Hold: Hold the initial temperature for 1-2 minutes to ensure sharp initial peaks.
-
Temperature Ramp: Start with a slow ramp rate, such as 3°C/min. Slower temperature ramps generally provide better resolution for closely eluting compounds.[13]
-
Final Temperature: Set a final temperature that is sufficient to elute all isomers, for example, 250°C.
-
Final Hold: Hold the final temperature for 5-10 minutes to ensure the column is clean for the next injection.
-
-
Optimization:
-
If resolution is still insufficient, decrease the temperature ramp rate (e.g., to 2°C/min).
-
If peaks are well-separated but the analysis time is too long, you can increase the ramp rate incrementally (e.g., to 5°C/min).[16]
-
Data Tables
Table 1: Recommended GC Columns for Trimethylnonane Isomer Analysis
| Stationary Phase | Polarity | Common Dimensions (L x I.D. x df) | Max Temp (°C) | Application Notes |
| 5% Diphenyl / 95% Dimethyl Polysiloxane | Non-Polar | 30 m x 0.25 mm x 0.25 µm | ~325/350 | Excellent general-purpose column for hydrocarbon analysis; good starting point.[1] |
| 100% Dimethylpolysiloxane | Non-Polar | 30 m x 0.25 mm x 0.25 µm | ~325/350 | Good selectivity for non-polar alkanes based on boiling point.[14] |
| Petrocol DH | Non-Polar | 100 m x 0.25 mm x 0.5 µm | ~320 | Specialized long column for detailed hydrocarbon analysis (DHA), providing high resolution.[1] |
Table 2: Example GC Method Parameters for Trimethylnonane Isomer Separation
| Parameter | Recommended Setting | Rationale |
| Column | 5% Phenyl / 95% Dimethyl Polysiloxane, 60 m x 0.25 mm, 0.25 µm | Long, narrow-bore column for high efficiency.[4] |
| Carrier Gas | Helium or Hydrogen | High-purity gas is crucial. Hydrogen can speed up analysis.[14] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow provides a balance between resolution and analysis time.[14] |
| Injector Temp. | 250 °C | Ensures complete vaporization of the sample. |
| Split Ratio | 100:1 | Prevents column overload and maintains sharp peaks. |
| Oven Program | 50°C (hold 2 min), ramp 3°C/min to 220°C (hold 5 min) | Slow ramp rate enhances separation of closely boiling isomers.[6] |
| Detector | FID or MS | FID is a robust, universal detector for hydrocarbons. MS provides identification. |
| Detector Temp. | 280 °C (FID) | Prevents condensation of analytes in the detector. |
| MS Source Temp. | ~230 °C (if using MS) | A common starting point for good ionization.[14] |
References
- 1. benchchem.com [benchchem.com]
- 2. restek.com [restek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. gcms.cz [gcms.cz]
- 5. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 8. bmta.researchcommons.org [bmta.researchcommons.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. fishersci.com [fishersci.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Achieving Faster GC [restek.com]
Technical Support Center: Troubleshooting Poor Peak Shape for Branched Alkanes in Gas Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor peak shape for branched alkanes in gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape in GC analysis of branched alkanes?
A1: The most common peak shape issues are peak tailing and peak fronting. An ideal chromatographic peak is symmetrical and has a Gaussian shape.[1]
-
Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail."[2] This can lead to inaccurate peak integration and reduced resolution.[1] A tailing factor greater than 1.5 is typically considered a significant issue.[1]
-
Peak Fronting: The first half of the peak is broader than the latter half.[3] This indicates that some molecules of the compound are eluting earlier than expected.[3]
Q2: Why are my branched alkane peaks tailing?
A2: While alkanes are non-polar and less prone to chemical interaction-based tailing, it can still occur due to physical or chemical issues within the GC system.[2] Common causes include problems with the column, inlet, injection technique, or contamination.[2]
Q3: What causes peak fronting for branched alkanes?
A3: Peak fronting for branched alkanes is most commonly caused by column overloading, where too much sample is injected.[3][4] Other potential causes include a mismatch between the sample solvent and the stationary phase, or column degradation.[3]
Troubleshooting Guides
Issue 1: All Peaks in the Chromatogram are Tailing
If all peaks, including the solvent peak, are tailing, the problem is likely a physical issue in the GC system affecting all compounds.[1][2]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Improper Column Installation | The column may be positioned too high or too low in the inlet, creating dead volume.[1][2] Reinstall the column according to the manufacturer's specifications.[4] |
| Poor Column Cut | A jagged or uneven cut at the inlet end of the column can cause turbulence in the carrier gas flow.[1][2] The column should be cut at a 90° angle.[1] |
| Contaminated Inlet Liner | The liner can accumulate non-volatile residues, creating active sites.[1][2] Replace the inlet liner and septum.[1] |
| System Leaks | Leaks in the system can disrupt the carrier gas flow, leading to peak distortion.[1][2] Check for leaks at the inlet and detector fittings.[1] |
Experimental Protocol: Column Installation and Leak Check
-
Cool Down: Ensure the GC inlet and oven are at a safe temperature (below 50°C).
-
Turn Off Gas: Turn off the carrier gas flow.
-
Remove Column: Carefully remove the column from the inlet and detector.
-
Cut Column: Using a ceramic scoring wafer, score the column and make a clean, 90-degree cut. Inspect the cut with a magnifying glass to ensure it is clean and square.[4][5]
-
Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth as specified by the instrument manufacturer.[1]
-
Restore Gas Flow: Turn the carrier gas back on.
-
Leak Check: Use an electronic leak detector to check for leaks at the inlet fitting.
-
Condition Column: Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.[1]
Issue 2: Only Later-Eluting Branched Alkane Peaks are Tailing
If only specific, later-eluting peaks are tailing, the issue is more likely related to chemical interactions or contamination.[2]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Column Contamination | Non-volatile residues from previous samples can accumulate at the head of the column.[1][2] Trim 10-20 cm from the front of the column.[1] |
| Stationary Phase Degradation | Over time, the stationary phase can degrade, exposing active silanol (B1196071) groups.[1][2] This is less common for non-polar alkanes but can still be a factor.[1] Consider replacing the column if it is old.[1] |
| Low Inlet Temperature | If the inlet temperature is too low, higher boiling point compounds may not vaporize efficiently.[6] Increase the inlet temperature. A general guideline is to set the inlet temperature 10-20°C above the boiling point of the highest boiling compound in the mixture.[7] |
Issue 3: Peak Fronting is Observed
Peak fronting is a common indicator of column overload.[3]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Column Overload | Too much sample has been injected, either by volume or concentration.[3][4] Reduce the injection volume or dilute the sample.[3] If using splitless injection, consider switching to a split injection with an appropriate split ratio.[3] |
| Incompatible Sample Solvent | A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape.[3] If possible, dissolve the sample in a solvent that is compatible with the stationary phase.[3] |
| Column Degradation | A void or channel at the head of the column can cause peak fronting.[8] Trimming the front of the column may help. If the problem persists, the column may need to be replaced.[9] |
Visualization of Troubleshooting Workflows
Below are logical diagrams to guide you through the troubleshooting process for poor peak shapes.
Caption: Troubleshooting workflow for poor peak shape.
Caption: Detailed workflow for troubleshooting peak tailing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Inlet Temperature, explanation - Chromatography Forum [chromforum.org]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Background Noise in GC-MS Analysis of Hydrocarbons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in their Gas Chromatography-Mass Spectrometry (GC-MS) analysis of hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in GC-MS analysis of hydrocarbons?
A1: High background noise in GC-MS analysis can originate from several sources, significantly impacting the sensitivity and accuracy of your results.[1][2] The most common culprits include:
-
Column Bleed: The stationary phase of the GC column can degrade at elevated temperatures, releasing siloxane compounds that create a rising baseline and characteristic ions (e.g., m/z 207, 281).[1][3][4] Using a low-bleed column, often designated with "-MS," is recommended for sensitive analyses.[1][5]
-
Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons in the carrier gas can lead to a noisy baseline and accelerate column degradation.[1][6] It is crucial to use high-purity gases and install high-capacity oxygen and hydrocarbon traps.[1][7]
-
Injector Port Contamination: Residues from previous injections, degraded septa, or contaminated liners can slowly bleed into the system, contributing to background noise.[1][8] Using high-quality, low-bleed septa and performing regular injector maintenance is essential.[1][8]
-
Sample Matrix Effects: Complex sample matrices can introduce interfering compounds that co-elute with the target analytes, increasing the background signal.[1] Proper sample preparation techniques, such as filtration or solid-phase extraction, can help mitigate these effects.[9]
-
System Leaks and Contamination: Leaks in the system can introduce air, leading to elevated background noise with characteristic ions of water (m/z 18), nitrogen (m/z 28), and oxygen (m/z 32).[10][11] Contaminated transfer lines or a dirty ion source can also contribute to the background signal.[1][12]
Q2: My chromatogram shows a high and rising baseline. How can I troubleshoot this issue?
A2: A high and rising baseline, especially at higher temperatures, is often indicative of column bleed.[3] Here is a step-by-step guide to address this:
-
Condition the Column: Properly condition the GC column according to the manufacturer's instructions. This involves heating the column to remove residual impurities and stabilize the stationary phase.[1][4]
-
Check for Leaks and Impurities in the Carrier Gas: Ensure that high-capacity oxygen and hydrocarbon traps are installed and not exhausted.[1][7] Check for system leaks using an electronic leak detector.
-
Use a Low-Bleed Column: For sensitive analyses, utilizing a GC column specifically designed for low bleed (e.g., "-MS" columns) is advisable.[1][5]
-
Optimize Oven Temperature: If possible, lower the final oven temperature to reduce the rate of column bleed.[1]
Q3: I am observing numerous extraneous peaks and a generally noisy baseline throughout my chromatogram. What should I do?
A3: A noisy baseline with many extraneous peaks often points to contamination in the injection port or the sample itself.[1] Follow these steps to diagnose and resolve the issue:
-
Perform Injector Maintenance:
-
Implement Sample Preparation:
-
Run a Blank Analysis: Inject a solvent blank to determine if the contamination is coming from the sample or the system.
Troubleshooting Guides
Identifying Common Contaminants
Elevated background noise can often be attributed to specific contaminants. The following table summarizes common contaminant ions and their likely sources.
| Ions (m/z) | Compound/Class | Possible Source |
| 18, 28, 32, 44 | Water, Nitrogen, Oxygen, Carbon Dioxide | Air leaks, contaminated carrier gas[10][11] |
| 73, 207, 281, 355 | Siloxanes | Column bleed, septa, liner degradation[4][8][10] |
| 43, 57, 71, 85... | Hydrocarbons | Contaminated carrier gas, foreline pump oil, sample contamination[10][13] |
| 149, 167, 279 | Phthalates | Plasticizers from lab equipment (e.g., vial caps, plastic tubing)[13] |
| 31, 45 | Methanol, Ethanol | Cleaning solvents[11] |
| 43, 58 | Acetone | Cleaning solvent[10][11] |
Experimental Protocols
Protocol 1: GC Column Conditioning
Objective: To remove volatile manufacturing impurities and stabilize the column's stationary phase to reduce column bleed.
Methodology:
-
Installation: Install the column in the GC inlet but leave the detector end disconnected.
-
Carrier Gas Purge: Set the carrier gas flow to the typical operating rate and purge the column at ambient temperature for 15-30 minutes to remove any oxygen.[14]
-
Temperature Programming:
-
Set the initial oven temperature to 40°C.
-
Ramp the temperature at 10-15°C/min to the conditioning temperature. The conditioning temperature should be about 20°C above the maximum operating temperature of your method, but should not exceed the column's maximum temperature limit.[2][14]
-
Hold at the conditioning temperature for 1-2 hours.
-
-
Cool Down and Connection: Cool down the oven. Connect the column to the MS detector.
-
System Stabilization: Allow the system to stabilize before running any analyses.
Protocol 2: System Bake-Out
Objective: To remove high-boiling contaminants from the injector, column, and transfer line.
Methodology:
-
Preparation: Ensure the GC-MS system is leak-free.
-
Injector Bake-Out: Set the inlet temperature to 25°C above the normal operating temperature.[14]
-
Oven Bake-Out:
-
MS Source Bake-Out (if applicable): Some MS systems have a bake-out function for the ion source. Follow the manufacturer's instructions for this procedure.[15]
-
Cool Down: Cool the system down to the initial method conditions and allow it to stabilize.
Visualizations
Caption: Troubleshooting workflow for high background noise.
Caption: Common sources of background noise in GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. coleparmer.com [coleparmer.com]
- 3. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. m.youtube.com [m.youtube.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 9. GC Technical Tip [discover.phenomenex.com]
- 10. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : GC-MS Contamination Identification and Sources [hplctips.blogspot.com]
- 11. agilent.com [agilent.com]
- 12. Gas chromatography Troubleshooting methods [delloyd.50megs.com]
- 13. Hydrocarbon Contamination - Chromatography Forum [chromforum.org]
- 14. GC/MS column baking - Chromatography Forum [chromforum.org]
- 15. benchchem.com [benchchem.com]
Column selection for optimal separation of C12 alkane isomers
Welcome to the technical support center for the optimal separation of C12 alkane isomers. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the gas chromatographic (GC) analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor separation or co-elution of C12 alkane isomers?
The primary cause of co-elution for C12 alkane isomers is their similar physicochemical properties, particularly their close boiling points. Separation in gas chromatography for non-polar compounds like alkanes is primarily driven by differences in volatility. Branched isomers tend to be more volatile (have lower boiling points) than their linear counterparts and thus generally elute earlier. However, the subtle differences between various branched isomers make their separation challenging, often resulting in peak overlap.[1]
Q2: How do I select the appropriate stationary phase for C12 alkane isomer separation?
The general principle of "like dissolves like" applies. Since alkanes are non-polar, a non-polar stationary phase is the most logical starting point.[1]
-
Standard Non-Polar Phases: Columns with 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl / 95% dimethylpolysiloxane (e.g., DB-5ms) are excellent first choices. These phases separate alkanes primarily by their boiling points.[2][3]
-
Intermediate and Polar Phases: In some instances, a more polar phase might offer a different selectivity, but this is less common for hydrocarbon isomers.[4]
-
Specialty Phases: For very difficult separations, liquid crystalline stationary phases can provide high selectivity for isomers based on their molecular shape.[5]
Q3: How does the temperature program affect the separation of C12 alkane isomers?
Temperature programming is a critical parameter for achieving optimal separation.
-
Initial Temperature: A lower starting temperature allows for better focusing of the analytes at the head of the column.
-
Ramp Rate: A slower temperature ramp rate increases the interaction time between the isomers and the stationary phase, which can significantly improve resolution. A ramp rate that is too fast will cause the compounds to move through the column too quickly, leading to co-elution.[1]
Q4: When should I consider changing the GC column dimensions?
If optimizing the temperature program and carrier gas flow rate does not resolve co-eluting peaks, you should consider changing the column dimensions.[1]
-
Increase Column Length: Doubling the column length can increase resolution by about 40% by doubling the number of theoretical plates.[1]
-
Decrease Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) increases column efficiency and can significantly improve resolution.[1]
-
Decrease Film Thickness: A thinner stationary phase film can reduce peak broadening and improve the separation of closely eluting compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of C12 alkane isomers.
| Problem | Possible Causes | Solutions |
| Poor Resolution / Peak Co-elution | 1. Inappropriate stationary phase. 2. Sub-optimal temperature program (e.g., ramp rate is too fast).[1] 3. Column is too short or has too large an internal diameter.[1] 4. Carrier gas flow rate is not optimal. | 1. Ensure a non-polar stationary phase (e.g., DB-1, DB-5ms) is being used. 2. Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min). 3. Use a longer column (e.g., 60 m instead of 30 m) and/or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm). 4. Optimize the carrier gas flow rate to achieve the best efficiency. |
| Peak Fronting | 1. Column overload (injecting too much sample). 2. Incompatibility between the sample solvent and the stationary phase. | 1. Dilute the sample or use a higher split ratio. 2. Ensure the solvent is appropriate for the analysis (e.g., hexane, pentane). |
| Peak Tailing | 1. Active sites in the GC system (e.g., dirty inlet liner, column contamination). 2. Column degradation. | 1. Replace the inlet liner and septum. Trim the first few centimeters of the column. 2. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
| Inconsistent Retention Times | 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow or oven temperature. | 1. Perform a leak check of the system, paying close attention to the septum and column fittings. 2. Ensure the gas supply is stable and the GC oven is properly calibrated. |
Experimental Protocols
Below are example starting methods for the separation of C12 alkane isomers. These should be optimized for your specific instrument and sample.
Method 1: General Screening using a DB-1 type column
This method is a good starting point for a general separation of C5-C18 alkanes, including dodecane (B42187) and its isomers.
| Parameter | Value |
| Column | DB-1ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection | 1 µL, Split ratio 100:1 |
| Inlet Temperature | 280°C |
| Oven Program | Initial: 40°C, hold for 5 minutes Ramp: 10°C/min to 300°C, hold for 10 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320°C |
Based on a method described for alkanes and fatty acid methyl esters.[2]
Method 2: High-Resolution Separation of n-Alkanes
This method uses a slower temperature ramp for better separation of closely eluting n-alkanes, including n-dodecane.
| Parameter | Value |
| Column | C4A-C10 (or similar weak polarity column), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 0.6 mL/min |
| Injection | 1 µL, Split |
| Inlet Temperature | 250°C |
| Oven Program | Initial: 40°C, hold for 1 minute Ramp: 10°C/min to 160°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 260°C |
Based on a method for the separation of n-alkanes.[6]
Visualizations
Logical Workflow for Column Selection
Caption: A decision tree for selecting a GC column for C12 alkane isomer separation.
Troubleshooting Workflow for Peak Co-elution
Caption: A systematic workflow for troubleshooting co-eluting peaks of C12 alkane isomers.
References
Technical Support Center: Optimizing Injection Parameters for Volatile Alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of volatile alkanes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of volatile alkanes, offering systematic approaches to identify and resolve them.
Issue 1: Poor Peak Shape (Tailing or Fronting Peaks)
Peak tailing or fronting can significantly impact the accuracy of quantification. This guide provides a workflow to diagnose and correct these issues.
Troubleshooting Workflow for Poor Peak Shape
A troubleshooting workflow for diagnosing poor peak shape in GC analysis.
Detailed Steps:
-
Evaluate Peak Shape: Visually inspect the chromatogram to determine if the poor peak shape (tailing or fronting) affects all peaks or only specific ones.
-
System-Wide Issues (All Peaks Affected):
-
Leaks: Check for leaks at the septum, column fittings, and gas lines. Leaks can introduce oxygen and moisture, leading to peak tailing.
-
Carrier Gas Flow Rate: An incorrect flow rate can cause band broadening.[1][2][3] Optimize the flow rate for your column dimensions and carrier gas type.
-
Gas Purity: Impurities in the carrier gas can degrade the column's stationary phase. Ensure high-purity gas and functioning gas filters.[4]
-
-
Component-Specific Issues (Specific Peaks Affected):
-
Active Sites: Volatile alkanes can interact with active sites in the injector liner or on the column, causing peak tailing.[5][6] Use a deactivated inlet liner and consider trimming the front of the column.[5][6]
-
Column Overload: Injecting too much sample can lead to fronting peaks.[7] Dilute the sample or use a split injection with a higher split ratio.
-
Inlet Temperature: If the inlet temperature is too low, volatile compounds may not vaporize quickly, leading to broad or tailing peaks.[8] Conversely, a temperature that is too high can cause degradation of thermally labile compounds.[9]
-
Issue 2: Poor Resolution and Co-elution of Peaks
Achieving baseline separation of volatile alkanes, especially isomers, can be challenging. This guide provides steps to improve resolution.
Troubleshooting Workflow for Poor Resolution
A logical workflow for troubleshooting and improving peak resolution.
Detailed Steps:
-
Column Selection: The choice of GC column is critical for separating alkanes. For optimal separation, a non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase, is ideal.[10] The separation of alkanes is primarily governed by their boiling points.[10]
-
Column Dimensions:
-
Oven Temperature Program:
-
Initial Temperature: A lower initial oven temperature can improve the focusing of volatile analytes at the head of the column.
-
Ramp Rate: A slower temperature ramp rate increases the interaction of analytes with the stationary phase, which can enhance separation.[10]
-
-
Carrier Gas Flow Rate: The flow rate of the carrier gas affects column efficiency.[1] An optimized flow rate will minimize peak broadening and improve resolution.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of injection parameters for volatile alkanes.
Q1: What is the best injection technique for analyzing volatile alkanes?
The choice of injection technique depends on the concentration of the analytes and the goals of the analysis.[11]
-
Split Injection: This is the most common technique for volatile alkanes, especially for concentrated samples.[7][11] It introduces only a portion of the sample into the column, preventing overload and ensuring sharp peaks.[7][12][13]
-
Splitless Injection: This technique is suitable for trace analysis where maximum sensitivity is required, as it transfers the entire sample to the column.[7][13] However, it can lead to broader peaks for volatile compounds if not optimized correctly.[13]
-
Headspace Injection: This is a valuable technique for analyzing volatile compounds in liquid or solid samples without introducing non-volatile matrix components into the GC system.[14]
-
On-Column Injection: This method is useful for highly volatile substances as it minimizes sample discrimination and degradation by introducing the sample directly onto the column at a low temperature.[14]
Q2: How do I choose the correct inlet temperature?
The ideal injector temperature depends on the volatility of the alkanes being analyzed.
-
For volatile compounds, lower temperatures (150-200°C) are often used.[11]
-
A general starting point for a wide range of compounds is 250°C.[9]
-
The temperature should be high enough to ensure rapid and complete vaporization of the sample but not so high as to cause thermal degradation of the analytes.[8][9] It is recommended to set the injector temperature about 50°C higher than the boiling point of the least volatile component of the sample.[15]
Q3: What are the recommended carrier gas flow rates for volatile alkane analysis?
The optimal carrier gas flow rate depends on the carrier gas type (e.g., Helium, Hydrogen, Nitrogen) and the column dimensions.
-
A typical starting range for carrier gas flow rate is 1-2 mL/min.[5]
-
Hydrogen is often preferred as a carrier gas as it allows for faster analysis times without a significant loss in resolution.[5]
-
The flow rate should be optimized to achieve the best balance between analysis speed and resolution.
Q4: What causes ghost peaks in my chromatogram?
Ghost peaks are extraneous peaks that appear in a chromatogram and can arise from several sources.
-
Contamination: Contamination can come from the sample, solvent, syringe, or the GC system itself (e.g., septum bleed, liner contamination).[16][17][18]
-
Carryover: Residual sample from a previous injection can elute in a subsequent run.
-
Solution: To troubleshoot ghost peaks, run a blank solvent injection. If the ghost peaks are still present, the contamination is likely from the system. Regularly replace the septum and inlet liner, and use high-purity solvents to minimize ghost peaks.[16][19]
Data and Protocols
Table 1: Recommended Starting GC Parameters for Volatile Alkanes
| Parameter | Recommended Value | Notes |
| Injector Type | Split/Splitless | Split for high concentrations, Splitless for trace analysis.[7][12] |
| Inlet Temperature | 150 - 250 °C | Lower end for highly volatile alkanes.[11] |
| Injection Volume | 0.5 - 2 µL | Smaller volumes can prevent column overload. |
| Split Ratio | 50:1 to 200:1 | Adjust based on sample concentration.[10] |
| Splitless Hold Time | 0.5 - 1.5 min | Optimize to ensure complete transfer of analytes. |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis.[5] |
| Carrier Gas Flow Rate | 1 - 2 mL/min | Optimize for column dimensions.[5] |
| Column Phase | Non-polar (e.g., 100% Dimethylpolysiloxane) | Good selectivity for non-polar alkanes.[5][10] |
| Initial Oven Temp | 35 - 50 °C | Should be below the boiling point of the solvent for splitless injection.[5] |
| Oven Ramp Rate | 5 - 10 °C/min | Slower ramps improve resolution.[10] |
Experimental Protocol: Inlet Liner and Septum Replacement
Regular maintenance of the inlet is crucial for reproducible results.
-
Cool Down: Ensure the GC inlet is at a safe temperature (below 50°C).[6] Turn off the carrier gas.[6]
-
Remove Inlet Nut: Unscrew the retaining nut at the top of the inlet.[6]
-
Replace Septum: Remove the old septum and replace it with a new one.[6] Avoid overtightening the nut.[6]
-
Access Liner: Proceed to access the liner by removing the appropriate fittings according to your instrument's manual.[6]
-
Remove Old Liner: Carefully remove the old liner with forceps.[6]
-
Install New Liner: Place a new, deactivated liner in the same orientation.[6]
-
Reassemble Inlet: Reassemble the inlet, ensuring all connections are secure.[6]
-
Restore Gas Flow and Check for Leaks: Turn the carrier gas back on and perform a leak check.[6]
-
Equilibrate: Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.[6]
References
- 1. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 8. Inlet temperature GCMS - Chromatography Forum [chromforum.org]
- 9. Optimizing Splitless Injections: Inlet Temperature [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
- 12. Overview Of GC-MS Injection Techniques - Blogs - News [alwsci.com]
- 13. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 16. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 17. aelabgroup.com [aelabgroup.com]
- 18. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 19. glsciences.eu [glsciences.eu]
Identifying and removing interferences in 2,4,7-Trimethylnonane quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 2,4,7-trimethylnonane.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common and effective technique for the quantification of this compound, a volatile branched alkane, is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, which is crucial for distinguishing it from other hydrocarbons in complex mixtures.[1][2] GC coupled with a Flame Ionization Detector (GC-FID) can also be used, particularly when mass spectrometric identification is not required and for routine quantification.
Q2: What are the main challenges in the quantification of this compound?
A2: The primary challenges include:
-
Co-eluting Interferences: Isomers of trimethylnonane and other hydrocarbons with similar boiling points can co-elute from the GC column, making accurate quantification difficult.[3][4][5][6]
-
Matrix Effects: The sample matrix (e.g., soil, water, biological fluids) can contain compounds that either enhance or suppress the analytical signal of this compound, leading to inaccurate results.[1]
-
Contamination: Contamination from various sources such as solvents, glassware, and the GC-MS system itself can introduce interfering peaks.[7][8][9]
Q3: What is a suitable internal standard for the quantification of this compound?
A3: An ideal internal standard should be chemically similar to the analyte but not present in the sample. A deuterated analog of this compound would be the best choice. However, if unavailable, other branched alkanes of a similar carbon number that are not expected in the sample, or deuterated n-alkanes, can be used. The selection should be validated for each specific matrix and method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column; Column contamination; Inappropriate injection temperature. | Deactivate the inlet liner or use a liner with a more inert surface; Perform column bake-out or trim the front end of the column; Optimize the injector temperature.[1] |
| Inconsistent Analyte Response | Matrix-induced signal enhancement or suppression; Inconsistent sample preparation; Leaks in the GC system. | Use matrix-matched standards for calibration; Implement a robust and consistent sample preparation protocol; Perform regular leak checks on the GC system.[1] |
| Presence of Ghost Peaks | Carryover from previous injections; Contamination in the syringe or injection port. | Run solvent blanks between samples to check for carryover; Clean the syringe and injection port liner regularly. |
| Co-elution with Interfering Peaks | Inadequate chromatographic separation from isomers or matrix components. | Optimize the GC temperature program to improve separation; Use a longer GC column or a column with a different stationary phase chemistry; Employ sample cleanup techniques like Solid Phase Extraction (SPE) to remove interfering matrix components.[10][11] |
| High Background Noise in Mass Spectra | Contamination from the GC system (septum bleed, column bleed), carrier gas, or sample. | Use high-quality septa and columns; Ensure the purity of the carrier gas using traps; Analyze a solvent blank to identify the source of contamination.[7][9] |
Experimental Protocols
Protocol 1: Extraction and Cleanup of this compound from Soil Samples
This protocol describes a general procedure for the extraction of this compound from soil, followed by cleanup using Solid Phase Extraction (SPE).
1. Extraction (Mechanical Shaking)
-
Weigh approximately 10 g of the soil sample into a glass centrifuge tube.
-
Add 20 mL of a suitable solvent (e.g., hexane (B92381) or a mixture of acetone (B3395972) and hexane).
-
Spike with an appropriate internal standard.
-
Seal the tube and shake vigorously for 30 minutes using a mechanical shaker.
-
Centrifuge the sample and carefully transfer the supernatant to a clean vial.
-
Repeat the extraction process with a fresh aliquot of solvent.
-
Combine the extracts and concentrate them to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
2. Cleanup (Solid Phase Extraction - SPE)
-
Conditioning: Pass 5 mL of hexane through a silica (B1680970) gel SPE cartridge to activate the sorbent.
-
Sample Loading: Load the concentrated extract onto the SPE cartridge.
-
Elution: Elute the aliphatic fraction containing this compound with 10 mL of hexane. Aromatic compounds and more polar interferences will be retained on the silica gel.
-
Concentration: Concentrate the eluted fraction to the final volume required for GC-MS analysis.
Protocol 2: GC-MS Analysis of this compound
This protocol provides a starting point for the GC-MS analysis. Parameters should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness, is recommended for separating hydrocarbons.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
Note: The temperature program should be optimized to achieve baseline separation of this compound from its isomers and other potential interferences.[2][8][9]
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode:
-
Full Scan: Acquire data over a mass range of m/z 40-300 to identify the characteristic fragmentation pattern of this compound.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity in quantification, monitor characteristic ions of this compound (e.g., m/z 43, 57, 71, 85) and the internal standard.
-
-
Quantitative Data Summary
The following tables provide a summary of expected performance data for hydrocarbon analysis methods. This data is generalized and should be verified for the specific application.
Table 1: Expected Recovery Rates for Hydrocarbon Extraction and Cleanup Methods
| Method | Matrix | Analyte Class | Expected Recovery (%) |
| Mechanical Shaking | Soil | Alkanes (C10-C30) | 85 - 105 |
| Soxhlet Extraction | Soil | Alkanes (C10-C30) | 90 - 110 |
| Accelerated Solvent Extraction (ASE) | Soil | Alkanes (C10-C30) | 95 - 110 |
| Solid Phase Extraction (SPE) - Silica Gel | Water/Solvent | Alkanes (C10-C32) | 38 - 120[7] |
Table 2: General Method Detection Limits (MDLs) for Hydrocarbons in Different Matrices
| Matrix | Analytical Technique | Analyte Class | Typical MDL |
| Water | SPE-GC-MS | Alkanes (C10-C32) | low ng/L range[7] |
| Soil | Solvent Extraction-GC-MS | Alkanes | µg/kg to mg/kg |
| Biological Fluids | HS-SPME-GC-MS | Volatile Organic Compounds | pg/mL to ng/mL |
Note: The Method Detection Limit (MDL) is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from method blank results.[12] It is matrix, instrument, and method-specific and should be determined experimentally.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase extraction followed by gas chromatography-mass spectrometry for the quantitative analysis of semi-volatile hydrocarbons in hydraulic fracturing wastewaters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. epa.gov [epa.gov]
Technical Support Center: Preventing Thermal Degradation of Alkanes in the GC Inlet
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the thermal degradation of alkanes during gas chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal degradation of alkanes in the GC inlet?
A1: The thermal degradation of alkanes in a GC system is primarily caused by a combination of high temperatures and the presence of active sites within the GC inlet.[1] Key factors include:
-
High Inlet Temperatures: Excessively high temperatures in the vaporizing inlet can cause the carbon-carbon and carbon-hydrogen bonds in alkanes to break, leading to the formation of smaller, more volatile fragments.[1]
-
Active Sites: Catalytic activity within the GC inlet can promote degradation at temperatures lower than what is required for purely thermal cracking.[1] These active sites can be found on:
-
Inlet Liners: Scratched, contaminated, or poorly deactivated glass liners can have active silanol (B1196071) groups that interact with analytes.[1][2]
-
Glass Wool: If not properly deactivated, glass wool used within the liner can be a significant source of activity.[1]
-
Metal Surfaces: Contact with heated metal surfaces within the injector can catalyze the degradation of sensitive compounds.[1][3]
-
Column Contamination: Non-volatile residues from previous injections can create active sites at the head of the column.[1]
-
-
Septum Bleed: Volatile compounds released from the injector septum at high temperatures can appear as ghost peaks and indicate potential for interaction.[4]
Q2: What are the common signs of thermal degradation in my chromatogram?
A2: Thermal degradation can manifest in several ways in your chromatogram:[3]
-
Appearance of Unexpected or "Ghost" Peaks: These are additional, smaller peaks that often elute before the parent alkane, representing the fragmentation products.[1][3]
-
Poor Recovery of High-Boiling Alkanes: A significant decrease in peak area or the complete disappearance of peaks for longer-chain alkanes (e.g., C40 and above) compared to shorter-chain alkanes in the same standard is a strong indicator.[3]
-
Peak Tailing or Broadening: While these can have multiple causes, they can be a sign of active sites in the system causing unwanted interactions and degradation.[1][3][5]
-
Non-linear Calibration Curves: You may find that the response of your higher molecular weight alkanes is not linear with increasing concentration due to degradation.[3]
-
Irreproducible Results: Inconsistent thermal degradation can lead to poor reproducibility of peak areas and retention times.[3]
Q3: How can I prevent or minimize thermal degradation of my alkane samples?
A3: Preventing thermal degradation involves a multi-faceted approach focused on reducing thermal stress and ensuring an inert sample path:
-
Optimize GC Method Parameters: Use the lowest possible injector temperature that still allows for efficient vaporization of your analytes.[3]
-
Ensure an Inert Flow Path:
-
Select the Appropriate Injection Technique: For thermally sensitive compounds, consider using techniques like Programmed Temperature Vaporization (PTV) or Cool-on-Column (COC) injection, which introduce the sample at a lower initial temperature.[3][8][9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to alkane degradation in the GC inlet.
Issue: Poor Peak Shape (Tailing/Broadening) and/or Analyte Loss
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in the Inlet Liner | Replace the inlet liner with a new, deactivated one. Consider a liner with deactivated glass wool.[3][7] | Improved peak symmetry and reduced tailing.[3] |
| Column Contamination | Trim the first 10-20 cm from the inlet side of the column.[7] | Restoration of peak shape and resolution. |
| Improper Column Installation | Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth.[3] | Elimination of dead volumes and improved peak shape.[3] |
| Excessive Column Bleed | Condition the column according to the manufacturer's instructions. If bleed remains high, the column may need replacement.[3][4] | A more stable baseline and improved signal-to-noise.[3] |
| Cold Spots in the System | Check and ensure all heated zones (transfer line, detector) are at the appropriate temperatures. | Prevention of analyte condensation and improved recovery.[3] |
Issue: Appearance of Unexpected Peaks Before the Main Analyte
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Inlet Temperature | Lower the injector temperature in increments of 10-20°C, ensuring it is still sufficient for vaporization.[3] | Reduction or elimination of degradation peaks. |
| Active Metal Surfaces | Use an inert inlet liner and ensure proper column installation to minimize sample contact with metal surfaces.[1][3] | Reduced analyte degradation and improved recovery. |
| Septum Bleed | Replace the septum with a high-quality, low-bleed septum.[4] | Elimination of extraneous peaks originating from the septum. |
Data Presentation
Table 1: Recommended GC Inlet Parameters for Alkane Analysis
| Parameter | Split/Splitless Injection | PTV Injection | Cool-on-Column Injection | Rationale |
| Inlet Temperature | 280 - 320°C (Optimize for lowest possible)[7] | Start cool (e.g., 30°C below solvent boiling point), then ramp rapidly.[10] | 10-20°C below solvent boiling point.[10] | Minimizes thermal stress and degradation. |
| Liner Type | Deactivated, single taper with glass wool.[7] | Unpacked baffled liner for small volumes; packed for larger volumes.[10] | N/A | Promotes homogeneous vaporization and inertness. |
| Carrier Gas | Helium or Hydrogen[7] | Helium or Hydrogen | Helium or Hydrogen | Hydrogen can allow for faster analysis.[7] |
| Flow Rate | 1-2 mL/min[7] | 1-2 mL/min | 1-2 mL/min | Optimized for column dimensions and carrier gas. |
Table 2: Comparison of Injection Techniques for Thermally Labile Alkanes
| Injection Technique | Thermal Stress | Analyte Discrimination | Sensitivity | Best Suited For |
| Split/Splitless | High | Can be significant for high MW compounds.[7] | Good (Splitless) | General purpose, high concentration samples (Split). |
| Programmed Temperature Vaporization (PTV) | Low | Low | Excellent | Thermally labile compounds, large volume injections.[8] |
| Cool-on-Column (COC) | Very Low | Minimal | Excellent | Thermally sensitive compounds, wide boiling point range samples.[8] |
Experimental Protocols
Protocol 1: Deactivation of Glass GC Inlet Liners
This protocol describes a general procedure for deactivating glass GC inlet liners to minimize active sites.[3]
Materials:
-
Used glass inlet liners
-
Methanol (B129727), HPLC grade
-
Toluene (B28343), HPLC grade
-
5-10% (v/v) solution of dimethyldichlorosilane (DMDCS) in toluene
-
Beakers
-
Forceps
-
Sonicator
-
Oven
Procedure:
-
Cleaning: a. Sonicate the liners in methanol for 15 minutes to remove soluble contaminants. b. Rinse thoroughly with clean methanol. c. Dry the liners in an oven at 120°C for 30 minutes.
-
Deactivation: a. In a fume hood, immerse the dry, clean liners in the 5-10% DMDCS solution for 15-30 minutes. b. Remove the liners with forceps and rinse thoroughly with toluene to remove excess reagent. c. Rinse the liners with methanol to remove the toluene. d. Dry the deactivated liners in an oven at 120°C for at least 1 hour before use.
Protocol 2: GC Column Conditioning
This protocol provides a general procedure for conditioning a new GC column to ensure a stable baseline and inert stationary phase.[3]
Materials:
-
New GC column
-
Gas chromatograph with carrier gas supply
Procedure:
-
Installation: a. Install the column in the GC inlet, but do not connect it to the detector. b. Set the carrier gas flow rate according to the column manufacturer's recommendation.
-
Purging: a. Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.
-
Conditioning: a. Set the oven temperature program to ramp at 5-10°C/min to the column's maximum isothermal temperature (or 20°C above the maximum temperature of your analytical method, whichever is lower). b. Hold at the maximum temperature for 1-2 hours. c. Cool down the oven.
-
Final Installation: a. Connect the column to the detector. b. Perform a blank run (injecting no sample) using your analytical method to verify a stable baseline.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. Activity and Decomposition | Separation Science [sepscience.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Calibration strategies for accurate quantification of branched alkanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate quantification of branched alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the accurate quantification of branched alkanes using gas chromatography (GC)?
A1: The accurate quantification of branched alkanes presents several challenges, primarily stemming from their structural similarity to other hydrocarbons. Key issues include:
-
Co-elution: Branched isomers and n-alkanes with similar boiling points can co-elute, leading to overlapping peaks that are difficult to integrate accurately. For instance, some branched-chain compounds may elute before a linear hydrocarbon with one fewer carbon atom.[1]
-
Peak Tailing: Active sites in the GC system can cause peak tailing for certain analytes, complicating peak integration and affecting accuracy.
-
Baseline Instability: A drifting or noisy baseline can interfere with the detection and integration of low-concentration analytes. This can be caused by column bleed, contaminated carrier gas, or a dirty detector.[2]
-
Analyte Discrimination: In split/splitless inlets, higher molecular weight compounds, including long-chain branched alkanes, may be transferred to the column less efficiently than their lower molecular weight counterparts.[3]
Q2: Which calibration strategy is best suited for quantifying a complex mixture of branched alkanes?
A2: The choice of calibration strategy depends on the complexity of the sample matrix and the desired level of accuracy.
-
External Standard Calibration: This is a straightforward method where the response of the analyte is compared to the response of known standards. It is suitable for simple mixtures where matrix effects are minimal.[4]
-
Internal Standard Calibration: This method is highly recommended for complex matrices and when injection volume may vary.[5] An internal standard, a compound not present in the sample, is added in a known amount to all standards and samples. By plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration, variations in injection volume and matrix effects can be mitigated.[4][5] For GC-MS analysis, using a deuterated analog of the analyte as an internal standard is a powerful technique.[4]
-
Retention Index (RI) Matching: This is a crucial tool for the identification of unknown compounds in complex mixtures.[6] By running a series of n-alkanes (an alkane ladder), the retention times of unknown peaks can be converted to retention indices. These can then be compared to library values for confident identification, which is a prerequisite for accurate quantification.[6]
Q3: How can I improve the separation of closely eluting branched alkane isomers?
A3: Improving the resolution of isomeric alkanes often requires optimization of the chromatographic conditions.
-
Column Selection: A non-polar stationary phase, such as 100% dimethylpolysiloxane, is generally optimal for separating non-polar analytes like alkanes based on their boiling points.[1][3] For enhanced separation of isomers, a column with a greater length or a smaller internal diameter can provide higher efficiency.
-
Temperature Programming: A slow oven temperature ramp rate can improve the separation of closely boiling isomers.[7]
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency and resolution.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Sites in the Injector or Column | 1. Deactivate the injector liner with a fresh silylation agent. 2. Condition the column according to the manufacturer's instructions.[2] 3. Use a more inert column.[1] | Symmetrical peak shape. |
| Column Overload | 1. Dilute the sample. 2. Use a column with a thicker film or larger internal diameter. | Symmetrical, narrower peaks. |
| Improper Injection Technique | 1. Ensure the injection is rapid and smooth. 2. Optimize the injector temperature. | Improved peak symmetry. |
Issue 2: High or Drifting Baseline
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Bleed | 1. Condition the column properly.[2] 2. Ensure the oven temperature does not exceed the column's maximum operating limit.[2] 3. Use a high-quality, low-bleed column. | A stable, low-noise baseline across the temperature program. |
| Contaminated Carrier Gas | 1. Replace the carrier gas cylinder with a high-purity grade.[2] 2. Check and replace gas purification traps (oxygen, moisture, and hydrocarbon).[2] | A consistent and low baseline signal. |
| Detector Contamination | 1. Clean the detector according to the instrument manual.[2] | Reduced baseline noise and a more stable signal. |
Issue 3: Inconsistent Peak Areas and Retention Times
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Leaking Syringe or Septum | 1. Inspect the syringe for damage and replace if necessary. 2. Replace the injector septum. | Consistent and reproducible peak areas. |
| Fluctuations in Gas Flow | 1. Check for leaks in the gas lines. 2. Ensure the gas regulators are functioning correctly. | Stable retention times for all analytes. |
| Autosampler Malfunction | 1. Verify the autosampler is drawing and injecting the correct volume. 2. Check for air bubbles in the syringe. | Reproducible peak areas and retention times. |
Experimental Protocols
Protocol 1: External Standard Calibration for Branched Alkanes
Objective: To create a calibration curve for the quantification of specific branched alkanes using an external standard method.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of the target branched alkane(s) in a suitable solvent (e.g., hexane) at a concentration of 1000 µg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with concentrations covering the expected sample concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).[3]
-
-
Instrument Setup:
-
Install a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness 100% dimethylpolysiloxane) in the GC.[3]
-
Set the GC-MS parameters as outlined in the table below.
-
-
Analysis:
-
Inject each calibration standard into the GC-MS system.
-
Acquire the data in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity, using characteristic fragment ions for alkanes (e.g., m/z 57, 71, 85).[3]
-
-
Data Processing:
-
Integrate the peak area of the target analyte(s) in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Recommended GC-MS Parameters:
| Parameter | Setting |
| Injector Temperature | 280 °C (up to 350 °C for high MW alkanes)[3] |
| Injection Mode | Splitless (with pressure pulse to reduce discrimination)[3][8] |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 320 °C at 10 °C/min, hold 10 min |
| MS Source Temp. | 230 °C[3] |
| MS Quad Temp. | 150 °C[3] |
| Scan Range | m/z 50-550[3] |
Protocol 2: Internal Standard Calibration for Branched Alkanes
Objective: To accurately quantify branched alkanes in a complex matrix using an internal standard to correct for variations.
Methodology:
-
Internal Standard Selection:
-
Choose an internal standard that is not present in the sample, is chemically similar to the analytes, and elutes close to but is well-resolved from the target peaks. A deuterated analog of a target analyte is an excellent choice.
-
-
Standard Preparation:
-
Prepare a stock solution of the target branched alkane(s) and a separate stock solution of the internal standard.
-
Prepare a series of calibration standards, each containing a different concentration of the analytes but the same concentration of the internal standard.[5]
-
-
Sample Preparation:
-
To a known volume or weight of the sample, add the same amount of internal standard as used in the calibration standards.
-
-
Instrument Setup and Analysis:
-
Follow the instrument setup and analysis steps as described in Protocol 1.
-
-
Data Processing:
-
For each standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration.[4]
-
For the sample, calculate the peak area ratio of the analyte to the internal standard and use the calibration curve to determine the concentration of the analyte.
-
Visualizations
Caption: A generalized workflow for the quantification of branched alkanes.
Caption: A logical workflow for troubleshooting inaccurate quantification results.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cernobioscience.com [cernobioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validation of 2,4,7-Trimethylnonane as a Petroleum Source Biomarker: A Comparative Guide
Executive Summary: An extensive review of current scientific literature reveals a notable absence of data validating 2,4,7-trimethylnonane as a recognized petroleum source biomarker. While this branched alkane may be present in crude oil compositions, it has not been established as a diagnostic tool for geochemical analysis in the same vein as well-characterized biomarkers like isoprenoids, hopanes, or steranes. This guide, therefore, provides a comparative analysis of established acyclic alkane biomarkers—structurally related to this compound—and details the standard analytical protocols applicable to their study. This serves to contextualize the current standing of branched alkanes in petroleum geochemistry and provides a robust framework for researchers in the field.
Comparative Analysis of Acyclic Alkane Biomarkers
Petroleum biomarkers are molecular fossils that provide critical insights into the source, thermal maturity, and depositional environment of crude oils and source rocks. The most relevant and well-understood acyclic alkane biomarkers are n-alkanes and the isoprenoids pristane (B154290) and phytane.
Table 1: Comparison of Key Acyclic Biomarkers and this compound
| Biomarker Category | Key Compounds & Structure | Biological Precursors | Geochemical Significance & Interpretation |
| n-Alkanes | Linear saturated hydrocarbons (typically C₁₀ - C₃₅+) | Primarily from the waxes of higher terrestrial plants and the lipids of algae and bacteria. | Source Input: A predominance of long-chain (nC₂₅-nC₃₃) n-alkanes with an odd-over-even carbon number preference indicates significant input from terrestrial plants. A predominance of shorter-chain (nC₁₅-nC₁₉) n-alkanes suggests a primary contribution from marine algae and bacteria.[1] Maturity: The Carbon Preference Index (CPI) quantifies the odd-over-even predominance. A high CPI (>3) suggests immaturity, while a CPI approaching 1.0 indicates increasing thermal maturity. |
| Isoprenoids | Pristane (Pr, C₁₉) and Phytane (Ph, C₂₀) | Primarily from the phytyl side-chain of chlorophyll (B73375) in photosynthetic organisms and lipids of archaea. | Depositional Redox Conditions: The pristane-to-phytane ratio (Pr/Ph) is a powerful indicator of the oxygen levels in the depositional environment.[1] • Pr/Ph > 3: Indicates oxic conditions, often associated with terrestrial organic matter. • 1 < Pr/Ph < 3: Suggests sub-oxic conditions. • Pr/Ph < 1: Indicates anoxic (oxygen-poor) conditions, commonly found in marine source rocks. |
| Branched Alkanes | This compound (C₁₂H₂₆) | Not established as a specific biomarker with a known, unique biological precursor. | The specific geochemical significance of this compound is not documented in peer-reviewed literature. Branched alkanes are known constituents of crude oil and contribute to the Unresolved Complex Mixture (UCM) in gas chromatograms, but individual isomers like this compound are not used for routine source diagnosis. |
Experimental Protocols
The analysis of volatile and semi-volatile saturated hydrocarbons, including this compound and established biomarkers, is routinely performed using gas chromatography-mass spectrometry (GC-MS).
Detailed Protocol: Saturated Hydrocarbon Analysis by GC-MS
-
Sample Preparation and Fractionation:
-
A known quantity of crude oil or source rock extract is deasphalted using a light hydrocarbon solvent (e.g., n-pentane or n-hexane).
-
The deasphalted sample is then fractionated by liquid column chromatography, typically using activated silica (B1680970) gel or alumina (B75360) as the stationary phase.
-
A non-polar solvent (e.g., hexane) is used to elute the saturated hydrocarbon fraction, separating it from the aromatic and polar (NSO) fractions.
-
The saturated fraction is concentrated, and an internal standard (e.g., d₄-n-C₂₄) is added for quantification purposes.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A GC system coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Capillary Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a 5% phenyl methylpolysiloxane stationary phase (or equivalent) is commonly used.
-
Injection: 1 µL of the sample is injected in splitless mode. The injector temperature is typically set to 290-310°C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Temperature Program: An example program is:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp at 4°C/min to 310°C.
-
Hold at 310°C for 15-20 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Data is acquired in both full scan mode (e.g., m/z 50-600) for compound identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity of target biomarkers.[2]
-
Key SIM Ions:
-
m/z 85: Characteristic ion for aliphatic hydrocarbons.
-
m/z 191: Diagnostic for hopanes.
-
m/z 217: Diagnostic for steranes.
-
-
-
-
Data Processing:
-
Biomarker compounds are identified based on their retention times and by comparing their mass spectra to those in spectral libraries and published literature.
-
Peak areas are integrated, and biomarker ratios (e.g., Pr/Ph, CPI) are calculated to perform geochemical interpretation.
-
Visualizations: Workflows and Logical Relationships
Experimental Workflow for Biomarker Analysis
The following diagram outlines the standard procedure for the analysis of petroleum biomarkers from sample collection to final interpretation.
Caption: A flowchart illustrating the key stages of petroleum biomarker analysis.
Logical Framework for Biomarker Interpretation
References
A Researcher's Guide to the Comparative Analysis of Trimethylnonane Isomers by GCxGC
For researchers, scientists, and drug development professionals seeking to resolve and quantify complex mixtures of trimethylnonane isomers, comprehensive two-dimensional gas chromatography (GCxGC) offers unparalleled separation power. This guide provides a comparative analysis of GCxGC methodologies for these C12 branched alkanes, supported by experimental data and detailed protocols to facilitate method development and application.
The structural similarity of trimethylnonane isomers presents a significant challenge for conventional one-dimensional gas chromatography (GC), often resulting in co-elution and inaccurate quantification. GCxGC addresses this by employing two columns with different separation mechanisms, typically a non-polar column in the first dimension separating analytes by boiling point, and a polar or shape-selective column in the second dimension providing separation based on polarity or molecular shape. This orthogonal separation distributes the isomers across a two-dimensional plane, enabling their resolution and identification.
Comparative Performance of GCxGC Column Combinations
The choice of the second-dimension column is critical for the effective separation of trimethylnonane isomers. A common approach involves a non-polar first-dimension column (e.g., polydimethylsiloxane-based) and a more polar second-dimension column. Reversed-phase setups, utilizing a polar column in the first dimension and a non-polar column in the second, can also offer advantages for separating saturated hydrocarbons like iso-alkanes.[1]
Quantitative Data Summary
| Compound | Stationary Phase (Column Type) | Retention Index (RI) | Reference |
| n-Dodecane | DB-5 (Non-Polar) | 1199 | [2] |
| n-Dodecane | HP-101 (Non-Polar) | 1200 | [2] |
| n-Dodecane | SE-52 (Non-Polar) | 1200 | [2] |
| n-Dodecane | HP-20M (Polar) | 1200 | [2] |
| n-Dodecane | HP-FFAP (Polar) | 1200 | [2] |
| 3,4,7-Trimethylnonane (a) | SE-30 (Non-Polar) | 1112.4 | |
| 3,4,7-Trimethylnonane (b) | SE-30 (Non-Polar) | 1114 | |
| 3,4,7-Trimethylnonane (c) | SE-30 (Non-Polar) | 1116.25 |
Note: The letters (a, b, c) for 3,4,7-trimethylnonane likely refer to different stereoisomers.
Detailed Experimental Protocols
Reproducibility in GCxGC analysis is highly dependent on the precise control of experimental parameters. The following protocol is a representative method for the analysis of C12 branched alkanes and can be adapted for trimethylnonane isomer analysis.
Instrumentation
-
Gas Chromatograph: Agilent GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID) or time-of-flight mass spectrometer (TOFMS).
-
Modulator: A cryogenic or flow-based modulator is essential for trapping and re-injecting the effluent from the first dimension column.
-
Data System: Software capable of acquiring and processing two-dimensional chromatographic data.
Chromatographic Conditions (Normal Phase Setup)
| Parameter | Setting |
| First Dimension Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness non-polar column (e.g., 100% dimethylpolysiloxane) |
| Second Dimension Column | 1-2 m x 0.1 mm I.D., 0.1 µm film thickness mid-polar or polar column (e.g., 50% phenyl-polysiloxane) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split injection recommended for complex mixtures) |
| Oven Temperature Program | Initial: 40 °C, hold for 1 min; Ramp: 2 °C/min to 280 °C, hold for 5 min |
| Modulation Period | 2-6 seconds |
| Detector | FID at 300 °C or TOFMS with a mass range of m/z 40-400 |
Chromatographic Conditions (Reversed Phase Setup)[1]
| Parameter | Setting |
| First Dimension Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness polar column (e.g., polyethylene (B3416737) glycol - WAX) |
| Second Dimension Column | 1-2 m x 0.1 mm I.D., 0.1 µm film thickness non-polar column (e.g., 5% phenyl-polysiloxane) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split injection) |
| Oven Temperature Program | Initial: 40 °C, hold for 1 min; Ramp: 2 °C/min to 240 °C |
| Modulation Period | 5 seconds |
| Detector | FID at 300 °C or TOFMS with a mass range of m/z 45-450 |
Visualizing the GCxGC Workflow
The following diagram illustrates the typical workflow for the GCxGC analysis of trimethylnonane isomers.
Conclusion
Comprehensive two-dimensional gas chromatography is an indispensable tool for the detailed analysis of trimethylnonane isomers. The enhanced peak capacity and structured chromatograms provided by GCxGC allow for the resolution of closely related isomers that are inseparable by conventional GC. The selection of an appropriate column set, particularly the polarity of the second-dimension column, is paramount for achieving optimal separation. By following detailed experimental protocols and utilizing retention index libraries, researchers can confidently identify and quantify individual trimethylnonane isomers in complex matrices, advancing research in fields where the specific isomer distribution is of critical importance.
References
Differentiating Crude Oil Sources: A Comparative Guide Utilizing Biomarker Ratios
For Researchers, Scientists, and Drug Development Professionals
The precise identification and differentiation of crude oil sources are paramount in environmental forensics, petroleum exploration, and refining processes. Chemical fingerprinting, employing sophisticated analytical techniques, provides a robust methodology for tracing the origin of crude oil samples. While a vast array of biomarkers are utilized for this purpose, this guide focuses on the potential application of specific branched alkanes, such as 2,4,7-trimethylnonane, within the broader context of saturated hydrocarbon analysis. This document provides a comparative overview of analytical approaches, presents hypothetical data for illustrative purposes, and details the experimental protocols necessary for such investigations.
Comparative Analysis of Crude Oil Biomarkers
The chemical composition of crude oil is a complex mixture of hydrocarbons and heteroatomic compounds, reflecting the original organic matter and the geological history of the reservoir.[1] Biomarkers, or "molecular fossils," are compounds that retain the basic carbon skeleton of their biological precursors and are particularly useful for source correlation studies due to their resistance to degradation.[2] While hopanes and steranes are the most widely used biomarker classes for oil-to-oil and oil-to-source rock correlations, the analysis of lighter hydrocarbons, including branched alkanes, can also provide valuable information.
Currently, specific diagnostic ratios based on this compound for crude oil source differentiation are not widely established in publicly available scientific literature. Geochemical studies tend to focus on higher molecular weight and more structurally complex biomarkers that are less susceptible to weathering and biodegradation. However, the detailed analysis of the saturate fraction of crude oil, which includes a variety of branched alkanes, is a fundamental aspect of petroleum geochemistry. The relative abundance of these compounds can be indicative of the source organic matter and the maturity of the oil.
For illustrative purposes, the following table presents a hypothetical dataset showcasing how ratios of various biomarkers, including a representative branched alkane, could be used to differentiate crude oil samples from different sources.
| Crude Oil Source | Pristane/Phytane Ratio | C27/C29 Sterane Ratio | Hopane/Sterane Ratio | This compound/n-Dodecane Ratio (Hypothetical) |
| Source A (Marine Shale) | 1.8 | 1.2 | 2.5 | 0.15 |
| Source B (Lacustrine) | 3.5 | 0.8 | 1.8 | 0.28 |
| Source C (Carbonate) | 1.2 | 1.5 | 3.1 | 0.11 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes only. Actual values will vary depending on the specific crude oil samples and the analytical methods employed.
Experimental Protocols
The analysis of biomarkers in crude oil typically involves the separation of the oil into different fractions, followed by instrumental analysis, most commonly Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation: Fractionation of Crude Oil
The initial step involves the separation of the crude oil into saturate, aromatic, resin, and asphaltene (SARA) fractions. This is crucial for reducing the complexity of the mixture and minimizing matrix effects during analysis.
-
Asphaltene Precipitation: A known amount of crude oil is dissolved in a non-polar solvent such as n-hexane or n-pentane. The asphaltenes, which are insoluble in these solvents, will precipitate out and can be collected by filtration.
-
Column Chromatography: The deasphaltened oil (maltene fraction) is then subjected to column chromatography. A glass column is packed with activated silica (B1680970) gel and alumina.
-
The maltene fraction is loaded onto the top of the column.
-
The saturate fraction , containing linear, branched, and cyclic alkanes (including this compound), is eluted using a non-polar solvent like n-hexane.
-
The aromatic fraction is subsequently eluted with a solvent of intermediate polarity, such as a mixture of hexane (B92381) and dichloromethane (B109758).
-
Finally, the resin fraction (polar compounds) is eluted with a more polar solvent system, such as dichloromethane and methanol.
-
-
Solvent Evaporation: The solvent from each collected fraction is carefully evaporated under a gentle stream of nitrogen to concentrate the analytes.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
The saturate fraction is then analyzed by GC-MS to identify and quantify the individual hydrocarbon components.
-
Gas Chromatograph (GC) System: An Agilent 7890 GC system (or equivalent) equipped with a split/splitless injector and a fused silica capillary column is typically used.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of hydrocarbons.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 300°C) to elute compounds with a wide range of boiling points. A typical program might be:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp to 300°C at a rate of 4°C/minute.
-
Final hold at 300°C for 20 minutes.
-
-
Injector: The sample is injected in splitless mode to ensure the transfer of trace components to the column. The injector temperature is typically set to 280°C.
-
-
Mass Spectrometer (MS) System: An Agilent 5977B MSD (or equivalent) is used for the detection and identification of the separated compounds.
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard mode for generating reproducible mass spectra.
-
Mass Range: The mass spectrometer is set to scan a mass range of m/z 50-550 to detect a wide variety of hydrocarbon fragments.
-
Data Acquisition: The instrument is operated in full scan mode to acquire complete mass spectra for compound identification. Selected Ion Monitoring (SIM) can be used for targeted analysis of specific biomarkers to enhance sensitivity.
-
Data Analysis: The acquired chromatograms and mass spectra are processed using specialized software. Compound identification is achieved by comparing the retention times and mass spectra of the peaks with those of authentic standards and reference libraries (e.g., NIST Mass Spectral Library). Quantification is typically performed by integrating the peak areas of the target compounds and comparing them to the peak area of an internal standard.
-
Visualizing the Workflow and Logic
To better understand the process of differentiating crude oil sources using biomarkers, the following diagrams illustrate the experimental workflow and the logical relationships involved.
Caption: Experimental Workflow for Crude Oil Source Differentiation.
Caption: Logical Relationship of Biomarker Ratio Analysis.
References
A Comparative Guide to Aliphatic Biomarkers as Maturity Indicators: 2,4,7-Trimethylnonane vs. Pristane and Phytane
In the realm of petroleum geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for elucidating the origin, depositional environment, and thermal history of organic matter. Among these, acyclic isoprenoids such as pristane (B154290) and phytane (B1196419) are well-established indicators of paleo-redox conditions and thermal maturity. This guide provides a comparative analysis of the established biomarkers, pristane and phytane, against the less-studied branched alkane, 2,4,7-trimethylnonane, as potential indicators of thermal maturity in sedimentary organic matter and crude oils.
While pristane and phytane have been extensively studied and are routinely used in petroleum exploration, the utility of this compound as a maturity indicator is not well-documented in existing literature. Consequently, this guide will draw upon the established principles of branched alkane stability and diagenesis to infer the potential behavior of this compound in comparison to pristane and phytane. It is crucial to note that the discussion regarding this compound is largely based on these geochemical principles rather than direct experimental evidence from comparative studies.
Pristane and Phytane: The Established Indicators
Pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane) are C19 and C20 irregular isoprenoids, respectively. Their primary precursor is believed to be the phytyl side chain of chlorophyll (B73375). The ratio of pristane to phytane (Pr/Ph) is a widely accepted indicator of the redox conditions in the depositional environment.[1]
-
High Pr/Ph ratios (>3.0) are indicative of oxic depositional environments, where phytol (B49457) is oxidized to phytanic acid, which then decarboxylates to form pristane.
-
Low Pr/Ph ratios (<1.0) suggest anoxic, often hypersaline or carbonate-rich environments, where phytol is reduced to dihydrophytol (B1222839) and subsequently to phytane.
-
Intermediate Pr/Ph ratios (1.0-3.0) are characteristic of sub-oxic conditions.
Beyond its utility as a paleo-redox proxy, the Pr/Ph ratio can also be influenced by thermal maturity. With increasing thermal stress, the Pr/Ph ratio tends to decrease, although this trend can be influenced by the type of kerogen and the lithology of the source rock.[2]
This compound: A Potential but Unexplored Indicator
This compound is a C12 branched alkane. Its origin in geological samples is not as well-defined as that of pristane and phytane. Branched alkanes in petroleum can originate from the diagenesis of bacterial or algal lipids. The application of specific branched alkanes, other than the common isoprenoids, as maturity indicators is an area of ongoing research.
Based on the general principles of hydrocarbon stability, more highly branched alkanes are thermodynamically more stable than their less branched or straight-chain counterparts. This suggests that with increasing thermal maturity, there might be a selective preservation or even formation of more compact, branched structures through isomerization and cracking reactions. Therefore, it is plausible that the relative abundance of this compound, or ratios involving this and other alkanes, could change systematically with increasing thermal stress. However, without specific studies, its utility remains speculative.
Comparative Data
The following table summarizes the key properties and geochemical significance of this compound, pristane, and phytane as potential maturity indicators. It is important to reiterate that the data for this compound is inferred based on general principles of branched alkane geochemistry.
| Feature | This compound | Pristane | Phytane |
| Chemical Structure | C12H26 (Branched Alkane) | C19H40 (Isoprenoid) | C20H42 (Isoprenoid) |
| Primary Precursor | Likely bacterial/algal lipids | Phytyl side chain of chlorophyll | Phytyl side chain of chlorophyll |
| Primary Geochemical Indication | Hypothesized to relate to thermal maturity | Paleo-redox conditions, Thermal maturity | Paleo-redox conditions, Thermal maturity |
| Maturity Indicator Ratio | Hypothetical: Ratio to other branched or n-alkanes | Pristane/Phytane (Pr/Ph), Pristane/n-C17 | Pristane/Phytane (Pr/Ph), Phytane/n-C18 |
| Expected Trend with Increasing Maturity | Hypothesized: Relative abundance may increase due to higher thermal stability. | Pr/Ph ratio generally decreases. | Pr/Ph ratio generally decreases. |
| Level of Corroborating Data | Very Low - Inferred | High | High |
Experimental Protocols
The analysis of these aliphatic biomarkers is typically performed using gas chromatography-mass spectrometry (GC-MS).
General Protocol for Branched Alkane Analysis (Applicable to all three compounds)
1. Sample Preparation:
-
Crude oil or rock extract is fractionated using column chromatography or solid-phase extraction (SPE) to isolate the saturated hydrocarbon fraction.
-
A known amount of the saturated fraction is dissolved in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 10 µg/mL.
-
An internal standard (e.g., deuterated alkane) is added for quantification.
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, typically operated in splitless mode at a temperature of 250-300°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms; 30-60 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is commonly used.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-60°C), holds for a few minutes, and then ramps up to a final temperature of 300-320°C at a rate of 2-4°C/min. The final temperature is held for 20-30 minutes to ensure elution of all compounds.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 50-550) is used for initial identification. For quantification and improved sensitivity, selected ion monitoring (SIM) is employed.
-
Key Diagnostic Ions:
-
Pristane and Phytane: The molecular ions are often weak. Key fragment ions at m/z 113, 127, 183, and 197 are used for identification and quantification. The base peak is often at m/z 57.
-
This compound: The molecular ion at m/z 170 would be very weak or absent. Characteristic fragment ions resulting from cleavage at the branched positions would be used for identification. Common fragment ions for branched alkanes include m/z 57, 71, 85, etc.
-
-
3. Data Analysis:
-
Compounds are identified based on their retention times and mass spectra compared to authentic standards or published data.
-
Peak areas of the target compounds and the internal standard are integrated.
-
Concentrations and relevant ratios (e.g., Pr/Ph) are calculated.
Visualizations
Diagenetic Pathways of Pristane and Phytane
The following diagram illustrates the generally accepted diagenetic pathways leading to the formation of pristane and phytane from the phytyl side chain of chlorophyll under different redox conditions.
Caption: Formation pathways of pristane and phytane from chlorophyll.
Hypothetical Maturity Trends
This diagram illustrates the established trend of the Pr/Ph ratio with increasing thermal maturity and a hypothetical trend for a ratio involving this compound, based on the principle of higher stability of more branched alkanes.
Caption: Expected and hypothetical changes in biomarker ratios with maturity.
Conclusion
Pristane and phytane are robust and widely utilized biomarkers for assessing both the depositional environment and thermal maturity of organic matter. The Pr/Ph ratio, in conjunction with other biomarker parameters, provides valuable insights for petroleum system analysis.
The role of this compound as a maturity indicator is currently undefined due to a lack of specific research. However, based on the fundamental principle of increased thermodynamic stability of branched alkanes, it is hypothesized that ratios of this compound to less stable compounds (such as n-alkanes) may increase with thermal maturity. This hypothesis requires rigorous experimental validation through pyrolysis experiments and analysis of natural sample suites with varying maturity levels.
For researchers and professionals in drug development, understanding the stability and transformation of complex organic molecules under various conditions is paramount. While the geochemical context differs, the principles of molecular stability and analytical methodologies for trace compound identification are transferable and highlight the importance of empirical data in validating theoretical assumptions. Future research into the geochemical behavior of a wider range of branched alkanes, including this compound, could uncover new and refined proxies for thermal maturity assessment.
References
A Guide to Inter-Laboratory Comparison for the Quantification of 2,4,7-Trimethylnonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing and evaluating analytical performance for the quantification of 2,4,7-trimethylnonane, a volatile branched alkane. Given the absence of a dedicated public proficiency testing (PT) scheme for this specific compound, this document outlines standardized methods and performance expectations based on established protocols for similar volatile organic compounds (VOCs) and hydrocarbons. The objective is to facilitate methodological harmonization and ensure the generation of reliable and reproducible data across different laboratories.[1][2]
Hypothetical Proficiency Test (PT) Design
An inter-laboratory comparison study is a crucial tool for a laboratory to assess its performance against others and demonstrate technical competence.[3][4] A typical PT scheme for this compound would involve a central organizer preparing and distributing a test sample to all participating laboratories.
-
Test Material : A solution of this compound (CAS: 62184-11-6)[5][6] prepared in a high-purity solvent such as methanol (B129727) or as a spiked aqueous solution.
-
Assigned Value (xₚₜ) : The organizer establishes a known concentration of this compound in the test material. This value has a defined uncertainty and serves as the reference for performance evaluation.
-
Homogeneity and Stability : The organizer must ensure the test material is homogeneous and stable throughout the duration of the study, so every participant receives a comparable sample.[7]
-
Instructions : Participants receive the sample along with a protocol for analysis and a deadline for submitting their results.[8]
Recommended Analytical Methodologies
Gas chromatography (GC) is the premier technique for the analysis of volatile hydrocarbons like this compound.[9] The choice between a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) depends on the specific analytical requirements.
| Parameter | Gas Chromatography - Flame Ionization Detection (GC-FID) | Gas Chromatography - Mass Spectrometry (GC-MS) | Key Considerations |
| Principle | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. | GC-MS provides structural information, aiding in definitive compound identification. |
| Selectivity | Universal detector for most organic compounds. Less selective, relies on chromatographic retention time for identification. | Highly selective, based on unique mass fragmentation patterns. | GC-MS is less prone to interference from co-eluting compounds. |
| Sensitivity | Good sensitivity, typically in the low µg/mL to ng/mL range. | Excellent sensitivity, often reaching pg/mL levels, especially in Selected Ion Monitoring (SIM) mode.[10] | MS detection is generally more sensitive. |
| Application | Ideal for routine quantification where the analyte is well-characterized and the matrix is relatively clean. | The gold standard for method development, confirmation of identity, and analysis in complex matrices.[11] | |
| Cost | Lower instrument and maintenance costs. | Higher initial investment and operational costs. | FID is a more economical choice for high-throughput quantitative labs. |
Detailed Experimental Protocol: Headspace GC-MS
This protocol describes a common approach for analyzing volatile compounds in a liquid matrix.
1. Sample Preparation (Static Headspace)
-
Pipette a precise volume (e.g., 5 mL) of the test sample into a 20 mL headspace vial.
-
If required, add an internal standard.
-
Immediately seal the vial with a septum cap.
-
Place the vial in the headspace autosampler's heating block, set to a specific temperature (e.g., 90°C) for a defined equilibration time (e.g., 30-45 minutes) to allow the volatile compounds to partition into the gas phase (headspace).[10]
2. Gas Chromatography - Mass Spectrometry (GC-MS) Conditions
-
System : Agilent 6890N GC coupled with a 5973 MS detector, or equivalent.[10]
-
Injector :
-
Mode : Splitless or Split (e.g., 10:1 ratio).
-
Temperature : 250°C.
-
Injection Volume : 1 mL of the headspace vapor.
-
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Column : DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Oven Temperature Program :
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at 10°C/min.
-
Hold for 5 minutes at 180°C.
-
-
Mass Spectrometer :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230°C.
-
Quadrupole Temperature : 150°C.
-
Acquisition Mode : Full Scan (e.g., m/z 40-300) for identification and quantification. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
-
3. Quantification
-
Create a calibration curve using external standards of this compound at several concentration levels.
-
The concentration in the test sample is determined by comparing its peak area to the calibration curve.
Inter-Laboratory Data and Performance Evaluation
The following table presents hypothetical results from a proficiency test involving ten laboratories.
Assigned Value (xₚₜ) : 25.0 µg/mL Standard Deviation for Proficiency Assessment (σₚₜ) : 2.5 µg/mL (This represents the expected level of variation among competent labs).
| Laboratory ID | Method Used | Reported Value (µg/mL) | Recovery (%) | Z-Score | Performance |
| Lab 1 | GC-MS | 24.5 | 98.0% | -0.20 | Satisfactory |
| Lab 2 | GC-FID | 26.2 | 104.8% | 0.48 | Satisfactory |
| Lab 3 | GC-MS | 28.1 | 112.4% | 1.24 | Satisfactory |
| Lab 4 | GC-MS | 21.9 | 87.6% | -1.24 | Satisfactory |
| Lab 5 | GC-FID | 29.9 | 119.6% | 1.96 | Satisfactory |
| Lab 6 | GC-MS | 31.0 | 124.0% | 2.40 | Questionable |
| Lab 7 | GC-FID | 20.1 | 80.4% | -1.96 | Satisfactory |
| Lab 8 | GC-MS | 25.5 | 102.0% | 0.20 | Satisfactory |
| Lab 9 | GC-FID | 19.1 | 76.4% | -2.36 | Questionable |
| Lab 10 | GC-MS | 35.0 | 140.0% | 4.00 | Unsatisfactory |
Performance Evaluation using Z-Scores
Performance is evaluated using the Z-score, a statistical measure that quantifies the difference between a laboratory's result and the assigned value.[3] It is calculated as:
Z = (xᵢ - xₚₜ) / σₚₜ
where:
-
xᵢ is the result reported by the laboratory.
-
xₚₜ is the assigned value.
-
σₚₜ is the standard deviation for proficiency assessment.
The interpretation of Z-scores is based on ISO 13528 guidelines:[12][13]
-
|Z| ≤ 2.0 : Satisfactory . The result is acceptable.[13]
-
2.0 < |Z| < 3.0 : Questionable (Warning Signal). The result is outside the ideal range and warrants investigation.[13]
-
|Z| ≥ 3.0 : Unsatisfactory (Action Signal). The result indicates a significant deviation and requires immediate corrective action.[13]
Visualization of Workflows
Diagrams help clarify complex processes. Below are Graphviz-generated workflows for the analytical process and performance assessment logic.
Conclusion and Recommendations
This guide presents a standardized framework for the inter-laboratory quantification of this compound. The hypothetical data illustrates typical performance variations that can occur. Laboratories with "Questionable" or "Unsatisfactory" results should conduct a thorough root cause analysis, investigating potential issues in sample handling, instrument calibration, and data processing. Regular participation in proficiency testing schemes, even for analogous compounds, is essential for maintaining high standards of data quality and ensuring comparability across the scientific community.
References
- 1. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 2. qualitychecksrl.com [qualitychecksrl.com]
- 3. What is an inter laboratory comparison ? [compalab.org]
- 4. eas-eth.org [eas-eth.org]
- 5. This compound [chemicalbook.com]
- 6. This compound | C12H26 | CID 53424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. qualitat.cc [qualitat.cc]
- 8. benchmark-intl.com [benchmark-intl.com]
- 9. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ISO 13528 [astormayer.com.tr]
- 13. eurachem.org [eurachem.org]
A Researcher's Guide to Mass Spectral Libraries for the Identification of Trimethylnonane Isomers
The accurate identification of trimethylnonane isomers is a significant challenge in various fields, including petroleum analysis, environmental monitoring, and the study of insect cuticular hydrocarbons. Due to their similar mass-to-charge ratios and fragmentation patterns, distinguishing between these branched-chain alkanes using mass spectrometry (MS) alone is often insufficient. This guide provides a comparative overview of major mass spectral libraries and outlines a robust experimental approach to enhance the confidence of isomer identification.
The Challenge of Isomer Differentiation
Branched alkanes, such as trimethylnonane isomers, present a unique analytical hurdle. Unlike linear alkanes that show a characteristic smooth exponential decay in their mass spectra, branched alkanes undergo preferential fragmentation at the branching points. This process is driven by the formation of more stable secondary and tertiary carbocations.[1] While this provides clues about the presence of branching, the resulting mass spectra for different isomers can be remarkably similar, making unambiguous identification based solely on spectral matching difficult.[2][3]
To overcome this, a multi-faceted approach is required, combining high-resolution gas chromatography (GC) for optimal separation with a careful evaluation of both mass spectral data and retention indices (RI).
Comparison of Major Mass Spectral Libraries
The choice of a mass spectral library is a critical factor in the identification process. The most prominent libraries for general-purpose electron ionization (EI) mass spectra are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data.
| Feature | NIST/EPA/NIH Mass Spectral Library | Wiley Registry of Mass Spectral Data |
| Number of Spectra | Over 350,000 EI spectra in the 2020 release. | The 2023 release contains over 873,000 spectra.[4] It is considered the largest commercially available mass spectral library.[5] |
| Data Curation | Highly curated with a focus on quality and accuracy. The data undergoes a rigorous evaluation process.[6] | Also a curated database with data sourced from a wide array of academic and industrial partners.[4] |
| Inclusion of Trimethylnonane Isomers | The NIST Chemistry WebBook, a component of the NIST database, contains spectra for specific isomers like 2,2,3-trimethylnonane (B14627614) and 3,4,7-trimethylnonane.[7] | As the larger database, it is likely to contain a broader range of trimethylnonane isomer spectra, such as 2,5,8-trimethylnonane.[8] |
| Retention Index Data | A key advantage is the inclusion of Kovats retention indices for many compounds, which is crucial for isomer differentiation.[7][9] | While the primary focus is on mass spectra, associated data, when available, is included. |
| Availability | Can be purchased as a standalone library or bundled with various mass spectrometer data systems. | Often bundled with the NIST library and sold as a comprehensive package.[10] Available for integration with most mass spectrometry software.[11] |
While the Fiehn GC/MS Metabolomics RTL Library is a high-quality resource, its focus is primarily on metabolites, making it less likely to have comprehensive coverage of hydrocarbon isomers like trimethylnonanes.[12][13]
Recommended Experimental Protocol for Trimethylnonane Isomer Analysis
To achieve reliable identification, the following GC-MS protocol is recommended, emphasizing chromatographic separation.
1. Gas Chromatography (GC) Conditions:
-
Column: A long, non-polar capillary column is essential for maximizing the separation of isomers. A 100 m column with a 5% phenyl methylpolysiloxane stationary phase (or similar) is recommended.[2]
-
Carrier Gas: Helium is commonly used.
-
Injection: Splitless injection is preferred for trace analysis.
-
Temperature Program: A slow oven temperature ramp is crucial for resolving closely eluting isomers. An initial temperature of 40-60°C held for several minutes, followed by a ramp of 2-5°C/min to a final temperature of 300°C, is a good starting point.
-
Retention Index Calibration: A mixture of n-alkanes should be co-injected with the sample or run separately under the identical conditions to allow for the calculation of Kovats retention indices for all detected peaks.[14]
2. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Standard Electron Ionization (EI) at 70 eV should be used to be comparable with the library spectra.[15]
-
Mass Analyzer: A quadrupole or ion trap mass spectrometer is suitable.
-
Scan Range: A mass range of m/z 40-250 is appropriate for trimethylnonane (molecular weight 170.34 g/mol ).
-
Data Acquisition: Full scan mode is necessary to obtain complete mass spectra for library searching.
Data Analysis Workflow
The following diagram illustrates the recommended workflow for the identification of trimethylnonane isomers, integrating both mass spectral library searching and retention index matching.
References
- 1. GCMS Section 6.9.2 [people.whitman.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wiley Registry of Mass Spectral Data 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 5. static.mascom-bremen.de [static.mascom-bremen.de]
- 6. Mass Spectral Library Quality Assurance by Inter-Library Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonane, 2,2,3-trimethyl- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. Nonane, 2,2,3-trimethyl- [webbook.nist.gov]
- 10. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 11. Wiley Registry™ of Mass Spectral Data, 2023 Edition [sisweb.com]
- 12. Fiehn Lab - FiehnLib [fiehnlab.ucdavis.edu]
- 13. agilent.com [agilent.com]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Accurate and Precise Analysis of 2,4,7-Trimethylnonane in Complex Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of volatile organic compounds (VOCs) like 2,4,7-trimethylnonane in complex matrices is a critical analytical challenge. This guide provides a comparative overview of common analytical methodologies, focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a premier technique for the analysis of such volatile compounds. Due to the limited availability of specific validation data for this compound, this guide synthesizes performance data from closely related branched and n-alkanes in the C9-C12 range to provide a robust framework for method development and validation.
The primary analytical techniques discussed are Headspace (HS) sampling and Solid-Phase Microextraction (SPME), both coupled with GC-MS. These methods are favored for their ability to isolate volatile analytes from non-volatile matrix components, thereby reducing matrix effects and enhancing sensitivity.
Comparison of Analytical Methods
The choice of sample preparation and introduction technique is paramount for achieving accurate and precise results. Headspace analysis is a robust technique for a wide range of volatile compounds, while SPME offers excellent pre-concentration capabilities, often leading to lower detection limits.
Table 1: Performance Comparison of HS-GC-MS and SPME-GC-MS for the Analysis of C9-C12 Alkanes in Complex Matrices
| Parameter | HS-GC-MS | SPME-GC-MS | Key Considerations |
| Principle | Static equilibrium partition of volatiles between the sample matrix and the gaseous phase. | Adsorption/absorption of analytes onto a coated fiber, followed by thermal desorption. | SPME provides analyte pre-concentration, enhancing sensitivity. |
| Typical Matrix | Soil, Water, Biological Fluids | Water, Air, Biological Fluids | Both are suitable for a variety of matrices, but SPME is often preferred for cleaner samples. |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 85-115% | 90-110% | SPME can sometimes offer higher and more consistent recoveries due to its extractive nature.[1] |
| Precision (%RSD) | < 15% | < 10% | The automation of both techniques leads to good precision, with SPME often showing slightly better performance.[2][3] |
| Limit of Detection (LOD) | Low µg/L to ng/L range | High ng/L to pg/L range | SPME's ability to concentrate analytes typically results in lower detection limits.[4] |
| Limit of Quantification (LOQ) | Mid to high µg/L range | Low µg/L to ng/L range | Consistent with LOD, SPME generally provides lower quantification limits. |
Experimental Protocols
The following are generalized protocols for the analysis of this compound in a complex matrix, such as soil or water, using HS-GC-MS and SPME-GC-MS. These should be optimized for the specific matrix and instrumentation.
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
-
Sample Preparation:
-
Accurately weigh a representative amount of the sample (e.g., 5 g of soil or 5 mL of water) into a headspace vial (e.g., 20 mL).
-
For solid samples, add a small amount of deionized water to facilitate the release of volatiles.
-
Add an appropriate internal standard.
-
Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
-
Headspace Incubation and Injection:
-
Place the vial in the headspace autosampler.
-
Incubate the sample at a controlled temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
Automatically inject a defined volume of the headspace gas (e.g., 1 mL) into the GC injector.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890A or equivalent.[5]
-
Column: A non-polar column such as a TR5-MS (60 m x 0.25 mm x 1 µm) is suitable for hydrocarbon analysis.[6]
-
Injector Temperature: 250°C.[5]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 8 minutes.
-
Ramp 1: Increase to 100°C at 4°C/min.
-
Ramp 2: Increase to 320°C at 15°C/min, hold for 9 minutes.[5]
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]
-
Mass Spectrometer: Agilent 5975C or equivalent.[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.[6]
-
Source Temperature: 230°C.[6]
-
Protocol 2: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
-
Sample Preparation:
-
Place a measured amount of the sample into a vial.
-
Add an internal standard and a magnetic stir bar.
-
Seal the vial.
-
-
SPME Extraction:
-
Place the vial in a temperature-controlled agitator.
-
Expose the SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 60°C) with agitation.
-
-
Desorption and GC-MS Analysis:
-
Retract the fiber and immediately introduce it into the hot GC injector (e.g., 250°C) for thermal desorption of the analytes onto the GC column.
-
The GC-MS parameters can be similar to those described in the HS-GC-MS protocol.
-
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of a GC-based method for a volatile compound like this compound.
Caption: A logical workflow for the validation of an analytical method.
Experimental Workflow Diagram
The diagram below outlines the sequential steps involved in the analysis of this compound in a complex matrix from sample collection to data analysis.
Caption: Experimental workflow for this compound analysis.
References
Isomeric Fractionation of Trimethylnonanes During Weathering: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of crude oil components is a critical area of study, with significant implications for ecological risk assessment and remediation strategies. Among the myriad of compounds found in petroleum, branched alkanes such as trimethylnonanes are of particular interest due to their complex structures and variable susceptibility to environmental degradation processes. This guide provides a comparative analysis of the isomeric fractionation of trimethylnonanes during weathering, drawing upon experimental data from related compounds to infer potential behaviors.
Introduction to Isomeric Fractionation and Weathering
Weathering encompasses a suite of physical, chemical, and biological processes that alter the composition of crude oil upon its release into the environment. These processes include evaporation, dissolution, photooxidation, and biodegradation. Isomeric fractionation refers to the differential rate at which isomers of a particular compound are degraded or transformed, leading to a shift in their relative abundance in the weathered product. This fractionation can provide valuable insights into the dominant weathering processes and the persistence of specific isomers.
While direct quantitative data on the isomeric fractionation of trimethylnonanes is limited in publicly available literature, studies on other branched alkanes and isomeric compounds provide a basis for understanding their likely behavior. It is generally observed that lower molecular weight and less branched alkanes are more susceptible to weathering. For instance, studies on the weathering of crude oil have shown significant depletion of C8-C12 n-alkanes[1][2].
Comparative Susceptibility of Trimethylnonane Isomers to Weathering Processes
Based on principles of chemical reactivity and microbial degradation, a hypothetical comparison of the susceptibility of different trimethylnonane isomers to key weathering processes can be proposed.
Biodegradation: The structure of an alkane isomer can significantly influence its biodegradability. Generally, less branched alkanes are more readily degraded by microorganisms. Highly branched structures can sterically hinder enzymatic attack. Therefore, it is hypothesized that trimethylnonane isomers with methyl groups at terminal positions or with less steric hindrance around the carbon backbone would be more susceptible to biodegradation.
Photooxidation: The presence of tertiary carbon atoms in branched alkanes can influence their reactivity towards photooxidation. These sites are more susceptible to hydrogen abstraction, initiating degradation. Consequently, trimethylnonane isomers with a greater number of tertiary carbons may exhibit faster photooxidation rates.
The following table summarizes the hypothesized relative susceptibility of different trimethylnonane isomers to weathering, with "1" representing the lowest and "3" the highest susceptibility.
| Isomer | Structure | Hypothesized Biodegradation Susceptibility | Hypothesized Photooxidation Susceptibility | Overall Weathering Susceptibility (Inferred) |
| 2,3,5-Trimethylnonane | C12H26 | 2 | 3 | 2 |
| 2,3,6-Trimethylnonane | C12H26 | 2 | 3 | 2 |
| 2,4,6-Trimethylnonane | C12H26 | 2 | 3 | 2 |
| Highly Branched Isomers | e.g., 2,2,5-Trimethylnonane | 1 | 2 | 1 |
| Less Branched Isomers | e.g., 3,4,5-Trimethylnonane | 3 | 2 | 3 |
Note: This table is based on general principles and inferred data. Experimental validation is required for accurate assessment.
Experimental Protocols
To investigate the isomeric fractionation of trimethylnonanes, a combination of simulated weathering experiments and advanced analytical techniques is necessary.
Simulated Weathering Experiment
This protocol describes a laboratory-based simulation of crude oil weathering, adapted from established methods[2][3][4].
Objective: To simulate the evaporative and photooxidative weathering of crude oil and analyze the subsequent changes in the isomeric distribution of trimethylnonanes.
Materials:
-
Crude oil containing a known concentration of trimethylnonanes.
-
Glass weathering chamber with a quartz lid to allow UV penetration.
-
UV lamp simulating solar radiation.
-
Air pump to simulate wind.
-
Temperature control system.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Solvents (e.g., hexane, dichloromethane).
-
Internal standards (e.g., deuterated alkanes).
Procedure:
-
A thin film of crude oil is applied to a glass plate and placed in the weathering chamber.
-
The chamber is maintained at a constant temperature (e.g., 20°C).
-
A gentle stream of air is passed over the oil surface to simulate evaporation.
-
The oil is exposed to UV radiation for a defined period (e.g., 24, 48, 72 hours) to simulate photooxidation.
-
Samples of the weathered oil are collected at different time intervals.
-
The collected samples are dissolved in a suitable solvent and spiked with an internal standard.
-
The samples are then analyzed by GC-MS to determine the concentration of individual trimethylnonane isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the GC-MS analysis for the separation and quantification of trimethylnonane isomers.
Instrumentation:
-
Gas chromatograph equipped with a capillary column (e.g., DB-5ms).
-
Mass spectrometer detector.
GC Conditions:
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 300°C at a rate of 6°C/minute, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Data Acquisition: Full scan and Selected Ion Monitoring (SIM) mode for target isomers.
Quantification: The concentration of each trimethylnonane isomer is determined by comparing its peak area to that of the internal standard and referencing a calibration curve generated from certified reference standards.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key experimental workflow and the logical relationship of weathering processes.
Caption: Experimental workflow for studying trimethylnonane fractionation.
Caption: Key processes involved in the weathering of crude oil.
Conclusion
The isomeric fractionation of trimethylnonanes during weathering is a complex process influenced by the interplay of various environmental factors and the specific molecular structure of each isomer. While direct experimental data remains scarce, insights from related branched alkanes and other isomeric compounds suggest that fractionation does occur. Less sterically hindered isomers are likely more susceptible to biodegradation, while those with more tertiary carbons may be more prone to photooxidation. Further research employing rigorous simulated weathering experiments coupled with high-resolution analytical techniques like GC-MS is crucial to quantitatively determine the differential fate of trimethylnonane isomers and enhance our understanding of petroleum weathering. This knowledge is vital for developing more accurate environmental risk models and effective remediation strategies.
References
A Comparative Guide to the Cross-Validation of Branched Alkane Biomarkers: A Focus on 2,4,7-Trimethylnonane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of saturated hydrocarbon biomarkers, using 2,4,7-trimethylnonane as a case study, against other established geochemical proxies. The objective is to offer a comparative analysis of its potential performance and significance in paleoenvironmental reconstruction and source rock characterization. Given that this compound is a less commonly cited biomarker, this guide establishes a procedural blueprint for evaluating novel or less-characterized compounds.
Introduction to Geochemical Proxies
Geochemical proxies are indirect indicators preserved in natural archives like sediments and crude oils that provide insights into past environmental conditions.[1] These proxies, which include specific chemical compounds, elemental ratios, and isotopic signatures, are fundamental tools for reconstructing ancient climates, ecosystems, and depositional environments.[1][2] Commonly used organic biomarkers include n-alkanes, isoprenoids (such as pristane (B154290) and phytane), steranes, and hopanes, each providing specific information about organic matter source, thermal maturity, and redox conditions.[3][4][5]
This compound is a C12 branched alkane.[6][7] While not a canonical biomarker, its structure suggests potential origins from microbial sources, and its distribution relative to other compounds could offer valuable geochemical information. Cross-validation with established proxies is essential to determine its utility and reliability.
Comparative Geochemical Proxies
To validate the significance of a novel biomarker like this compound, its distribution and abundance must be compared against a suite of well-understood proxies. The selection of these proxies depends on the research question, such as determining the depositional environment, the source of organic matter, or thermal maturity.
Table 1: Comparison of this compound with Key Geochemical Proxies
| Proxy | Information Provided | Typical Interpretation | Hypothetical Cross-Validation with this compound |
| Pristane/Phytane (Pr/Ph) Ratio | Redox conditions of the depositional environment.[3] | Pr/Ph > 3.0: Terrestrial organic matter, oxic conditions.Pr/Ph < 1.0: Marine carbonate/hypersaline, anoxic conditions.[3][5] | A positive correlation between this compound abundance and Pr/Ph ratios might suggest an association with organisms thriving in oxic environments. |
| n-Alkane Distribution | Source of organic matter (terrestrial vs. aquatic). | Long-chain (nC27, nC29, nC31) odd-carbon preference indicates terrestrial plant waxes.[8] Short-chain (nC15, nC17, nC19) preference suggests algal or microbial input. | The ratio of this compound to short-chain n-alkanes could refine interpretations of microbial community contributions. |
| Hopanes (e.g., C30 Hopane) | Bacterial input and thermal maturity. | Ubiquitous biomarkers for bacteria. Ratios of isomers (e.g., 22S/(22S+22R)) indicate thermal maturity. | Co-variance of this compound with C30 hopane (B1207426) could strongly link its origin to bacterial sources. |
| Steranes (e.g., C27, C28, C29) | Source of organic matter (algae vs. terrestrial plants). | C27 dominant: Marine algae.C28 dominant: Lacustrine algae.C29 dominant: Terrestrial plants. | Comparing the ratio of this compound to C27 steranes could test its validity as a proxy for specific marine microbial inputs. |
| Dibenzothiophene/Phenanthrene (DBT/P) | Source rock lithology. | High ratios suggest a carbonate source rock; low ratios indicate a shale source rock.[5] | A consistent relationship across samples with varying DBT/P ratios would indicate the biomarker's independence from lithological effects. |
Experimental Protocols
Accurate cross-validation requires robust and consistent analytical procedures. The standard workflow for analyzing hydrocarbon biomarkers in sediment or oil samples involves extraction, fractionation, and instrumental analysis.
3.1. Sample Preparation and Extraction
-
Drying and Pulverization : Sediment samples are freeze-dried or oven-dried at low temperatures (<50°C) and then pulverized to a fine powder to ensure efficient extraction.
-
Soxhlet Extraction : Approximately 30-100g of the powdered sample is extracted for 16-24 hours using a Soxhlet apparatus with a solvent mixture, typically dichloromethane (B109758) (DCM) and methanol (B129727) (9:1 v/v).[9] This process isolates the total lipid extract (TLE).
3.2. Fractionation The TLE is separated into different compound classes (saturates, aromatics, resins, asphaltenes) using column chromatography.[9][10]
-
Column Preparation : A glass column is packed with activated silica (B1680970) gel or a combination of silica and alumina.[9][10]
-
Elution : The TLE is loaded onto the column.
-
The saturated fraction (containing n-alkanes, branched alkanes like this compound, and cyclic biomarkers like hopanes and steranes) is eluted first using a non-polar solvent like n-hexane.
-
The aromatic fraction is subsequently eluted with a solvent of higher polarity, such as a mixture of hexane (B92381) and DCM.
-
3.3. Instrumental Analysis The saturated hydrocarbon fraction is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
-
GC-MS System : An Agilent 7890A GC coupled to a 5973 MS detector (or similar).[3]
-
Column : A non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) is typically used.[3]
-
Oven Program : The temperature program is optimized to separate the compounds of interest. A typical program starts at 40-80°C, holds for 2 minutes, then ramps at 4°C/min to 300-320°C, with a final hold time of 20-30 minutes.[3][11]
-
MS Detection : The mass spectrometer is operated in full scan mode to identify all compounds and in selected ion monitoring (SIM) mode to quantify specific target biomarkers based on their characteristic mass fragments (e.g., m/z 85 for n-alkanes, m/z 191 for hopanes, m/z 217 for steranes).[11][12]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the cross-validation process, from sample collection to data interpretation.
Caption: Workflow for cross-validating a novel biomarker against established proxies.
Conclusion
The validation of any new geochemical proxy is a rigorous process that relies on its systematic comparison with established, well-understood markers. For a compound like this compound, its potential utility can only be unlocked by demonstrating consistent correlations with proxies for specific environmental conditions or organic matter inputs. The protocols and comparative framework outlined in this guide provide a robust methodology for researchers to assess the significance of novel biomarkers, thereby refining our ability to interpret Earth's complex history. This structured approach ensures that new proxies are not only identified but are also meaningfully integrated into the powerful toolkit of geochemical analysis.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Biomarkers and Carbon Isotope of Monomer Hydrocarbon in Application for Oil–Source Correlation and Migration in the Moxizhuang–Yongjin Block, Junggar Basin, NW China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Geochemistry of Biomarkers | Annual Reviews [annualreviews.org]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. This compound | C12H26 | CID 53424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [chemicalbook.com]
- 8. Identification of natural, anthropogenic and petroleum hydrocarbons in aquatic sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,4,7-Trimethylnonane: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,4,7-trimethylnonane, a branched alkane. The information is intended for researchers, scientists, and drug development professionals to facilitate compliance and safe laboratory operations.
Immediate Safety and Hazard Assessment
Based on this, this compound should be treated as a flammable liquid that may be harmful if ingested or inhaled, cause skin irritation, and is expected to be toxic to aquatic life.[1] Therefore, all chemical waste must be considered hazardous and managed accordingly.[2][3]
Key Physicochemical and Hazard Data:
| Property | Value / Classification | Source |
| Molecular Formula | C₁₂H₂₆ | [4] |
| Molecular Weight | 170.33 g/mol | [4] |
| Physical State | Liquid | |
| Assumed Hazards | Flammable Liquid, Aspiration Hazard, Skin Irritant, Environmental Hazard. | [1] |
| Incompatibilities | Strong oxidizing agents, acids, bases.[5][6] Keep away from heat, sparks, and open flames.[7] | |
| Disposal Consideration | Must be disposed of as hazardous waste.[3][8] Do not dispose of down the drain.[5][8] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the mandatory steps for safely collecting and preparing this compound for disposal.
2.1. Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE to minimize exposure.[5]
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
2.2. Waste Segregation and Collection
Proper segregation is essential to prevent dangerous chemical reactions.[9][10]
-
Identify Waste Stream: Classify this compound waste as a non-halogenated organic solvent .[6]
-
Select a Container: Use a designated, leak-proof container made of a compatible material (e.g., the original container, or a chemically-resistant plastic or glass bottle).[2][10][11] The container must be in good condition.[2]
-
Collect Waste: Pour the waste this compound into the designated container. Avoid mixing it with other types of waste, such as halogenated solvents, acids, or bases.[10][12]
-
Avoid Overfilling: Do not fill the container to more than 80% capacity to allow for vapor expansion.
2.3. Labeling and Storage
Clear labeling and proper storage are regulatory requirements and crucial for safety.[9][10]
-
Label the Container: Affix a "Hazardous Waste" label to the container.[8] The label must clearly state:
-
The full chemical name: "Waste this compound".
-
The associated hazards (e.g., "Flammable," "Irritant").
-
The accumulation start date.
-
-
Seal the Container: Keep the waste container tightly sealed except when adding waste.[9][11]
-
Store Safely: Store the container in a designated and well-ventilated satellite accumulation area.[5][11] This area should be away from heat sources, sunlight, and ignition sources.[7][9] Ensure secondary containment (like a spill tray) is available.[10]
2.4. Arranging Final Disposal
The final disposal of hazardous waste must be handled by professionals.
-
Contact EHS: When the container is full or the waste is ready for removal, contact your institution’s Environmental Health and Safety (EHS) office or the equivalent department.[5]
-
Schedule Pickup: Follow your institution's specific procedures to request a waste pickup.[2][11]
-
Do Not Dispose On-Site: Never attempt to dispose of this compound by evaporating it in a fume hood or pouring it down the drain.[2][5][8] This is a violation of environmental regulations and poses a safety risk.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. vumc.org [vumc.org]
- 3. pfw.edu [pfw.edu]
- 4. This compound | C12H26 | CID 53424209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. web.mit.edu [web.mit.edu]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. actenviro.com [actenviro.com]
Essential Safety and Logistical Information for Handling 2,4,7-Trimethylnonane
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling, storage, and disposal of 2,4,7-Trimethylnonane in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational environment.
Hazard Assessment and Physical Properties
Summary of Key Data:
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | ChemBK[1], ChemicalBook[2], PubChem[3] |
| Molecular Weight | 170.34 g/mol | ChemBK[1], ChemicalBook[2], PubChem[3] |
| Boiling Point | 194 °C | ChemBK[1], ChemicalBook[2] |
| Melting Point | -50.8 °C (estimate) | ChemBK[1], ChemicalBook[2] |
| Density | 0.748 g/cm³ | ChemBK[1], ChemicalBook[2] |
| Flash Point | Estimated to be > 60°C | Inferred from similar compounds |
| Hazards | Combustible liquid, Skin irritant, Aspiration hazard, Potential for causing drowsiness or dizziness | Inferred from similar compounds |
Personal Protective Equipment (PPE)
To ensure safety, the following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. | Provides protection against skin contact with aliphatic hydrocarbons. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes. |
| Body Protection | Flame-retardant lab coat. | Protects against skin contact and in case of fire. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Prevents inhalation of vapors which may cause respiratory irritation or dizziness. |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clear of ignition sources (e.g., open flames, hot plates, static electricity sources).
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified in the table above.
3.2. Handling and Use:
-
Conduct all transfers and manipulations of this compound within a certified chemical fume hood.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Keep containers tightly sealed when not in use to minimize vapor release.
-
Ground and bond containers when transferring large volumes to prevent static discharge.
3.3. Storage:
-
Store this compound in a well-ventilated, cool, dry area away from direct sunlight and heat sources.
-
Store in a designated flammable liquids cabinet.
-
Ensure the container is properly labeled with the chemical name and hazard warnings.
-
Segregate from incompatible materials such as strong oxidizing agents.
Disposal Plan: Step-by-Step Waste Management Protocol
-
Waste Collection:
-
Collect all waste containing this compound in a dedicated, clearly labeled, and leak-proof container.
-
The container should be made of a material compatible with non-halogenated hydrocarbons.
-
Label the container as "Hazardous Waste: Non-Halogenated Hydrocarbons" and list "this compound" as a component.
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the waste container sealed at all times, except when adding waste.
-
Store away from ignition sources and incompatible chemicals.
-
-
Final Disposal:
-
Do not dispose of this compound down the drain.
-
Arrange for pick-up and disposal by the institution's certified hazardous waste management service.
-
Emergency Procedures
| Emergency Situation | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do not induce vomiting due to the aspiration hazard. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material in a sealed container for disposal. For large spills, evacuate the area and contact the institution's emergency response team. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
